Deoxypyridoxine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWAYISKWGDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-51-6 (hydrochloride) | |
| Record name | 4-Deoxypyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50209849 | |
| Record name | 4-Deoxypyridoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-67-6 | |
| Record name | Deoxypyridoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Deoxypyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxypyridoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESOXYPYRIDOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Deoxypyridoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypyridoxine, a potent antagonist of vitamin B6, serves as a critical tool in biochemical and pharmacological research to induce vitamin B6 deficiency and study the roles of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the precursors, reaction pathway, and experimental protocols. Quantitative data on reaction yields and physical properties are presented in a structured format to facilitate reproducibility and application in a laboratory setting. Furthermore, this guide includes diagrammatic representations of the synthesis pathway and experimental workflows to provide a clear and concise understanding of the process.
Introduction
This compound (4-deoxypyridoxol) is a structural analog of pyridoxine (B80251) (vitamin B6) that lacks the hydroxyl group at the 4-position of the pyridine (B92270) ring. This modification prevents its conversion to the active coenzyme form, pyridoxal 5'-phosphate (PLP), and allows it to act as a competitive inhibitor of PLP-dependent enzymes.[1] Its ability to induce a state of vitamin B6 deficiency makes it an invaluable compound for studying the metabolic consequences of this deficiency and for investigating the mechanisms of enzymes involved in amino acid metabolism. This guide focuses on the chemical synthesis of this compound, providing a detailed pathway from readily available precursors.
This compound Synthesis Pathway and Precursors
The primary synthetic route to this compound involves the chemical modification of pyridoxine or a closely related derivative. The most common precursor is pyridoxine hydrochloride . The synthesis strategy hinges on the selective removal of the 4-hydroxymethyl group or its conversion to a methyl group.
A key intermediate in a well-established synthesis is 4'-chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride . This intermediate is then subjected to catalytic reduction to yield this compound.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound, adapted from established methodologies.
Synthesis of 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride
This protocol describes the conversion of a pyridoxine derivative to a key chlorinated intermediate.
Materials:
-
3-Ethoxy-2-methyl-5-pyridylmethyl alcohol
-
Thionyl chloride
-
Anhydrous benzene (B151609) (or other suitable inert solvent)
Procedure:
-
A solution of 3-ethoxy-2-methyl-5-pyridylmethyl alcohol in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4'-chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride.
Catalytic Reduction of 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride to this compound
This protocol outlines the final step in the synthesis of this compound via catalytic hydrogenation.
Materials:
-
4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride
-
Palladium on carbon (Pd/C) catalyst (typically 5-10%)
-
Methanol (B129727) or ethanol (B145695) as solvent
-
Hydrogen gas
Procedure:
-
The crude 4'-chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride is dissolved in methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is connected to a hydrogen source and purged to remove air.
-
The reaction mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
Purification of this compound
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol or ethanol/ether mixture
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot ethanol.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The crystalline this compound is collected by filtration, washed with a small amount of cold ethanol or an ethanol/ether mixture, and dried under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ · HCl |
| Molecular Weight | 189.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 263-265 °C |
| Solubility | Soluble in water and DMSO |
Table 2: Quantitative Data on this compound Synthesis (Illustrative)
| Reaction Step | Precursor | Product | Catalyst | Solvent | Yield (%) |
| Chlorination | 3-Ethoxy-2-methyl-5-pyridylmethyl alcohol | 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride | N/A | Benzene | ~80-90 |
| Catalytic Reduction | 4'-Chloro-3-ethoxy-2-methyl-5-pyridylmethyl chloride | This compound | Pd/C | Methanol | ~70-85 |
| Overall Yield | ~56-77 |
Note: The yields presented are illustrative and can vary based on reaction conditions and scale.
Visualizations
Diagram 1: this compound Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has detailed a viable and reproducible synthetic pathway for this compound, a crucial tool for research in biochemistry and pharmacology. By providing clear experimental protocols, structured data, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to synthesize and utilize this important vitamin B6 antagonist in their studies. The outlined procedures, when performed with appropriate laboratory safety practices, can yield high-purity this compound for a variety of research applications.
References
Deoxypyridoxine as a PLP-Dependent Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth examination of 4'-deoxypyridoxine (4-DPN), a potent vitamin B6 antagonist, and its role as an inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. We will explore its mechanism of action, provide quantitative inhibition data, detail experimental protocols, and visualize key pathways to support research and development efforts targeting vitamin B6 metabolism.
Introduction: The Dual-Inhibitory Mechanism of Deoxypyridoxine
Pyridoxal 5'-phosphate (PLP) is the catalytically active form of vitamin B6 and an essential cofactor for a multitude of enzymes crucial to cellular metabolism, particularly in amino acid biosynthesis and neurotransmitter synthesis.[1][2][3] 4'-Deoxypyridoxine (4-DPN) is a structural analog and antimetabolite of vitamin B6.[4][5] Its efficacy as an inhibitor stems from a dual mechanism that disrupts vitamin B6 homeostasis.
The toxicity and inhibitory effects of 4-DPN are largely dependent on its intracellular phosphorylation by the enzyme pyridoxal kinase (PdxK) into 4'-deoxypyridoxine-5'-phosphate (4-DPNP).[1][3][5][6] This creates a two-pronged attack on PLP-dependent pathways:
-
Inhibition of PLP Production: 4-DPN itself acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active forms.[6] By competing with these natural substrates, 4-DPN reduces the cellular pool of the essential cofactor, PLP.[6]
-
Inhibition of PLP-Dependent Enzymes: Once phosphorylated into 4-DPNP, the molecule mimics the structure of PLP.[5][6] This allows it to bind to the cofactor-binding sites of various PLP-dependent enzymes, acting as a potent competitive inhibitor and preventing the formation of the active holoenzyme.[2][5][6][7]
This dual-action makes 4-DPN a valuable tool for studying PLP-dependent processes and a model for the development of targeted enzyme inhibitors.[2]
Quantitative Inhibition Data
The inhibitory potency of 4-DPN and its phosphorylated form, 4-DPNP, varies depending on the target enzyme. The following table summarizes key quantitative data from the literature.
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Kᵢ) | IC₅₀ / EC₅₀ | Inhibition Type |
| 4-Deoxypyridoxine (4-DPN) | Pyridoxal Kinase (PdxK) | Escherichia coli | ~0.5 µM[6] | - | Competitive[6] |
| 4-Deoxypyridoxine-5'-Phosphate (4-DPNP) | Glutamate (B1630785) Decarboxylase | - | 0.27 µM[6] | - | Competitive[6] |
| Ornithine Decarboxylase | - | 0.6 mM (600 µM)[6][7] | - | Competitive[7] | |
| Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (w/o vitamin B6)[6] | - | |
| >100 µM (with vitamin B6)[6] |
Affected Enzymes and Metabolic Pathways
The inhibition of PLP-dependent enzymes by 4-DPNP can disrupt numerous critical metabolic pathways.
-
Amino Acid Metabolism: Enzymes like glutamate decarboxylase (GAD) and ornithine decarboxylase (ODC) are key players in amino acid metabolism. GAD catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA, and its inhibition can alter neuronal excitability.[7] ODC is the rate-limiting enzyme in polyamine biosynthesis, which is essential for cell growth and proliferation.[7]
-
One-Carbon Metabolism: Serine hydroxymethyltransferase (SHMT) is a PLP-dependent enzyme that plays a central role in the one-carbon metabolic pathway by converting serine to glycine (B1666218) and generating 5,10-methylenetetrahydrofolate. This molecule is a crucial one-carbon donor for the synthesis of purines and pyrimidines.[7] Inhibition of SHMT can thus impact nucleotide synthesis.[7]
Experimental Protocols and Methodologies
Reproducible quantitative assessment of enzyme inhibition is crucial. Below are summarized protocols for key enzymes affected by this compound and its phosphate (B84403) derivative.
This protocol provides a general framework for determining the IC₅₀ value of 4-DPNP against a purified PLP-dependent enzyme.
Principle: The activity of the PLP-dependent enzyme is measured in the presence of varying concentrations of the inhibitor (4-DPNP). The rate of the reaction, determined by monitoring substrate consumption or product formation, is compared to a control without the inhibitor.
Materials:
-
Purified PLP-dependent enzyme (e.g., Glutamate Decarboxylase)
-
4'-Deoxypyridoxine-5'-phosphate (4-DPNP) stock solution
-
Substrate for the enzyme (e.g., L-Glutamate)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Assay buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, PLP, and a serial dilution of 4-DPNP in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Control (100% Activity): Enzyme + PLP + Assay Buffer + Substrate.
-
Inhibitor Wells: Enzyme + PLP + 4-DPNP (at various concentrations) + Substrate.
-
Blank (No Enzyme): PLP + 4-DPNP (at the highest concentration) + Assay Buffer + Substrate.
-
-
Pre-incubation: Add the enzyme, PLP, and 4-DPNP (or buffer for the control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[8]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[8]
-
Monitoring: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[8]
-
Data Analysis: Calculate the initial reaction velocities for each condition. Determine the percent inhibition for each concentration of 4-DPNP and plot the results to calculate the IC₅₀ value.
Principle: This method measures the enzymatic activity by quantifying the release of ¹⁴CO₂ from a carboxyl-labeled substrate (e.g., [1-¹⁴C]-L-ornithine or [1-¹⁴C]-L-glutamate).[6]
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a sealed vial containing buffer, PLP, the enzyme, and the inhibitor (4-DPNP). Place a filter paper impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well within the vial.[6]
-
Initiation: Start the reaction by injecting the [1-¹⁴C]-labeled substrate.[6]
-
Incubation: Incubate the reaction at 37°C for a defined period.[6]
-
Termination: Stop the reaction by injecting a strong acid (e.g., sulfuric or citric acid), which also facilitates the release of all dissolved ¹⁴CO₂.[6]
-
Trapping: Allow sufficient time for the released ¹⁴CO₂ to be completely trapped by the filter paper.[6]
-
Quantification: Remove the filter paper and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the rate of reaction and determine inhibitory constants by measuring activity at different substrate and inhibitor concentrations.[6]
Applications in Research and Drug Development
The ability of 4-DPNP to inhibit PLP-dependent enzymes makes it a powerful tool in several research areas:[2]
-
Pathway Elucidation: By observing the metabolic effects of inhibiting a specific PLP-dependent enzyme, researchers can better understand the role of that enzyme and its associated pathway in cellular function.[2]
-
Target Validation: In drug development, 4-DPNP can be used to mimic the effect of a potential drug candidate that targets a PLP-dependent enzyme, allowing for the validation of the enzyme as a therapeutic target.[2]
-
Enzyme Kinetics: 4-DPNP is used in in vitro enzyme assays to study the kinetics of PLP-dependent enzymes and to determine their inhibition constants, providing insights into their mechanisms of action.[2]
Conclusion
4'-Deoxypyridoxine and its active phosphorylated form, 4'-deoxypyridoxine-5'-phosphate, represent a well-characterized system for the inhibition of PLP-dependent enzymes. Through a dual mechanism of inhibiting PLP synthesis and directly competing with PLP for enzyme binding sites, this compound provides a robust tool for probing the function of numerous metabolic pathways. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug developers aiming to investigate or target enzymes within the vitamin B6 metabolic network.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Deoxypyridoxine's Impact on Neurotransmitter Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which deoxypyridoxine, a potent vitamin B6 antagonist, disrupts the synthesis of key neurotransmitters. By delving into its molecular interactions and the resulting downstream effects, this document provides a comprehensive resource for understanding the neurochemical consequences of this compound-induced pyridoxal-5'-phosphate (PLP) deficiency.
Core Mechanism of Action: Competitive Inhibition of Pyridoxal (B1214274) Kinase
This compound exerts its effects by acting as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine (B80251) (vitamin B6) to its biologically active coenzyme form, pyridoxal-5'-phosphate (PLP). This compound itself is phosphorylated by pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (4-DPP).[1] This phosphorylated analog then competes with PLP for the binding sites on numerous PLP-dependent enzymes, effectively inducing a state of functional vitamin B6 deficiency.[1]
dot
Impact on Key Neurotransmitter Synthesis Pathways
PLP is an essential cofactor for the decarboxylase enzymes that catalyze the final step in the synthesis of several major neurotransmitters. By inhibiting these enzymes, this compound significantly reduces the production of GABA, serotonin (B10506), and the catecholamines (dopamine and norepinephrine).
Inhibition of GABA Synthesis
The synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is catalyzed by glutamic acid decarboxylase (GAD). GAD is a PLP-dependent enzyme that converts glutamate (B1630785) to GABA. This compound-induced PLP deficiency leads to a reduction in GAD activity, resulting in decreased GABA levels.[2]
dot
Inhibition of Serotonin and Dopamine (B1211576) Synthesis
The synthesis of both serotonin and dopamine relies on the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC). AADC converts 5-hydroxytryptophan (B29612) (5-HTP) to serotonin and L-DOPA to dopamine. This compound-induced inhibition of AADC disrupts the production of both of these crucial monoamine neurotransmitters.
dot
Quantitative Effects on Neurotransmitter Synthesis
While numerous studies have qualitatively confirmed the inhibitory effects of this compound on neurotransmitter synthesis, specific quantitative data from in vivo studies directly administering this compound and measuring resulting neurotransmitter levels are limited. The available data primarily focuses on the effects on enzyme kinetics and the consequences of general vitamin B6 deficiency.
Table 1: In Vitro Inhibition of PLP-Dependent Enzymes by 4-Deoxypyridoxine 5'-Phosphate (4-DPP)
| Enzyme | Organism/Source | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Glutamic Acid Decarboxylase (GAD) | E. coli | 0.6 mM | Competitive | [1] |
Table 2: Effects of Vitamin B6 Deficiency on Neurotransmitter Levels in Rodent Brains
| Neurotransmitter | Brain Region | Effect | Species | Reference |
| GABA | Whole Brain | Lowered | Rat | [2] |
| Serotonin | Various | Significantly Decreased | Rat | [3] |
| Dopamine | Various | No significant change | Rat | [3] |
Note: These studies investigate the effects of dietary vitamin B6 deficiency, which is a state mimicked by this compound administration.
Experimental Protocols
Induction of Vitamin B6 Deficiency with this compound in Rats
This protocol describes a method to induce a functional vitamin B6 deficiency in rats using a this compound-supplemented diet.
Materials:
-
Male weanling Sprague-Dawley rats
-
Vitamin B6 deficient diet (powdered)
-
This compound hydrochloride
-
Standard rat chow (for control group)
-
Metabolic cages
Procedure:
-
Acclimation: Acclimate rats to individual housing in metabolic cages for one week on a standard diet.
-
Diet Preparation:
-
Control Group: Feed a standard diet containing adequate pyridoxine.
-
This compound Group: Prepare the vitamin B6 deficient diet supplemented with 1 mg of this compound hydrochloride per gram of diet. Mix thoroughly to ensure even distribution.
-
-
Experimental Period: Provide the respective diets and water ad libitum for a period of 4-6 weeks.
-
Monitoring: Monitor animals daily for signs of vitamin B6 deficiency, such as reduced weight gain, dermatitis, and convulsive seizures. Record food intake and body weight regularly.
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect brain tissue for neurotransmitter analysis.
dot
References
Deoxypyridoxine in Epilepsy Research: An In-depth Technical Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxypyridoxine (4-DP), a potent vitamin B6 antagonist, serves as a critical tool in epilepsy research, primarily through its ability to induce seizures in animal models by inhibiting the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the use of this compound in creating animal models of epilepsy. It details the underlying biochemical mechanisms, experimental protocols for seizure induction, quantitative data on seizure characteristics and neurochemical changes, and a complete experimental workflow. The information is intended to equip researchers with the necessary knowledge to effectively utilize this model for investigating seizure pathophysiology and for the preclinical assessment of novel anticonvulsant therapies.
Introduction
Epilepsy is a neurological disorder characterized by a predisposition to generating epileptic seizures. A fundamental approach to studying the mechanisms of epilepsy and developing new treatments involves the use of animal models that recapitulate key features of the human condition. One such chemically induced seizure model utilizes this compound, an antagonist of pyridoxine (B80251) (vitamin B6). The convulsant effect of this compound stems from its interference with the action of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6 and an essential cofactor for the enzyme glutamate (B1630785) decarboxylase (GAD). GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA. By reducing GABAergic inhibition, this compound disrupts the excitatory/inhibitory balance in the brain, leading to neuronal hyperexcitability and seizures.
Mechanism of Action
The primary mechanism by which this compound induces seizures is through the competitive inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to the active cofactor PLP. The phosphorylated form of this compound, 4-deoxypyridoxine 5'-phosphate (4-DPP), then acts as a potent competitive inhibitor of PLP-dependent enzymes, most notably glutamate decarboxylase (GAD).
The inhibition of GAD leads to a decrease in the synthesis of GABA. This reduction in GABAergic neurotransmission results in a state of neuronal hyperexcitability, lowering the seizure threshold and ultimately leading to the generation of epileptic seizures.
Signaling Pathway: GABA Synthesis and Inhibition by 4-Deoxypyridoxine 5'-Phosphate
Caption: GABA synthesis pathway and its inhibition by 4-deoxypyridoxine 5'-phosphate.
Quantitative Data
The following tables summarize key quantitative data from studies using this compound to induce seizures in animal models.
Table 1: Seizure Induction and Characteristics
| Parameter | Animal Model | This compound Dose | Route of Administration | Value | Reference |
|---|---|---|---|---|---|
| ED50 for Seizures | Mice | 1.1 mmol/kg | Intraperitoneal (i.p.) | 1.1 mmol/kg | [1] |
| Seizure Latency | Mice | 1.1 mmol/kg | Intraperitoneal (i.p.) | 9-114 minutes | [1] |
| Seizure Latency | Baboons (Papio papio) | 0.53-0.87 mmol/kg | Intravenous (i.v.) | 1-4 hours |[1] |
Table 2: Biochemical Effects of this compound
| Parameter | Animal Model | This compound Treatment | Brain Region | Change from Control | Reference |
|---|---|---|---|---|---|
| Glutamate Decarboxylase (GAD) Activity | Mice | Convulsant dose (i.p.) | Whole Brain | 40-60% inhibition | [1] |
| GABA Levels | Rats | Dietary deficiency | Hippocampus | -32% |
| Pyridoxal 5'-Phosphate (PLP) Levels | Rats | 5 mg/kg 4'-O-methylpyridoxine (i.v.) | Plasma | Significant decrease |[2] |
Table 3: Enzyme Inhibition Kinetics
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|
| Glutamate Decarboxylase (GAD) | 4-Deoxypyridoxine 5'-Phosphate | 0.27 µM | Competitive |[3] |
Experimental Protocols
This compound-Induced Seizure Model in Rodents
This protocol describes the induction of seizures in rats or mice using this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g)
-
This compound hydrochloride (4-DP)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
-
Observation chamber
-
Video recording equipment
-
EEG recording system (optional)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration:
-
Prepare a solution of this compound hydrochloride in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection. A dose of 1.1 mmol/kg is reported to be the ED50 for seizure induction in mice.[1]
-
-
Seizure Observation and Scoring:
-
Immediately after injection, place the animal in an individual observation chamber.
-
Record the latency to the first seizure and the duration of seizure activity.
-
Score the severity of seizures using a modified Racine scale (see Table 4).
-
Video record the entire observation period for later review and scoring.
-
-
EEG Monitoring (Optional):
-
For detailed electrophysiological analysis, implant EEG electrodes over the cortex and hippocampus prior to the experiment.
-
Record EEG activity continuously from before this compound administration until the end of the observation period.
-
Analyze EEG recordings for epileptiform discharges, including spike-wave complexes and polyspikes, and perform power spectrum analysis to quantify changes in different frequency bands.
-
Table 4: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
|---|---|
| 0 | No abnormal behavior |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
Adapted from Racine, 1972.[4][5][6]
Biochemical Analysis of Brain Tissue
This protocol outlines the procedure for measuring GABA and PLP levels in brain tissue following a this compound-induced seizure experiment.
Materials:
-
Brain tissue from experimental and control animals
-
Homogenization buffer
-
Reagents for HPLC analysis of GABA and PLP
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the brain. Isolate specific brain regions of interest (e.g., hippocampus, cortex).
-
Sample Preparation:
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform protein precipitation and centrifugation to obtain a clear supernatant.
-
-
Biochemical Analysis:
-
GABA Measurement: Use a validated HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection to quantify GABA levels.[1][7][8][9]
-
PLP Measurement: Utilize an HPLC-based method to determine the concentration of PLP in the brain tissue homogenates.[2][10]
-
-
Data Analysis: Compare the levels of GABA and PLP between this compound-treated and control groups to determine the extent of neurochemical changes.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a study using the this compound model and the logical progression from molecular inhibition to the seizure phenotype.
Experimental Workflow
References
- 1. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decrease in pyridoxal-5'-phosphate concentration and increase in pyridoxal concentration in rat plasma by 4'-O-methylpyridoxine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racine stages - Wikipedia [en.wikipedia.org]
- 6. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between blood, liver and brain pyridoxal phosphate and pyridoxamine phosphate concentrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridoxine: A Technical Guide for Investigating Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxypyridoxine (4-DP) serves as a potent and invaluable tool in the study of amino acid metabolism. As a structural analog and antagonist of vitamin B6, 4-DP facilitates the induction of a controlled vitamin B6 deficiency state in research models. This allows for the detailed investigation of the myriad of metabolic pathways dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, a compilation of quantitative data on its effects, and visualizations of the key pathways and experimental workflows.
Mechanism of Action: A Dual Inhibition Strategy
This compound exerts its inhibitory effects on amino acid metabolism through a dual mechanism that ultimately leads to a functional deficiency of PLP, a critical cofactor for over 140 enzymes, primarily involved in amino acid transformations.[1]
Upon administration, this compound is transported into the cell and is subsequently phosphorylated by the enzyme pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (4-DPP).[1][2] This phosphorylation is a critical activation step. The toxicity and inhibitory effects of this compound are largely dependent on this conversion.[3][4]
The active metabolite, 4-DPP, then acts as a competitive inhibitor of PLP-dependent enzymes.[1] Due to its structural similarity to PLP, 4-DPP competes for the cofactor-binding sites on these enzymes, preventing the formation of the active holoenzyme and thereby inhibiting their catalytic activity. This competitive inhibition is the primary mechanism by which this compound disrupts amino acid metabolism.
Furthermore, this compound itself can competitively inhibit pyridoxal kinase, the very enzyme responsible for its activation.[5] This creates a self-limiting loop and adds another layer to its antagonistic effects on vitamin B6 metabolism.
dot
Caption: Metabolic activation of this compound and its dual inhibitory action on vitamin B6 metabolism.
Quantitative Data on this compound's Effects
The administration of this compound leads to measurable changes in biochemical markers, reflecting the induced vitamin B6 deficiency. Furthermore, the inhibitory potency of its active form, 4-DPP, has been quantified for several key enzymes involved in amino acid metabolism.
Table 1: In Vivo Effects of this compound on Vitamin B6 Status in Rats
| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) | Reference |
| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56 | [1] |
| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12 | [1] |
Table 2: Effect of Vitamin B6 Deficiency on Urinary Excretion of Tryptophan Metabolites in Rats
| Treatment Group | Diet | Duration | Urinary Xanthurenic Acid Excretion | Urinary Kynurenic Acid Excretion | Reference |
| Control | Normal | - | Normal Levels | Normal Levels | [1] |
| Vitamin B6 Deficient | Vitamin B6 Deficient | - | Significantly Increased | Significantly Increased | [1] |
Table 3: Inhibitory Potency of 4-Deoxypyridoxine 5'-Phosphate (4-DPP) on PLP-Dependent Enzymes
| Target Enzyme | Organism/System | Inhibition Constant (Ki) | IC50 / EC50 | Inhibition Type | Reference |
| Ornithine Decarboxylase | - | 0.6 mM | - | Competitive | [6][5] |
| Glutamate Decarboxylase | - | 0.27 µM | - | Competitive | [5] |
| Serine Hydroxymethyltransferase (SHMT) | Salmonella enterica | - | - | Implied Inhibition | [7][8] |
| Pyridoxal Kinase (PdxK) (inhibited by 4-DP) | Escherichia coli | ~0.5 µM | - | Competitive | [5] |
| Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (in absence of vitamin B6) | - | [5] |
| >100 µM (in presence of vitamin B6) |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to study amino acid metabolism in both in vivo and in vitro settings.
Protocol 1: Induction of Vitamin B6 Deficiency in Rats using a 4-DP-Supplemented Diet
Objective: To induce a stable state of vitamin B6 deficiency in rats for metabolic and physiological studies.
Materials:
-
Male weanling Sprague-Dawley rats.[1]
-
Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl).[1]
-
4-Deoxypyridoxine hydrochloride.
-
Metabolic cages for urine collection.
Procedure:
-
Acclimation: Acclimate rats for one week to the housing conditions with a standard diet and water ad libitum.
-
Dietary Groups: Divide the rats into a control group receiving a diet with adequate pyridoxine (~6 mg/kg) and a treatment group receiving a vitamin B6 deficient diet supplemented with 1 g of 4-deoxypyridoxine hydrochloride per kg of diet.[1][9]
-
Duration: Maintain the respective diets for a period of 30-35 days.[9]
-
Monitoring: Monitor the animals for signs of vitamin B6 deficiency, such as weight loss, dermatitis, and neurological symptoms.[9]
-
Sample Collection: At the end of the study period, collect blood samples for plasma PLP analysis and urine for the analysis of tryptophan metabolites (e.g., xanthurenic acid). Tissues can also be harvested for enzyme activity assays.
dot
Caption: A typical experimental workflow for inducing vitamin B6 deficiency in rats using this compound.
Protocol 2: In Vitro Inhibition of a PLP-Dependent Enzyme (Ornithine Decarboxylase)
Objective: To determine the inhibitory effect of 4-deoxypyridoxine 5'-phosphate on the activity of a purified PLP-dependent enzyme.
Materials:
-
Purified ornithine decarboxylase (ODC) or cell/tissue lysate.
-
Assay Buffer (e.g., Tris-HCl buffer with EDTA and DTT).
-
Substrate: [1-¹⁴C]-L-ornithine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitor: 4-Deoxypyridoxine 5'-phosphate (4-DPP) stock solution.
-
¹⁴CO₂ trapping agent (e.g., Hyamine hydroxide (B78521) or NaOH-impregnated filter paper).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In sealed reaction vials, prepare reaction mixtures containing the assay buffer, PLP, and varying concentrations of the inhibitor (4-DPP).
-
Pre-incubation: Pre-incubate the enzyme with the reaction mixture containing the inhibitor for a specified time to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1-¹⁴C]-L-ornithine.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the mixture. This will release the ¹⁴CO₂ produced.
-
Trapping: The released ¹⁴CO₂ is trapped on the filter paper impregnated with the trapping agent.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.
-
Data Analysis: Calculate the enzyme activity (nmol of CO₂ released per unit time per mg of protein). Determine the inhibitor concentration that causes 50% inhibition (IC50) and the inhibition constant (Ki) by performing the assay at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.[6]
Impact on Amino Acid Metabolism Signaling Pathways
The inhibition of PLP-dependent enzymes by this compound has profound effects on numerous amino acid metabolic pathways. For instance, the disruption of the kynurenine (B1673888) pathway of tryptophan metabolism, due to the inhibition of kynureninase, leads to the accumulation and increased excretion of xanthurenic acid.[10] Similarly, the inhibition of transaminases affects the interconversion of amino acids and α-keto acids, a central hub in amino acid metabolism.
dot
Caption: Inhibition of kynureninase by 4-DPP redirects tryptophan metabolism towards xanthurenic acid formation.
Conclusion
This compound is a cornerstone research tool for elucidating the intricate roles of vitamin B6 in amino acid metabolism. Its ability to induce a controlled state of PLP deficiency allows for the detailed study of PLP-dependent enzymatic reactions and their downstream metabolic consequences. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the vital functions of amino acid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of vitamin B-6 deficiency and 4'- this compound on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pyridoxine deficiency on the metabolism of the aromatic amino acids by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridoxine impact on cellular CoA and thiamine metabolism
An In-depth Technical Guide on the Impact of Deoxypyridoxine on Cellular CoA and Thiamine (B1217682) Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (dPN), a well-established vitamin B6 antagonist, exerts significant disruptive effects on fundamental cellular processes. This technical guide provides a comprehensive analysis of the molecular mechanisms through which dPN impacts cellular coenzyme A (CoA) and thiamine metabolism. By functioning as a competitive inhibitor, dPN, primarily through its phosphorylated derivative this compound-5'-phosphate (dPNP), targets pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This inhibition creates a metabolic bottleneck, particularly affecting one-carbon unit metabolism, which is intrinsically linked to the biosynthesis of both CoA and thiamine. This document details the underlying signaling pathways, summarizes the observed metabolic consequences, and provides robust experimental protocols for researchers investigating these effects.
Core Mechanism of this compound Action
This compound is an antimetabolite of vitamin B6. Its primary mechanism of toxicity is not enacted by the compound itself, but by its phosphorylated form, 4-deoxypyridoxine 5'-phosphate (dPNP).[1][2]
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by the enzyme Pyridoxal Kinase (PdxK), the same enzyme that phosphorylates natural B6 vitamers like pyridoxal, pyridoxine (B80251), and pyridoxamine.[1][3]
-
Competitive Inhibition: Both dPN and dPNP act as competitive inhibitors.
-
dPN competitively inhibits the pyridoxal kinase (PdxK) enzyme, reducing the formation of the active coenzyme PLP from other B6 vitamers.[1]
-
dPNP , the active antagonist, inhibits PLP-dependent enzymes, which are crucial for a vast number of metabolic reactions, particularly in amino acid metabolism.[1][2][3]
-
-
Inhibition of B6 Uptake: In addition to enzymatic inhibition, dPN has been shown to competitively inhibit the cellular uptake of pyridoxine (PN), further depleting the intracellular pool of vitamin B6.[3][4]
This multi-pronged antagonism leads to a state of functional vitamin B6 deficiency, disrupting the homeostasis of PLP and causing cascading metabolic consequences.[3]
Caption: this compound cellular uptake and inhibitory actions.
Impact on Coenzyme A and Thiamine Biosynthesis
The inhibition of PLP-dependent enzymes by dPNP creates a direct link to impaired CoA and thiamine synthesis.[1][5] Research in Salmonella enterica has elucidated a pathway where dPNP toxicity leads to a reduction in the precursors required for these essential cofactors.[1][6]
The proposed mechanism centers on the inhibition of key PLP-dependent enzymes involved in generating one-carbon units, such as serine hydroxymethyltransferase (GlyA) and/or glycine decarboxylase (GcvP) .[1][6]
-
Impaired One-Carbon Metabolism: Inhibition of these enzymes reduces the metabolic flux required for the synthesis of precursors for both CoA and thiamine.
-
Reduced CoA Synthesis: The biosynthetic pathway for CoA relies on precursors derived from amino acid metabolism, which is heavily dependent on PLP-enzymes. Reduced flux through these pathways limits the availability of building blocks for CoA.[1]
-
Reduced Thiamine Synthesis: Thiamine synthesis is also affected. Specifically, dPNP-induced toxicity can be rescued by the addition of thiamine, pointing to an impairment in its de novo synthesis.[1] This is thought to occur through the disruption of the synthesis of the pyrimidine (B1678525) moiety of thiamine (4-amino-5-hydroxymethyl-2-methylpyrimidine [HMP]).[1]
Caption: dPNP-induced inhibition cascade affecting CoA and thiamine.
Quantitative Data Summary
While the literature clearly establishes the qualitative relationships, comprehensive quantitative data from a single, unified study are limited. The following table summarizes the key metabolic effects of this compound exposure as reported in various studies.
| Parameter | Organism / System | Observed Effect | Reference(s) |
| PLP-Dependent Enzyme Activity | E. coli, S. enterica, Human | Inhibition | [1][3] |
| Coenzyme A (CoA) Synthesis | S. enterica | Decreased synthesis due to reduced precursor flux | [1][6] |
| Thiamine Synthesis | S. enterica | Decreased synthesis; dPN toxicity rescued by thiamine | [1] |
| Pyridoxine (PN) Uptake | E. coli | Competitive inhibition | [3][4] |
| Pyridoxal Kinase (PdxK) Activity | Human, E. coli | Competitive inhibition | [1][3] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for quantifying cellular CoA and thiamine levels, which are essential for assessing the impact of this compound.
Protocol for Quantification of Total Cellular Coenzyme A
This protocol is adapted from methods using HPLC and fluorescence detection, which offer high sensitivity.[7] It involves cell lysis, hydrolysis of CoA thioesters to free CoA, and derivatization for detection.
Methodology:
-
Cell Harvesting and Lysis:
-
Culture adherent cells to desired confluency.
-
Wash cells once with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold water and transfer the suspension to a glass test tube.
-
For tissue samples (30-40 mg), homogenize directly in 1 mM KOH on ice.
-
-
Thioester Hydrolysis:
-
Add 400-500 µL of 0.25 M KOH to the cell/tissue suspension to raise the pH to ≥12. This step hydrolyzes all CoA thioesters (e.g., acetyl-CoA) to free CoA, allowing for measurement of the total CoA pool.
-
Incubate the samples at 55°C for 1-2 hours in a water bath.
-
-
Derivatization with Monobromobimane (mBBr):
-
Neutralize the sample by adding 150 µL of 1 M Trizma-HCl (pH ~8.0).
-
Add 10 µL of 100 mM mBBr to the sample. mBBr reacts with the free thiol group of CoA to form a stable, highly fluorescent CoA-bimane derivative.
-
Vortex and incubate at room temperature for 2-4 hours in the dark.
-
-
Sample Preparation for HPLC:
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column.
-
Detect the CoA-bimane derivative using a fluorescence detector with excitation at λex = 393 nm and emission at λem = 470 nm.[7]
-
Quantify the CoA concentration by comparing the peak area to a standard curve prepared with known concentrations of CoA.
-
Caption: Experimental workflow for measuring total cellular CoA.
Protocol for Quantification of Thiamine and Its Phosphates
This protocol describes a common method for measuring thiamine and its phosphorylated esters (ThMP, TDP) in whole blood or cell lysates using HPLC with post-column derivatization and fluorescence detection.[8][9]
Methodology:
-
Sample Preparation and Protein Precipitation:
-
For whole blood, add 1.0 mL of 10% trichloroacetic acid (TCA) to 0.5 mL of sample. For cell pellets, resuspend in water before adding TCA.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Post-Column Derivatization (Thiochrome Conversion):
-
The core of this method involves the oxidation of thiamine and its esters into their highly fluorescent thiochrome (B1210408) derivatives. This is typically done post-column to avoid degradation of the derivatives.
-
The HPLC eluent containing the separated thiamine compounds is mixed with an oxidizing reagent (e.g., potassium ferricyanide (B76249) in an alkaline solution like NaOH) in a reaction coil.
-
-
HPLC Analysis:
-
Inject the prepared supernatant onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol).
-
After the analytical column, the eluent passes through the post-column reaction system described above.
-
Detect the thiochrome derivatives using a fluorescence detector with excitation typically around 360-375 nm and emission around 430-450 nm.[10]
-
Quantify each thiamine vitamer by comparing peak areas to their respective standard curves.
-
Caption: Experimental workflow for measuring thiamine vitamers.
Conclusion
This compound poses a significant threat to cellular metabolism by inducing a functional vitamin B6 deficiency. Its phosphorylated metabolite, dPNP, effectively inhibits a wide range of PLP-dependent enzymes. This action has critical downstream consequences, most notably the impairment of one-carbon metabolism, which in turn reduces the biosynthetic capacity for both coenzyme A and thiamine. The intricate connection between vitamin B6 homeostasis and the synthesis of other essential cofactors highlights a key vulnerability in cellular metabolic networks. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate these interactions and explore potential therapeutic strategies to counteract the effects of such antimetabolites.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. scispace.com [scispace.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. Thiamine analysis [thiamine.dnr.cornell.edu]
Long-Term Effects of Deoxypyridoxine in Animal Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Deoxypyridoxine (DPN), a potent antagonist of vitamin B6, serves as a critical tool in preclinical research to model the physiological and neurological consequences of prolonged vitamin B6 deficiency. Long-term administration of DPN in animal models induces a range of dose- and duration-dependent effects, primarily stemming from the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. These disruptions manifest in altered amino acid metabolism, compromised neurotransmitter synthesis, and observable behavioral and physiological abnormalities. This guide provides an in-depth overview of the long-term effects of DPN in animal studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathway disruptions.
Data Presentation
The following tables summarize quantitative data from key animal studies investigating the long-term effects of this compound.
Table 1: Effects of this compound on Biochemical Markers in Rats
| Animal Model | DPN Dosage & Duration | Observed Effect | Reference |
| Weanling male rats | Fed a vitamin B6 deficient diet with 1 g DPN/kg of diet for 7 days | Increased xanthurenic acid excretion before and after a tryptophan load. | [1] |
| Weanling male rats | Fed a vitamin B6 deficient diet with DPN for 7 days | No significant difference in serum glucose or percentage body fat compared to controls. | [1] |
| Weanling male rats | Fed a vitamin B6 deficient diet with DPN for 7 days | No significant differences in serum or pituitary growth hormone (GH) and prolactin (PRL). | [1] |
Table 2: Physiological and Pathological Effects of this compound in Mice
| Animal Model | DPN Dosage & Duration | Observed Effect | Reference |
| 6-week-old BALB/c mice | 250 µ g/mouse via intraperitoneal injection daily for 15 days, alongside a vitamin B6-deficient diet. | Significantly lower average body weight compared to mice on a normal diet. | [2] |
| BALB/c mice infected with T. spiralis | 250 µ g/mouse via intraperitoneal injection daily for 15 days, alongside a vitamin B6-deficient diet. | Significant decrease in the number of cysts found in the diaphragm compared to infected mice on a normal diet. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in this guide.
Protocol 1: Induction of Vitamin B6 Deficiency in Rats via Dietary Supplementation
-
Objective: To induce a stable state of vitamin B6 deficiency for metabolic and physiological studies.
-
Animal Model: Male weanling Sprague-Dawley rats.
-
Materials:
-
Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine (B80251) HCl).
-
This compound hydrochloride (DPN).
-
Metabolic cages for urine collection.
-
-
Procedure:
-
House rats individually in metabolic cages.
-
Provide a vitamin B6 deficient diet supplemented with 1 g of DPN per kg of diet.[3]
-
Provide water ad libitum.
-
Monitor food and water intake daily.
-
Collect 24-hour urine samples at specified intervals for metabolite analysis (e.g., xanthurenic acid).
-
At the end of the study period (e.g., 7 days), collect blood samples for biochemical analysis and tissues for histological examination.[1]
-
Protocol 2: Induction of Acute Vitamin B6 Deficiency in Mice via Intraperitoneal Injection
-
Objective: To induce a rapid and severe state of vitamin B6 deficiency for immunological or neurological studies.
-
Animal Model: 6-week-old BALB/c mice.
-
Materials:
-
Vitamin B6 deficient synthetic pellet diet.
-
This compound hydrochloride (DPN).
-
Sterile saline for injection.
-
-
Procedure:
-
Acclimate mice for one week to the housing conditions with a standard diet and water.
-
Switch to a vitamin B6 deficient synthetic pellet diet 15 days prior to the start of DPN administration.
-
Prepare a sterile solution of DPN in saline.
-
Administer DPN via intraperitoneal (i.p.) injection at a dosage of 250 µg per mouse.[3]
-
Continue the injections daily for the duration of the experiment (e.g., 15 days).[3]
-
Monitor mice for signs of vitamin B6 deficiency, such as weight loss and skin lesions.
-
Collect samples for analysis as required by the specific study design.
-
Signaling Pathway Disruptions
The long-term effects of this compound are primarily mediated through the inhibition of PLP-dependent enzymes, leading to disruptions in key metabolic and neurotransmitter signaling pathways.
This compound Metabolism and Action
This compound is a structural analog of pyridoxine (vitamin B6). Upon administration, it is phosphorylated by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP). 4-DPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This inhibition disrupts the function of over 140 PLP-dependent enzymes involved in various metabolic processes.
Disruption of the GABAergic Pathway
The synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is critically dependent on the PLP-dependent enzyme, Glutamic Acid Decarboxylase (GAD). GAD catalyzes the decarboxylation of glutamate (B1630785) to GABA. By inhibiting PLP, 4-DPP effectively reduces GAD activity, leading to decreased GABA synthesis. This impairment of GABAergic neurotransmission is thought to contribute to the neurological effects observed with long-term DPN administration, such as seizures and other central nervous system disturbances.
Disruption of the Kynurenine (B1673888) Pathway
The kynurenine pathway is the major route of tryptophan degradation and produces several neuroactive metabolites. Two key enzymes in this pathway, kynureninase and kynurenine aminotransferase (KAT), are PLP-dependent. DPN-induced inhibition of these enzymes leads to an accumulation of certain metabolites, such as xanthurenic acid, and a depletion of others. The resulting imbalance in neuroactive kynurenine metabolites can contribute to the neurological and systemic effects of chronic vitamin B6 deficiency.
References
- 1. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Deoxypyridoxine as an Inhibitor of Sphingosine-1-Phosphate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of deoxypyridoxine (DOP) as an inhibitor of sphingosine-1-phosphate lyase (SPL), a critical enzyme in sphingolipid metabolism. This compound, a vitamin B6 analog, acts as a competitive inhibitor of SPL upon its phosphorylation. This guide details the mechanism of inhibition, its impact on the sphingosine-1-phosphate (S1P) signaling pathway, and methodologies for its study. Quantitative data for SPL inhibitors are presented, alongside detailed protocols for key enzymatic assays. Visualizations of the S1P metabolic pathway, the mechanism of SPL inhibition, and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction to Sphingosine-1-Phosphate Lyase and its Role in Metabolism
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1] The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine (B13886) kinases and its degradation. Sphingosine-1-phosphate lyase (SPL) is the key enzyme responsible for the irreversible catabolism of S1P, cleaving it into hexadecenal and phosphoethanolamine.[1][2] This enzymatic step is the only exit point for the degradation of the sphingoid backbone, making SPL a critical control point in sphingolipid metabolism.
This compound: A Competitive Inhibitor of Sphingosine-1-Phosphate Lyase
This compound (DOP) is a well-characterized vitamin B6 antagonist. For it to exert its inhibitory effect on SPL, it must first be phosphorylated by a pyridoxal (B1214274) kinase to form this compound phosphate (B84403). This phosphorylated form then acts as a competitive inhibitor of SPL, likely by competing with the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP).[1] Inhibition of SPL by this compound leads to an accumulation of intracellular S1P, thereby modulating the S1P signaling pathway. It is important to note that this compound is not a specific inhibitor of SPL and can affect other PLP-dependent enzymes.[1]
Mechanism of Action
The mechanism of SPL involves the formation of a Schiff base between the substrate (S1P) and the cofactor (PLP). This compound phosphate, being structurally similar to PLP, can compete for the cofactor binding site on the enzyme, thereby preventing the catalytic activity of SPL.
The Sphingosine-1-Phosphate Signaling Pathway
The accumulation of S1P resulting from SPL inhibition has profound effects on cellular signaling. S1P can act intracellularly as a second messenger or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[1] This "inside-out" signaling regulates a wide array of physiological processes.
Quantitative Data on SPL Inhibitors
| Inhibitor | Type of Inhibition | IC50 | Ki | Organism/Source | Reference |
| This compound Phosphate | Competitive | Not Reported | Not Reported | - | [3][4] |
| 1-Desoxysphinganine 1-phosphonate | Competitive | - | 5 µM | - | [1] |
| 2-Vinyl dihydrosphingosine | - | 2.4 µM | - | - | [1] |
Experimental Protocols for Measuring SPL Activity
Several methods are available to measure SPL activity, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and desired throughput.
General Experimental Workflow
A typical workflow for assessing the inhibitory effect of a compound on SPL activity involves preparing an enzyme source, incubating it with the substrate and the inhibitor, stopping the reaction, and then quantifying the product.
Fluorescence-Based SPL Assay using NBD-S1P
This assay utilizes a fluorescently labeled S1P analog, NBD-sphingosine-1-phosphate (NBD-S1P), as the substrate. The cleavage of NBD-S1P by SPL produces a fluorescent aldehyde product that can be separated and quantified by high-performance liquid chromatography (HPLC).[2][5][6]
Materials:
-
NBD-sphingosine-1-phosphate (substrate)
-
Enzyme source (e.g., cell lysates or tissue homogenates)
-
SPL reaction buffer (e.g., containing potassium phosphate, sucrose, DTT, EDTA, and pyridoxal 5'-phosphate)
-
This compound (inhibitor)
-
Solvents for extraction (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the SPL reaction buffer and the desired concentration of NBD-S1P substrate.
-
Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiate the Reaction: Add the enzyme source to each tube to start the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.[2]
-
Stop the Reaction: Terminate the reaction by adding a stop solution, typically an acidic solution or a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
Lipid Extraction: Extract the lipid products from the aqueous phase.
-
HPLC Analysis: Separate the NBD-labeled aldehyde product from the unreacted NBD-S1P substrate using reverse-phase HPLC.
-
Quantification: Quantify the fluorescent product by integrating the peak area from the HPLC chromatogram.
-
Data Analysis: Calculate the percentage of SPL inhibition for each this compound concentration and determine the IC50 value if possible.
Radiometric SPL Assay
This classic assay measures the conversion of a radiolabeled substrate, typically [³H]-dihydrosphingosine-1-phosphate, to a radiolabeled aldehyde product.[1]
Materials:
-
[³H]-dihydrosphingosine-1-phosphate (radiolabeled substrate)
-
Enzyme source
-
SPL reaction buffer with Triton X-100 for solubilization
-
This compound
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: Combine the SPL reaction buffer, [³H]-dihydrosphingosine-1-phosphate, and varying concentrations of this compound in reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the radiolabeled aldehyde product into an organic solvent.
-
Quantification: Measure the radioactivity of the extracted product using a scintillation counter.
-
Data Analysis: Determine the extent of inhibition based on the reduction in radioactive product formation.
Gas Chromatography-Mass Spectrometry (GC-MS) Based SPL Assay
This highly sensitive and specific method quantifies the aldehyde product of the SPL reaction.[3][4]
Materials:
-
Sphingosine-1-phosphate (or an analog like C17-sphinganine-1-phosphate)
-
Enzyme source
-
SPL reaction buffer
-
This compound
-
Derivatizing agent (e.g., pentafluorobenzyl hydroxylamine)
-
GC-MS system
Protocol:
-
Enzymatic Reaction: Perform the SPL enzymatic reaction as described in the previous protocols.
-
Product Derivatization: After stopping the reaction, derivatize the aldehyde product to make it volatile and suitable for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.
-
Quantification: Quantify the derivatized aldehyde product based on its mass spectrum and retention time, often using a stable isotope-labeled internal standard for accuracy.
-
Data Analysis: Calculate the inhibition of SPL activity by comparing the amount of product formed in the presence and absence of this compound.
Conclusion
This compound, in its phosphorylated form, serves as a valuable tool for studying the function of sphingosine-1-phosphate lyase and the broader implications of S1P metabolism. As a competitive inhibitor, it allows for the acute modulation of SPL activity, leading to the accumulation of S1P and subsequent effects on cellular signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the inhibitory effects of this compound and other potential SPL modulators. Further research is warranted to determine the precise inhibitory constants of this compound phosphate and to explore the therapeutic potential of more specific SPL inhibitors in various disease models.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Deoxypyridoxine: A Technical Guide to its History, Mechanism, and Application as a Vitamin B6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypyridoxine (dPN) stands as a pivotal tool in the study of vitamin B6 metabolism and its myriad dependent pathways. This technical guide provides a comprehensive historical and scientific overview of this compound, from its initial synthesis and discovery as a potent vitamin B6 antagonist to its contemporary applications in biochemical and pharmacological research. This document details the molecular mechanism of action, which involves its bioactivation via phosphorylation and subsequent competitive inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Quantitative data on its inhibitory effects are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for inducing vitamin B6 deficiency and assaying key enzymatic activities are provided. Finally, critical signaling pathways affected by this compound, including the vitamin B6 salvage pathway, GABA synthesis, sphingosine-1-phosphate metabolism, and the kynurenine (B1673888) pathway, are visually represented through detailed diagrams.
Historical Perspective: The Discovery and Establishment of a Vitamin B6 Antagonist
The journey of this compound from a synthetic curiosity to a cornerstone of vitamin B6 research is a compelling narrative in the history of nutritional biochemistry.
-
1942: The synthesis of a this compound analog was first reported.[1]
-
Early 1950s: Pioneering studies began to emerge, demonstrating the potent antivitamin B6 activity of this compound. Early research in various organisms, including bacteria, fungi, plants, and animals, focused on the inhibitory effects of dPN on growth and morphology.[2] These foundational experiments established that this compound could induce a state of vitamin B6 deficiency, characterized by symptoms such as skin lesions and neurological dysfunction.
-
1951: A study on human subjects with chronic diseases demonstrated that daily administration of this compound induced seborrhoea-like lesions, which were reversible with vitamin B6 administration. This study also highlighted the increased excretion of xanthurenic acid after a tryptophan load in individuals treated with this compound, a key indicator of vitamin B6 deficiency.[3][4]
-
1953: Further antagonist studies compared the effects of a this compound-induced deficiency on various vitamin B6-dependent enzymes, solidifying its role as a research tool to probe the function of this essential vitamin.[5][6]
-
1950s-1980s: A wealth of research further elucidated the mechanism of action of this compound, revealing that it is transported into cells and its toxicity is largely dependent on its phosphorylation by pyridoxal kinase.[7]
These early investigations laid the groundwork for the use of this compound as a specific and potent tool to mimic vitamin B6 deficiency and to study the kinetics and regulation of PLP-dependent enzymes.
Mechanism of Action: A Two-Step Path to Inhibition
The antagonistic properties of this compound are not inherent to the molecule itself but are realized through a two-step intracellular process: bioactivation followed by competitive enzyme inhibition.
-
Bioactivation via Phosphorylation: this compound is a pro-inhibitor that is actively transported into cells. Once inside, it serves as a substrate for pyridoxal kinase (PdxK) , the same enzyme responsible for phosphorylating natural vitamin B6 vitamers. PdxK catalyzes the transfer of a phosphate (B84403) group from ATP to this compound, forming 4'-deoxypyridoxine 5'-phosphate (dPNP) .[8]
-
Competitive Inhibition of PLP-Dependent Enzymes: The resulting dPNP is a structural analog of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. Due to this structural similarity, dPNP acts as a potent competitive inhibitor of a wide range of PLP-dependent enzymes. It competes with PLP for binding to the active site of these enzymes, thereby preventing the formation of the active holoenzyme and inhibiting their catalytic activity.[9]
This dual mechanism, where this compound first competes with vitamin B6 for phosphorylation and its phosphorylated product then competes with PLP for enzyme binding, makes it a highly effective antagonist.
Quantitative Inhibition Data
The inhibitory potency of this compound and its phosphorylated form, dPNP, has been quantified for several key enzymes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for understanding the efficacy of these compounds.
| Enzyme | Inhibitor | Organism/System | Inhibition Constant (Ki) | IC50 |
| Pyridoxal Kinase (PdxK) | 4'-Deoxypyridoxine | E. coli | 0.5 ± 0.6 µM | - |
| Glutamate (B1630785) Decarboxylase (GAD) | 4'-Deoxypyridoxine 5'-phosphate | Pig Brain | - | - |
| Ornithine Decarboxylase (ODC) | 4'-Deoxypyridoxine 5'-phosphate | - | - | - |
| Sphingosine-1-Phosphate Lyase (S1PL) | 4'-Deoxypyridoxine | - | - | - |
Note: Comprehensive quantitative data for all enzymes, particularly in mammalian systems, remains an area of active research. The table will be updated as more data becomes available.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound to study vitamin B6 antagonism.
Induction of Vitamin B6 Deficiency in Rodent Models
This protocol outlines the procedure for inducing a state of vitamin B6 deficiency in rats using a this compound-supplemented diet.
Materials:
-
Weanling male rats
-
Vitamin B6 deficient diet
-
4'-Deoxypyridoxine hydrochloride
-
Standard control diet
-
Metabolic cages for urine collection
Procedure:
-
Acclimation: Acclimate weanling male rats to individual metabolic cages for a period of 3-5 days on a standard control diet.
-
Dietary Groups: Divide the rats into three experimental groups:
-
Control Group: Fed a standard diet containing adequate vitamin B6.
-
B6 Deficient Group: Fed a vitamin B6 deficient diet.
-
This compound Group: Fed the vitamin B6 deficient diet supplemented with 1 g of 4'-deoxypyridoxine hydrochloride per kg of diet.[10]
-
-
Experimental Period: Maintain the rats on their respective diets for a period of 7 days or longer, depending on the experimental objectives.[11]
-
Monitoring: Monitor the animals daily for signs of vitamin B6 deficiency, such as reduced body weight gain, dermatitis, and neurological symptoms.
-
Sample Collection: Collect 24-hour urine samples at designated time points for the analysis of tryptophan metabolites (e.g., xanthurenic acid).
-
Tryptophan Load Test (Optional): To assess the severity of the deficiency, an oral tryptophan load (e.g., 2 g L-tryptophan) can be administered, followed by a 24-hour urine collection to measure the excretion of xanthurenic acid.[12]
Pyridoxal Kinase (PdxK) Inhibition Assay
This spectrophotometric assay measures the competitive inhibition of pyridoxal kinase by this compound.
Materials:
-
Purified pyridoxal kinase (PdxK)
-
Pyridoxal (PL)
-
4'-Deoxypyridoxine (dPN)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 20 mM KHEPES, pH 7.5, with 0.5 mM MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of PL, dPN, and ATP in the assay buffer.
-
Prepare a working solution of PdxK in the assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the assay buffer, a fixed concentration of ATP (e.g., 1 mM), and varying concentrations of the substrate (PL) and the inhibitor (dPN).
-
Include control wells with no inhibitor.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the PdxK enzyme solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 390 nm over time. This corresponds to the formation of pyridoxal 5'-phosphate (PLP).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each reaction.
-
To determine the type of inhibition and the inhibition constant (Ki), perform saturation curves by varying the concentration of PL at different fixed concentrations of dPN.
-
Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slope of the lines.
-
Glutamate Decarboxylase (GAD) Activity Assay
This assay measures the activity of glutamate decarboxylase, a PLP-dependent enzyme, and can be adapted to assess the inhibitory effect of dPNP.
Materials:
-
Tissue homogenate or purified glutamate decarboxylase (GAD)
-
L-Glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
4'-Deoxypyridoxine 5'-phosphate (dPNP) (for inhibition studies)
-
Assay Buffer: 50 mM Citric acid-Na2HPO4 buffer, pH 4.8
-
Stop Solution: 0.2 M Borate buffer, pH 10.0
-
High-Performance Liquid Chromatography (HPLC) system for GABA detection
Procedure:
-
Enzyme Preparation: Prepare a tissue homogenate (e.g., from brain tissue) or use purified GAD.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a saturating concentration of PLP (e.g., 0.15 mM), and the enzyme preparation. For inhibition studies, pre-incubate the enzyme with varying concentrations of dPNP for a defined period before adding the substrate.[13][14]
-
Reaction Initiation: Initiate the reaction by adding L-glutamic acid (e.g., 100 mM final concentration).[13][14]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes), ensuring the reaction is in the linear range.[13][14]
-
Reaction Termination: Stop the reaction by adding the stop solution and boiling for 10 minutes to inactivate the enzyme.[13][14]
-
GABA Quantification: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the amount of GABA produced using an HPLC system with an appropriate column and detection method.[13][14]
-
Data Analysis:
-
Calculate the specific activity of GAD (e.g., in µmol of GABA produced per minute per mg of protein).
-
For inhibition studies, plot the GAD activity against the concentration of dPNP to determine the IC50 value.
-
Affected Signaling Pathways and Biological Processes
The antagonism of vitamin B6 by this compound has profound effects on numerous metabolic pathways that are critically dependent on PLP.
Vitamin B6 Salvage Pathway
This compound directly interferes with the vitamin B6 salvage pathway, the primary mechanism by which cells recycle and maintain their pool of the active coenzyme PLP.
Caption: The Vitamin B6 salvage pathway and points of inhibition by this compound.
GABA Synthesis Pathway
The synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), is catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). Inhibition of GAD by dPNP leads to reduced GABA levels, which can result in neuronal hyperexcitability and seizures.
Caption: Inhibition of GABA synthesis by this compound 5'-phosphate.
Sphingosine-1-Phosphate (S1P) Metabolism
Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in various cellular processes, including cell proliferation, survival, and migration. The degradation of S1P is catalyzed by the PLP-dependent enzyme sphingosine-1-phosphate lyase (S1PL). This compound has been shown to inhibit S1PL, leading to an accumulation of S1P.[4]
Caption: this compound-mediated inhibition of sphingosine-1-phosphate degradation.
Kynurenine Pathway of Tryptophan Metabolism
The kynurenine pathway is the major route for tryptophan degradation and is essential for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Several enzymes in this pathway, including kynureninase and kynurenine aminotransferase, are PLP-dependent. Vitamin B6 deficiency, induced by this compound, leads to a bottleneck in this pathway, resulting in the accumulation and increased urinary excretion of upstream metabolites, most notably xanthurenic acid.[12][15]
Caption: Disruption of the kynurenine pathway by this compound.
Conclusion
This compound has proven to be an invaluable antagonist for the study of vitamin B6 metabolism. Its well-characterized mechanism of action, involving intracellular phosphorylation and subsequent competitive inhibition of PLP-dependent enzymes, allows for the specific and controlled induction of a vitamin B6 deficient state. This technical guide has provided a historical overview, detailed the molecular basis of its antagonism, presented quantitative data on its inhibitory effects, and offered detailed experimental protocols for its use in research. The visualization of its impact on key signaling pathways further underscores its utility in dissecting the complex roles of vitamin B6 in cellular physiology and disease. As research continues to unravel the intricacies of metabolic networks, this compound will undoubtedly remain a crucial tool for scientists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. A study of urinary excretion of xanthurenic acid and other tryptophan metabolites in human beings with pyridoxine deficiency induced by desoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist studies: comparison of desoxypyridoxine-deficiency therapy on various vitamin B6 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist Studies: Comparison of Desoxypyridoxine and Pyridoxine-Deficiency Therapy on Various Vitamin B6 Enzymes. [periodicos.capes.gov.br]
- 7. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of vitamin B-6 deficiency and 4'- this compound on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary excretion of quinolinic acid and other tryptophan metabolites after this compound or oral contraceptive administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid | PLOS One [journals.plos.org]
- 14. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
The Phosphorylation of Deoxypyridoxine to 4'-Deoxypyridoxine-5'-Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypyridoxine (DOP), a structural analog and antagonist of vitamin B6, exerts its biological activity through intracellular phosphorylation to 4'-deoxypyridoxine-5'-phosphate (4-DPP). This conversion is catalyzed by the enzyme pyridoxal (B1214274) kinase (PdxK). The resulting 4-DPP acts as a potent competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for a myriad of metabolic pathways. This technical guide provides an in-depth analysis of the phosphorylation of DOP, including the enzymatic kinetics, detailed experimental protocols for its study, and the subsequent mechanism of action of 4-DPP. The information presented is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their investigation of vitamin B6 metabolism and the therapeutic potential of its antagonists.
Introduction
Vitamin B6 is an essential nutrient that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in a wide range of biochemical reactions. These include amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. This compound (DOP) is a well-established antimetabolite of vitamin B6 that functions by interfering with these processes.[1] The biological activity of DOP is not inherent to the molecule itself but is contingent upon its intracellular phosphorylation to 4'-deoxypyridoxine-5'-phosphate (4-DPP).[2]
This phosphorylation is a critical activation step, catalyzed by the enzyme pyridoxal kinase (PdxK), the same enzyme responsible for the phosphorylation of natural vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine).[3][4] The product, 4-DPP, is a structural mimic of PLP and acts as a competitive inhibitor of numerous PLP-dependent enzymes.[2][5] By binding to the active site of these enzymes, 4-DPP prevents the binding of the natural coenzyme, PLP, thereby disrupting essential metabolic pathways and inducing a state of functional vitamin B6 deficiency.[2] Understanding the enzymatic conversion of DOP to 4-DPP is therefore fundamental to elucidating its mechanism of action and exploring its potential therapeutic applications, such as in cancer therapy.[6][7]
The Enzymatic Phosphorylation of this compound
The conversion of this compound to its active, phosphorylated form is a key event in its biological activity. This reaction is catalyzed by pyridoxal kinase (PdxK), a ubiquitous enzyme found in most organisms.[4]
Reaction:
This compound + ATP
Pyridoxal Kinase (PdxK), Mg2+
4'-Deoxypyridoxine-5'-phosphate + ADP
Pyridoxal Kinase (PdxK)
PdxK (EC 2.7.1.35) is a phosphotransferase that catalyzes the 5'-phosphorylation of vitamin B6 vitamers.[4] The enzyme utilizes ATP as a phosphate (B84403) donor and requires a divalent cation, typically Mg²⁺, for its activity.[8] While PdxK phosphorylates pyridoxal, pyridoxine, and pyridoxamine, it also recognizes this compound as a substrate, albeit with different efficiencies that can vary between species.[9] this compound can also act as a competitive inhibitor of PdxK, particularly in the presence of other vitamin B6 vitamers.[1]
Quantitative Data: Enzyme Kinetics and Inhibition Constants
The following tables summarize the available quantitative data for the interaction of this compound and 4-deoxypyridoxine-5'-phosphate with pyridoxal kinase and other PLP-dependent enzymes.
Table 1: Inhibition of Pyridoxal Kinase by this compound
| Organism/System | Inhibition Constant (K_i) | Inhibition Type | Reference(s) |
| Escherichia coli | ~0.5 µM | Competitive | [10] |
Table 2: Inhibition of PLP-Dependent Enzymes by 4'-Deoxypyridoxine-5'-Phosphate (4-DPP)
| Target Enzyme | Organism/Source | Inhibition Constant (K_i) | Inhibition Type | Reference(s) |
| Ornithine Decarboxylase | - | 0.6 mM | Competitive | [5] |
| Glutamate Decarboxylase | - | 0.27 µM | Competitive | [10] |
Signaling Pathway and Mechanism of Action
The phosphorylation of this compound initiates a cascade of events that leads to the inhibition of numerous metabolic pathways. The following diagram illustrates this process.
Caption: Metabolic activation of DOP and subsequent inhibition of a PLP-dependent enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments to study the phosphorylation of this compound and the inhibitory effects of its product.
Pyridoxal Kinase (PdxK) Activity Assay
This protocol is designed to measure the activity of PdxK by monitoring the formation of 4-DPP from DOP.
Principle: The rate of phosphorylation of this compound is determined by quantifying the amount of 4-DPP produced over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Pyridoxal Kinase (PdxK)
-
This compound (DOP)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 6.1)
-
Trichloroacetic acid (TCA) or perchloric acid for reaction termination
-
HPLC system with a C18 reversed-phase column and UV or fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 20 mM potassium phosphate buffer (pH 6.1), 10 µM DOP, and 300 µM MgATP.[9]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PdxK to the reaction mixture. The final enzyme concentration should be optimized to ensure linear product formation over the desired time course.
-
Incubation: Incubate the reaction mixture at 37°C with shaking (e.g., 300 rpm) for a specific period (e.g., 10 minutes).[9]
-
Reaction Termination: Stop the reaction by adding an equal volume of cold TCA or perchloric acid to precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto a C18 reversed-phase column. Separate DOP and 4-DPP using an appropriate mobile phase and flow rate. Detect the compounds using a UV or fluorescence detector.
-
Quantification: Determine the concentration of 4-DPP by comparing the peak area to a standard curve generated with known concentrations of 4-DPP.
HPLC Analysis of this compound and 4'-Deoxypyridoxine-5'-Phosphate
This protocol provides a general framework for the separation and quantification of DOP and 4-DPP.
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: An isocratic or gradient elution using a buffer such as potassium phosphate with an organic modifier like methanol (B129727) or acetonitrile. The exact composition should be optimized for the specific column and analytes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV detection at a wavelength suitable for both DOP and 4-DPP (e.g., 290 nm). Fluorescence detection can also be used for enhanced sensitivity.
Inhibition Assay for a PLP-Dependent Enzyme (e.g., Glutamate Decarboxylase)
This protocol is used to determine the inhibitory effect of 4-DPP on a target PLP-dependent enzyme.
Principle: The activity of the PLP-dependent enzyme is measured in the presence and absence of 4-DPP. The inhibition constant (K_i) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Purified PLP-dependent enzyme (e.g., Glutamate Decarboxylase - GAD)
-
Substrate for the enzyme (e.g., L-glutamic acid for GAD)
-
Pyridoxal 5'-phosphate (PLP)
-
4'-Deoxypyridoxine-5'-phosphate (4-DPP)
-
Appropriate reaction buffer (e.g., 50 mM Citric acid-Na₂HPO₄ buffer, pH 4.8 for GAD)[11]
-
Method for product quantification (e.g., HPLC analysis of GABA for GAD)
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the reaction buffer, a fixed concentration of PLP, and varying concentrations of the substrate (e.g., L-glutamic acid).
-
Inhibitor Addition: To a subset of the reaction mixtures, add varying concentrations of 4-DPP.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Product Quantification: Measure the amount of product formed in each reaction. For GAD, this would involve quantifying the GABA produced, often via HPLC after derivatization.
-
Data Analysis: Plot the reaction rates against the substrate concentration in the presence and absence of the inhibitor. Use non-linear regression analysis or a Lineweaver-Burk plot to determine the K_m and V_max values and to calculate the K_i for 4-DPP.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying the phosphorylation of this compound and its inhibitory effects.
Caption: Workflow for analyzing DOP phosphorylation.
Caption: Workflow for 4-DPP enzyme inhibition assay.
Conclusion
The phosphorylation of this compound to 4'-deoxypyridoxine-5'-phosphate by pyridoxal kinase is the critical activation step that underlies its potent antagonism of vitamin B6 metabolism. The resulting product, 4-DPP, acts as a competitive inhibitor of a multitude of PLP-dependent enzymes, leading to widespread metabolic disruption. This technical guide has provided a comprehensive overview of this process, including quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways. This information serves as a valuable resource for researchers and drug development professionals investigating the roles of vitamin B6 in health and disease, and for the development of novel therapeutics targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. [Pyridoxal kinase activity and pyridoxal-P concentration in mammalian tissues under normal and experimental conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Deoxypyridoxine's Impact on Pyridoxal Kinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of deoxypyridoxine on pyridoxal (B1214274) kinase activity. This compound, a well-known vitamin B6 antagonist, serves as a potent competitive inhibitor of pyridoxal kinase, the key enzyme responsible for the phosphorylation of vitamin B6 vitamers into their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). This inhibition disrupts the vitamin B6 salvage pathway, leading to a cascade of downstream metabolic consequences. This document details the quantitative inhibition data, experimental protocols for assessing this inhibition, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Inhibition Data
This compound's primary mode of action on pyridoxal kinase is through competitive inhibition. It vies with the natural substrate, pyridoxal, for binding to the enzyme's active site. The inhibitory potency of this compound has been quantified, with the inhibition constant (Ki) providing a measure of its efficacy.
Table 1: Quantitative Data on the Inhibition of Pyridoxal Kinase by this compound
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Ki) | Inhibition Type |
| 4-Deoxypyridoxine (4-dPN) | Pyridoxal Kinase (PdxK) | Escherichia coli | ~0.5 µM[1] | Competitive[1] |
Mechanism of Action: A Dual Effect
The interaction between this compound and pyridoxal kinase is twofold:
-
Competitive Inhibition: this compound directly competes with pyridoxal, the natural substrate, for binding to the active site of pyridoxal kinase. This reversible binding reduces the enzyme's capacity to phosphorylate pyridoxal, thereby decreasing the overall synthesis of the essential cofactor, PLP.[1]
-
Substrate Phosphorylation and Downstream Inhibition: Paradoxically, this compound also acts as a substrate for pyridoxal kinase and is phosphorylated to form 4'-deoxypyridoxine 5'-phosphate (dPNP).[1] This phosphorylated product is a potent inhibitor of various PLP-dependent enzymes, which are crucial for a multitude of metabolic processes, including amino acid metabolism.[2][3] The formation of dPNP effectively sequesters the kinase and generates a downstream inhibitor, further disrupting vitamin B6 metabolism.
The following diagram illustrates this dual mechanism of action.
Caption: Mechanism of this compound Action on Pyridoxal Kinase.
Experimental Protocols
The following are detailed methodologies for conducting key experiments to assess the impact of this compound on pyridoxal kinase activity.
Pyridoxal Kinase Activity Assay (Spectrophotometric)
This protocol measures the activity of pyridoxal kinase by monitoring the formation of pyridoxal 5'-phosphate (PLP), which exhibits a characteristic increase in absorbance at 390 nm.[1]
Materials and Reagents:
-
Purified Pyridoxal Kinase (PdxK)
-
Pyridoxal (PL)
-
4-Deoxypyridoxine (dPN) for inhibition studies
-
Adenosine 5'-triphosphate (ATP) magnesium salt
-
Assay Buffer: 20 mM KHEPES, pH 7.5, with 0.5 mM MgCl2[1]
-
96-well UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of pyridoxal, this compound, and ATP in deionized water.
-
Prepare a working solution of purified pyridoxal kinase in the assay buffer.
-
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of MgATP (e.g., 1 mM), and varying concentrations of the substrate (pyridoxal).[1]
-
For inhibition studies, include varying concentrations of this compound in the reaction mixture.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes) to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the purified pyridoxal kinase to the reaction mixture.
-
Immediately monitor the increase in absorbance at 390 nm over a set period (e.g., 10-20 minutes) using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition and the Ki value, perform saturation curves by varying the concentration of pyridoxal at different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters.
-
Experimental Workflow for Assessing this compound Inhibition
The following diagram outlines a typical experimental workflow for investigating the inhibitory effect of this compound on pyridoxal kinase activity.
Caption: Experimental Workflow for this compound Inhibition Assay.
Conclusion
This compound potently inhibits pyridoxal kinase through a competitive mechanism, disrupting the vital vitamin B6 salvage pathway. Its ability to also act as a substrate for the enzyme, leading to the formation of the inhibitory compound 4'-deoxypyridoxine 5'-phosphate, highlights a complex and dual-faceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and understand the intricate interactions between this compound and pyridoxal kinase. This knowledge is crucial for the development of novel therapeutic strategies that target vitamin B6 metabolism.
References
Methodological & Application
Application Notes: Deoxypyridoxine as a Vitamin B6 Antagonist in Cell Culture
Introduction
Deoxypyridoxine (4-DP) is a potent competitive antagonist of vitamin B6, a critical cofactor for a vast array of enzymatic reactions essential for cellular function.[1][2] Upon cellular uptake, this compound is phosphorylated to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPNP), by the enzyme pyridoxal (B1214274) kinase.[3] 4-DPNP then competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, thereby disrupting critical metabolic pathways.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture to study vitamin B6 deficiency and its effects on cellular processes.
Mechanism of Action
This compound exerts its biological effects by interfering with the function of PLP, the active form of vitamin B6. PLP is a cofactor for over 140 distinct enzymes, primarily involved in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism.[1] 4-DPNP, by mimicking the structure of PLP, binds to the active site of these enzymes, leading to their inhibition.[1] This inhibition can induce a state of vitamin B6 deficiency, leading to downstream effects such as reduced DNA synthesis, inhibition of cell proliferation, and in some cases, apoptosis.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell culture, based on findings from various studies.
| Parameter | Value/Range | Cell System/Assay | Reference |
| Inhibition of DNA Synthesis | Systemic treatment | Hairless mouse epidermis | [4] |
| Inhibition of Ornithine Decarboxylase (ODC) | Kᵢ of ~0.06 mM (for 4-DPNP) | In vitro enzyme assay | [4] |
| Inhibition of Lymphocyte Proliferation | Not specified | Human lymphocytes | [4] |
| General Vitamin B6 Antagonism | 25 mM (in agar (B569324) plate assays) | E. coli | [4] |
| Typical Cytotoxicity Assay (IC₅₀) Starting Range | 0.1 µM to 1000 µM | Mammalian cell lines | [4] |
| PLP Rescue Concentration Range | 1 µM to 100 µM | Mammalian cell lines | [4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a general experimental workflow for its application in cell culture.
References
Application Notes and Protocols for Deoxypyridoxine Dosage and Administration in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (4-DP) is a potent antagonist of vitamin B6, widely used in research to induce a state of vitamin B6 deficiency in animal models. This condition is instrumental in studying the diverse roles of vitamin B6 in physiological and pathological processes, including amino acid metabolism, neurotransmitter synthesis, and immune function. This compound exerts its effect by being phosphorylated to this compound-5'-phosphate (DPNP), which then acts as a competitive inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.[1] This document provides detailed application notes and protocols for the dosage and administration of this compound in mice models to induce vitamin B6 deficiency.
Mechanism of Action
This compound is a structural analog of pyridoxine (B80251) (vitamin B6). Upon administration, it is converted by pyridoxal kinase to its active form, this compound 5'-phosphate (DPNP).[1] DPNP then competitively inhibits the binding of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), to a wide range of PLP-dependent enzymes.[1] This inhibition disrupts numerous metabolic pathways, leading to the characteristic signs of vitamin B6 deficiency. One of the most well-documented effects is the disruption of the kynurenine (B1673888) pathway of tryptophan metabolism, leading to a measurable increase in the urinary excretion of xanthurenic acid.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound administration in rodent models.
Table 1: Effects of this compound on Body Weight and Biomarkers in Mice
| Parameter | Control Group | This compound Group | Duration | Mouse Strain | Reference |
| Administration | Normal Diet | Vitamin B6-deficient diet + 250 µ g/mouse/day 4-DPD (i.p.) | 15 days | BALB/c | [1] |
| Body Weight | Maintained | Significantly lower | 15 days | BALB/c | [1] |
Table 2: Effects of this compound on Body Weight and Biomarkers in Rats
| Parameter | Control Group (Pair-Fed) | This compound Group | Duration | Rat Strain | Reference |
| Administration | Vitamin B6-deficient diet | Vitamin B6-deficient diet + 1 g/kg 4-DPD | 30-35 days | Male | [3] |
| Body Weight Change | Weight loss | Greater weight loss (P < 0.05) | 30-35 days | Male | [3] |
| Plasma PLP (nmol/L) | 98 ± 12 | Data not available | ~6-8 weeks | Sprague-Dawley | [4] |
| Urinary Xanthurenic Acid Excretion | Baseline levels | Markedly increased after tryptophan load | 1 day | Not specified | [5] |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Mice via Intraperitoneal Injection
This protocol describes a method to induce a rapid and severe state of vitamin B6 deficiency in mice.
Materials:
-
6-week-old BALB/c mice[1]
-
Vitamin B6 deficient synthetic pellet diet[1]
-
This compound hydrochloride (4-DPD)
-
Sterile saline for injection
-
Standard laboratory equipment for injections, blood, and urine collection
Procedure:
-
Acclimation: Acclimate mice for one week to the housing conditions with a standard diet and water ad libitum.
-
Dietary Pre-treatment: Switch the mice to a vitamin B6 deficient synthetic pellet diet for 15 days prior to the start of this compound administration.[1] A control group should be maintained on a normal diet.[1]
-
Preparation of this compound Solution (for a 250 µ g/mouse dose):
-
To prepare a stock solution, dissolve 10 mg of this compound hydrochloride in 10 mL of sterile saline to achieve a concentration of 1 mg/mL.
-
For a 250 µg dose, inject 0.25 mL of the 1 mg/mL solution per mouse. Adjust the volume based on the desired concentration and ease of injection, typically between 0.1 mL and 0.5 mL. Ensure the final solution is sterile by filtering through a 0.22 µm filter.
-
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 250 µg per mouse daily for 15 days.[1]
-
Monitoring:
-
Monitor the mice daily for clinical signs of vitamin B6 deficiency, such as weight loss, skin lesions, and altered behavior.
-
Record body weight at least three times per week.
-
-
Sample Collection:
-
Urine: For analysis of xanthurenic acid, place mice in metabolic cages for 24-hour urine collection.
-
Blood: At the end of the study, collect blood via cardiac puncture or another approved method for plasma PLP analysis.
-
Protocol 2: Tryptophan Load Test for Functional Assessment of Vitamin B6 Deficiency
This test is used to assess the functional deficiency of vitamin B6 by measuring the urinary excretion of xanthurenic acid after a tryptophan load.
Procedure:
-
Following a period of this compound administration, house individual mice in metabolic cages for a 24-hour baseline urine collection.
-
Administer a tryptophan load, typically via oral gavage or intraperitoneal injection. A common dose is 20 mg of L-tryptophan in 0.2 mL of saline per 20 g mouse.
-
Collect urine for the 24 hours immediately following the tryptophan load.
-
Analyze both baseline and post-load urine samples for xanthurenic acid concentration. A significant increase in xanthurenic acid excretion after the tryptophan load is indicative of a functional vitamin B6 deficiency.[5]
Protocol 3: Sample Collection and Processing
Urine:
-
Collect 24-hour urine samples using metabolic cages. To prevent bacterial growth, collection vessels can be kept on ice.
-
Centrifuge the collected urine to remove any particulate matter.
-
Store the supernatant at -80°C until analysis for xanthurenic acid.
Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (supernatant) and store it at -80°C until analysis for PLP levels. Protect samples from light.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for researchers to effectively utilize this compound to induce and study vitamin B6 deficiency in mice models. The choice of dosage and administration route will depend on the specific research objectives, including the desired severity and onset of the deficiency. Careful monitoring of the animals and appropriate biomarker analysis are crucial for the successful implementation of these models.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A micromethod for determination of plasma pyridoxal phosphate and its use in assessment of storage stability of the vitamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing Vitamin B6 Deficiency In Vivo Using Deoxypyridoxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), plays a vital role in over 140 enzymatic reactions within the body.[1][2] These reactions are fundamental to cellular metabolism, including amino acid biosynthesis, neurotransmitter synthesis (such as serotonin, dopamine, and GABA), and glycogenolysis.[1][3][4][5] Inducing a state of vitamin B6 deficiency in vivo is a critical experimental tool for understanding the physiological roles of this vitamin and for modeling diseases associated with its deficiency.
4-Deoxypyridoxine (DOP), a structural analog of pyridoxine (B80251), is a potent vitamin B6 antagonist used to experimentally induce such a deficiency.[1][6] This document provides detailed application notes, experimental protocols, and quantitative data for using deoxypyridoxine to induce vitamin B6 deficiency in vivo.
Mechanism of Action
This compound exerts its antagonistic effects through a two-step process that ultimately disrupts the function of PLP-dependent enzymes:
-
Phosphorylation: Upon administration, this compound is transported into cells where it is phosphorylated by the enzyme pyridoxal kinase, forming 4-deoxypyridoxine 5'-phosphate (DOPP).[1][7][8]
-
Competitive Inhibition:
-
Pyridoxal Kinase: this compound itself acts as a competitive inhibitor of pyridoxal kinase, reducing the phosphorylation of natural vitamin B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) into their active forms.[7][9]
-
PLP-Dependent Enzymes: The phosphorylated form, DOPP, structurally mimics the active coenzyme PLP.[7] This allows it to bind to the active sites of various PLP-dependent enzymes, competitively inhibiting their function and leading to a cascade of metabolic disturbances that characterize a vitamin B6 deficient state.[1][6][8]
-
Caption: Mechanism of this compound (DOP) as a Vitamin B6 Antagonist.
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Mice
This protocol describes a method for inducing vitamin B6 deficiency in mice using a combination of a deficient diet and this compound administration.[10]
Materials:
-
Male mice (e.g., BALB/c, 6 weeks of age)
-
Vitamin B6-deficient synthetic pellet diet
-
Standard (control) diet
-
4-Deoxypyridoxine (DOP) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal housing facilities with a 12-hour light/dark cycle
-
Standard laboratory equipment for injections and monitoring
Procedure:
-
Acclimation (1 week): Acclimate mice to the housing conditions with a standard diet and water ad libitum.
-
Dietary Intervention (Day 1-30):
-
Control Group: Maintain on a standard, nutritionally complete diet.
-
Experimental Group: Switch to a vitamin B6-deficient synthetic pellet diet. This diet should be maintained for 15 days before the start of DOP injections and continue throughout the experiment.[10]
-
-
This compound Administration (Day 16-30):
-
Monitoring and Sample Collection:
-
Monitor mice daily for clinical signs of vitamin B6 deficiency, such as weight loss, dermatitis, and neurological symptoms (e.g., seizures).[3][11]
-
Record body weight weekly. Mice on a B6-deficient diet with DOP will likely exhibit significantly lower body weight compared to controls.[10]
-
At the end of the experimental period, collect blood (via cardiac puncture or other approved method) for plasma PLP analysis and tissues for histological or biochemical analysis.
-
Caption: Experimental workflow for inducing vitamin B6 deficiency in mice.
Data Presentation: Quantitative Effects
The induction of vitamin B6 deficiency via dietary restriction and/or this compound administration results in measurable biochemical changes.
Table 1: Effect of Vitamin B6 Deficiency on Plasma PLP Levels in Rats
| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) |
|---|---|---|---|
| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56 |
| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12 |
This table illustrates the significant reduction in the primary biomarker of vitamin B6 status, plasma PLP, through dietary restriction alone.
Table 2: Biomarkers of Vitamin B6 Deficiency
| Biomarker | Sample Type | Expected Change in Deficiency | Notes |
|---|---|---|---|
| Direct Markers | |||
| Pyridoxal 5'-Phosphate (PLP) | Plasma, Erythrocytes | ↓↓↓ | Most common and reliable marker of B6 status.[5][12] Levels < 20 nmol/L are considered deficient.[5] |
| 4-Pyridoxic Acid (4-PA) | Urine | ↓↓ | A major catabolite of vitamin B6; excretion reflects recent dietary intake.[12] |
| Functional Markers (Indirect) | |||
| Xanthurenic Acid | Urine | ↑↑↑ | Accumulates due to inhibition of the PLP-dependent enzyme kynureninase in the tryptophan pathway.[5][12] |
| Cystathionine | Urine | ↑↑ | Accumulates after a methionine load due to inhibition of the PLP-dependent enzyme cystathionase.[12] |
| Homocysteine | Plasma | ↑ | PLP is a cofactor in the transsulfuration pathway that metabolizes homocysteine.[13] |
| HK Ratio (3-hydroxykynurenine / sum of kynurenines) | Plasma | ↑ | A sensitive functional marker that increases as plasma PLP falls below 100 nmol/L.[14] |
Affected Signaling Pathways
Vitamin B6 deficiency broadly impacts metabolism. Two of the most significantly affected areas are neurotransmitter synthesis and the kynurenine (B1673888) pathway of tryptophan metabolism.
Neurotransmitter Synthesis
PLP is an essential cofactor for the synthesis of several key neurotransmitters. Its deficiency leads to reduced production of GABA, serotonin, and dopamine.[3] This disruption can lead to neurological symptoms such as seizures, depression, and confusion.[15]
-
GABA Synthesis: PLP is a cofactor for glutamate (B1630785) decarboxylase (GAD), which converts glutamate (an excitatory neurotransmitter) into GABA (the primary inhibitory neurotransmitter).[15] Deficiency shifts the balance towards excitation.[3]
-
Serotonin Synthesis: PLP is required for the conversion of 5-hydroxytryptophan (B29612) to serotonin.[4]
-
Dopamine Synthesis: PLP is involved in the conversion of L-DOPA to dopamine.[4]
Caption: PLP is a critical cofactor for key neurotransmitter synthesis enzymes.
Kynurenine Pathway of Tryptophan Metabolism
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[16] Several enzymes in this pathway, notably kynurenine aminotransferase (KAT) and kynureninase (KYNU), are PLP-dependent.[17]
In a vitamin B6 deficient state, the activity of these enzymes is reduced.[12] This leads to a metabolic bottleneck, causing the accumulation of upstream metabolites like kynurenine and 3-hydroxykynurenine, and a marked increase in the urinary excretion of xanthurenic acid.[12][17] The pathway shifts away from the production of neuroprotective kynurenic acid and towards potentially neurotoxic metabolites.[18][19]
Caption: B6 deficiency inhibits PLP-dependent enzymes in the kynurenine pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mindgain.co [mindgain.co]
- 4. B6 and Neurotransmitters - Key to Brain Health [aloevera-centar.com]
- 5. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. optimaldx.com [optimaldx.com]
- 12. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the role of vitamins and minerals on the kynurenine pathway in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Deoxypyridoxine for the Study of PLP-Dependent Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for over 160 distinct enzymatic activities in the human body, playing a critical role in metabolic processes such as amino acid biosynthesis and degradation, and neurotransmitter synthesis.[1] The study of PLP-dependent enzymes is crucial for understanding cellular metabolism and for the development of novel therapeutics.[2] 4'-Deoxypyridoxine (4-DPN), a well-established vitamin B6 antagonist, serves as an invaluable tool for these investigations.[2][3] In vivo, 4-DPN is phosphorylated by pyridoxal kinase to its active form, 4'-Deoxypyridoxine 5'-phosphate (4-DP5P), which acts as a competitive inhibitor of PLP-dependent enzymes.[1][2][4] These application notes provide detailed protocols and data for utilizing deoxypyridoxine to study the kinetics of these vital enzymes.
Mechanism of Action
The inhibitory effect of this compound is contingent on its intracellular phosphorylation to 4-DP5P by pyridoxal kinase.[5] 4-DP5P is structurally similar to the natural cofactor, PLP, allowing it to bind to the cofactor-binding site of PLP-dependent apoenzymes.[1][4] However, 4-DP5P lacks the 4-formyl group that is essential for forming the Schiff base with substrates, a critical step in the catalytic cycle of most PLP-dependent enzymes.[1] By competitively binding to the apoenzyme, 4-DP5P prevents the formation of the active holoenzyme, thereby inhibiting its catalytic activity and allowing for the targeted disruption of specific metabolic pathways.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Deoxypyridoxine applications in cancer research studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (DOP) is a structural analog and competitive antagonist of vitamin B6. Its utility in cancer research stems from its ability to interfere with the metabolic processes that are hyperactive in malignant cells. As a pro-drug, this compound is intracellularly phosphorylated by pyridoxal (B1214274) kinase to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP). 4-DPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), an essential cofactor for a multitude of enzymes, particularly those involved in amino acid and one-carbon metabolism.[1] The heightened metabolic demands of rapidly proliferating cancer cells for nucleotide and amino acid synthesis make the inhibition of PLP-dependent pathways a compelling strategy for therapeutic intervention.[1]
Mechanism of Action
The primary anticancer mechanism of this compound is the disruption of one-carbon metabolism through the competitive inhibition of PLP-dependent enzymes by its active form, 4-DPP. This metabolic pathway is critical for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1]
Key PLP-dependent enzymes targeted by 4-DPP include:
-
Serine Hydroxymethyltransferase (SHMT1/2): This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate, a crucial step in the generation of one-carbon units.[1]
-
Glycine Decarboxylase (GLDC): As part of the glycine cleavage system, GLDC also contributes to the one-carbon pool.[1]
By inhibiting these enzymes, 4-DPP depletes the intracellular pool of one-carbon units, leading to several downstream effects:
-
Inhibition of Nucleotide Synthesis: The reduced availability of one-carbon units impairs the de novo synthesis of purines and thymidylate, which are necessary for DNA replication and repair.[1] This disruption of DNA synthesis is a primary contributor to the cytostatic and cytotoxic effects of this compound.
-
Disruption of Amino Acid Metabolism: The inhibition of various PLP-dependent aminotransferases affects the synthesis and degradation of amino acids, further disrupting cellular homeostasis.[1]
-
Induction of Apoptosis: The metabolic stress, coupled with the inability to replicate DNA, can trigger programmed cell death, or apoptosis, in cancer cells.[1]
Data Presentation
Quantitative data on the efficacy of this compound across various cancer cell lines is not extensively available in publicly accessible literature. The following tables summarize the available data. Researchers are strongly encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for their specific cell lines of interest.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | Assay Type | IC50 | Citation |
| This compound | Data Not Available | - | - | - |
| Doxorubicin-Pyridoxine Derivative (DOX-2) | MCF-7 (Breast Adenocarcinoma) | MTS Assay | >200 µM | [2] |
| Doxorubicin-Pyridoxine Derivative (DOX-2) | C2C12 (Mouse Myoblasts) | MTS Assay | 2.8 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Citation |
| Sarcoma 180 (in mice fed a vitamin B6-deficient diet) | This compound (1 mg/100 gm of diet) | Markedly inhibited tumor growth | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DOP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for assessing the effect of this compound on proteins involved in the apoptotic signaling pathway, such as caspases.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, incubate with primary antibodies overnight at 4°C, wash, and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression.[4]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into control and treatment groups. Administer this compound (dosage, route, and schedule to be optimized) and a vehicle control.
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight and general health.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analysis: Calculate tumor growth inhibition as a percentage of the control group.
Mandatory Visualization
Caption: Mechanism of action of this compound in cancer cells.
References
Application Notes and Protocols: Establishing a Vitamin B6 Deficient Diet with Deoxypyridoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin that exists in several forms, with pyridoxal (B1214274) 5'-phosphate (PLP) being the primary active coenzyme form.[1] PLP is a critical cofactor for over 140 enzymatic reactions, playing essential roles in amino acid metabolism, neurotransmitter synthesis, glycogenolysis, and immune function.[1][2] Inducing a state of vitamin B6 deficiency is a valuable tool in research to understand its physiological roles and to investigate disease mechanisms.
4-Deoxypyridoxine (4-DP) is a potent vitamin B6 antagonist used to experimentally induce a functional deficiency.[2][3] These application notes provide a comprehensive guide for establishing a vitamin B6 deficient state in rodent models using a combination of a specialized diet and 4-Deoxypyridoxine administration.
Mechanism of Action
4-Deoxypyridoxine is a structural analog of pyridoxine (B80251) (a form of vitamin B6).[2] Upon administration, it is metabolized by the same enzyme that activates vitamin B6.
-
Phosphorylation: Pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine to its active form, also phosphorylates 4-Deoxypyridoxine, converting it to 4-Deoxypyridoxine 5'-phosphate (4-DPP).[2]
-
Competitive Inhibition: 4-DPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP).[2] It competes with PLP for binding sites on PLP-dependent enzymes, thereby blocking their normal function.
-
Functional Deficiency: By inhibiting these crucial enzymes, 4-DPP effectively creates a functional vitamin B6 deficiency, leading to a cascade of metabolic disturbances that can be studied experimentally.[2]
Caption: Mechanism of 4-Deoxypyridoxine as a Vitamin B6 antagonist.
Data Presentation: Effects of Induced Vitamin B6 Deficiency
The following tables summarize quantitative data from rodent studies where vitamin B6 deficiency was induced.
Table 1: Effect of 4-Deoxypyridoxine on Plasma Pyridoxal 5'-Phosphate (PLP) in Rats
| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) | Reference |
|---|---|---|---|---|
| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56 | [2] |
| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12 |[2] |
Table 2: Effect of Vitamin B6 Deficiency on Urinary Tryptophan Metabolites in Rats
| Treatment Group | Diet | Duration | Urinary Xanthurenic Acid Excretion | Urinary Kynurenic Acid Excretion | Reference |
|---|---|---|---|---|---|
| Vitamin B6 Deficient (-B6) | Control diet minus B6 | 7 days | Greater before and after tryptophan load | Not specified | [4] |
| Control (B6R) | Control diet (restricted intake) | 7 days | Lower than -B6 group | Not specified |[4] |
Experimental Protocols
The following protocols describe methods for inducing vitamin B6 deficiency in rats and mice.
Protocol 1: Induction in Rats (Dietary Administration)
Objective: To establish a significant vitamin B6 deficiency in rats over several weeks using a specially formulated diet.
Materials:
-
Male weanling Sprague-Dawley rats.[2]
-
Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl).[2]
-
Control diet (e.g., AIN-93G formulation with ~7 mg/kg pyridoxine HCl).[2]
-
4-Deoxypyridoxine hydrochloride.
-
Metabolic cages for urine collection.
-
Standard laboratory equipment for housing, blood collection, and tissue harvesting.
Procedure:
-
Acclimation: Upon arrival, acclimate weanling rats for one week to the housing facility (22°C, 12-hour light-dark cycle) with free access to a standard chow diet and water.[2]
-
Group Assignment: Randomly assign rats to one of three groups:
-
Control Group: Fed the control diet.
-
Deficient Group: Fed the vitamin B6 deficient diet.
-
4-DP Treatment Group: Fed the vitamin B6 deficient diet supplemented with 4-Deoxypyridoxine.
-
-
Dietary Intervention:
-
For the 4-DP Treatment Group, prepare the diet by thoroughly mixing 4-Deoxypyridoxine hydrochloride into the vitamin B6 deficient diet powder at a dosage of 1 g of 4-DP per kg of diet .[2]
-
-
Duration: Maintain the rats on their respective diets for a period of 6 to 8 weeks to establish a significant deficiency.[2]
-
Monitoring:
-
Sample Collection: At the end of the study period, collect blood samples for plasma PLP analysis (see Protocol 3). Tissues can also be harvested for further biochemical or histological analysis.
Protocol 2: Induction in Mice (Deficient Diet and Injections)
Objective: To induce a rapid and severe state of vitamin B6 deficiency in mice.
Materials:
-
4-Deoxypyridoxine hydrochloride.
-
Sterile saline for injection.
-
Standard laboratory equipment for housing and injections.
Procedure:
-
Acclimation: Acclimate mice for one week to the housing conditions with a standard diet and water.
-
Dietary Intervention: Switch the experimental group to the vitamin B6 deficient synthetic pellet diet 15 days prior to the start of the experimental procedure (e.g., infection, drug administration).[6]
-
4-DP Administration:
-
Monitoring and Sample Collection:
Assessment of Vitamin B6 Deficiency
Assessing the level of deficiency is critical. This is achieved by measuring direct and functional biomarkers.[7][8]
-
Direct Biomarkers: Measure the concentration of vitamin B6 vitamers. Plasma PLP is the most common and useful marker of vitamin B6 status.[1][7]
-
Functional Biomarkers: Measure the activity of PLP-dependent enzymes or the accumulation of substrates. The urinary excretion of xanthurenic acid following a tryptophan load is a classic functional test.[1][4]
Protocol 3: Measurement of Plasma PLP Levels
Objective: To quantify the primary active form of vitamin B6 in plasma.
Materials:
-
Blood collection tubes (e.g., EDTA-coated).
-
Refrigerated centrifuge.
-
Equipment for High-Performance Liquid Chromatography (HPLC) or commercially available Fluorometric/ELISA assay kits.[9]
-
10 kDa spin columns for deproteinization (if using an assay kit).[9]
Procedure:
-
Sample Preparation:
-
Collect whole blood into EDTA tubes.
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Analysis:
-
HPLC: A robust and standard method for the direct measurement of PLP.[9] This requires specialized equipment and expertise.
-
Assay Kits: Commercially available fluorometric or ELISA kits offer a sensitive and high-throughput alternative.[9] Follow the manufacturer's instructions, which typically involve:
-
Thawing plasma samples on ice.
-
Deproteinizing the plasma using a spin column.[9]
-
Performing the assay in a microplate.
-
Reading the fluorescence or absorbance with a microplate reader.
-
Calculating PLP concentration based on a standard curve.
-
-
Protocol 4: Tryptophan Load Test
Objective: To functionally assess vitamin B6 deficiency by measuring the excretion of a tryptophan metabolite.
Procedure:
-
Baseline Urine Collection: Place animals in metabolic cages and collect a 24-hour urine sample.
-
Tryptophan Administration: Administer a measured bolus of L-tryptophan to the animals (e.g., via gavage). A typical dose is 2 grams for humans, which should be scaled down for rodents.
-
Post-Load Urine Collection: Return animals to metabolic cages and collect a second 24-hour urine sample.
-
Analysis: Measure the concentration of xanthurenic acid in both the baseline and post-load urine samples using HPLC or other appropriate analytical methods. A significant increase in xanthurenic acid excretion post-tryptophan load is indicative of vitamin B6 deficiency.[1][4]
Experimental Workflow Visualization
The following diagram outlines the general workflow for a study involving induced vitamin B6 deficiency.
Caption: General experimental workflow for vitamin B6 deficiency studies.
References
- 1. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 4. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. benchchem.com [benchchem.com]
Measuring Pyridoxal 5'-Phosphate (PLP) Levels in Response to Deoxypyridoxine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (dPN) is a potent Vitamin B6 antagonist that serves as a valuable tool in research and drug development to investigate the roles of the bioactive form of Vitamin B6, Pyridoxal (B1214274) 5'-Phosphate (PLP). PLP is an essential cofactor for a multitude of enzymatic reactions crucial for cellular metabolism, including amino acid biosynthesis, neurotransmitter synthesis, and one-carbon metabolism. By inducing a state of PLP deficiency, this compound allows for the elucidation of the function of PLP-dependent enzymes and the downstream consequences of their inhibition.
This document provides detailed application notes and protocols for measuring PLP levels in biological samples following treatment with this compound. It includes methodologies for sample preparation, PLP quantification, and analysis of the impact on key metabolic pathways.
Mechanism of Action of this compound
This compound exerts its antagonistic effects on Vitamin B6 metabolism through a multi-faceted mechanism. Upon administration, it is transported into cells and phosphorylated by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (dPNP).[1][2][3] This phosphorylated derivative is a structural analog of PLP and acts as a competitive inhibitor of PLP-dependent enzymes.[1][2][4] By binding to the active site of these enzymes, dPNP prevents the binding of the natural cofactor PLP, thereby inhibiting their catalytic activity.
Furthermore, this compound itself can competitively inhibit pyridoxal kinase, the enzyme responsible for the phosphorylation of Vitamin B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) to their active phosphate (B84403) forms.[5] This inhibition reduces the overall cellular pool of PLP. This compound has also been shown to interfere with the cellular uptake of Vitamin B6.[6]
Data Presentation
The following tables summarize quantitative data related to this compound treatment and its effect on PLP-dependent enzymes.
Table 1: In Vivo Effects of this compound on Plasma PLP Levels
| Animal Model | This compound Hydrochloride Dose | Duration | Effect on Plasma PLP | Reference |
| Mice | 0.1 mg/mL in drinking water | 5 months | Lower plasma PLP concentrations compared to control | [7] |
| Rats | 1 g/kg in a B6-deficient diet | 30-35 days | No further decrease in PLP compared to B6-deficient diet alone | [8] |
Table 2: Inhibition of PLP-Dependent Enzymes by 4-Deoxypyridoxine 5'-Phosphate (dPNP)
| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Ornithine Decarboxylase | 0.6 mM | Competitive | [9] |
| Glutamate Decarboxylase | Not specified | Competitive | [9] |
| Serine Hydroxymethyltransferase | Not specified | Competitive | [9] |
Experimental Protocols
Protocol 1: Measurement of PLP Levels by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the quantification of PLP in plasma or serum using HPLC with fluorescence detection.
Materials:
-
Blood collection tubes with EDTA
-
Refrigerated centrifuge
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Phosphate buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile)
-
PLP standard solution
-
Microcentrifuge tubes
Sample Preparation:
-
Collect whole blood in EDTA tubes and protect from light.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of 10% TCA or 6% PCA to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 322 nm and an emission wavelength of 417 nm.[1]
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample supernatant onto the column.
-
Elute PLP isocratically or with a gradient.
-
Identify and quantify the PLP peak by comparing its retention time and peak area to that of the PLP standard.
Protocol 2: Measurement of PLP Levels by Enzymatic Assay
This protocol outlines a general procedure for measuring PLP using a commercially available enzymatic assay kit. The principle involves the reconstitution of a PLP-dependent apoenzyme with the PLP from the sample, leading to a measurable enzymatic reaction.
Materials:
-
Commercial PLP enzymatic assay kit (containing apoenzyme, substrate, and detection reagents)
-
Microplate reader
-
Biological sample (plasma, serum, tissue homogenate)
-
Protein precipitation reagent (if required by the kit)
-
Microcentrifuge
Sample Preparation:
-
Prepare samples according to the kit manufacturer's instructions. This may involve protein precipitation followed by neutralization.
-
For tissue samples, homogenize in the provided assay buffer and centrifuge to remove debris.
Assay Procedure:
-
Prepare a standard curve using the PLP standards provided in the kit.
-
Add the prepared samples and standards to the wells of a microplate.
-
Add the apoenzyme solution to each well and incubate to allow for reconstitution.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
After a specified incubation time, measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the PLP concentration in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound's mechanism of action.
Experimental Workflow for Measuring PLP Levels
Caption: Workflow for PLP measurement.
Impact on Neurotransmitter Synthesis: GABA Pathway
Caption: Inhibition of GABA synthesis by dPNP.
Impact on Neurotransmitter Synthesis: Serotonin (B10506) Pathway
Caption: Inhibition of serotonin synthesis by dPNP.
Impact on One-Carbon Metabolism
Caption: Inhibition of one-carbon metabolism by dPNP.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. How pyridoxal 5'-phosphate differentially regulates human cytosolic and mitochondrial serine hydroxymethyltransferase oligomeric state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of vitamin B-6 deficiency and 4'- this compound on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Deoxypyridoxine Use in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (4-DP), a structural analog and potent antagonist of vitamin B6, serves as a critical tool in neurological disorder research.[1] By competitively inhibiting the action of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, this compound allows for the induction of a controlled vitamin B6 deficiency state. This facilitates the investigation of the roles of PLP-dependent enzymes in various neuropathological processes. These enzymes are crucial for the synthesis of several key neurotransmitters, including GABA, serotonin, and norepinephrine.[2] Consequently, this compound is instrumental in modeling neurological conditions such as epilepsy, where GABAergic dysfunction is implicated, and in studying neurotoxicity and neurodevelopmental disorders.[3][4]
Upon administration, this compound is phosphorylated by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP).[1] 4-DPP then acts as a competitive inhibitor of PLP-dependent enzymes by binding to the cofactor site, thereby preventing the formation of the active holoenzyme.[5] This inhibition is reversible and can be overcome by increasing the concentration of PLP.[5]
These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models, summarize key quantitative data, and illustrate the underlying biochemical pathways and experimental workflows.
Data Presentation
Quantitative Effects of this compound Administration
The administration of this compound leads to measurable changes in various biological markers. The following tables summarize the quantitative effects of this compound on PLP-dependent enzymes and biomarkers of vitamin B6 status in rodent models.
Table 1: Inhibitory Potency of 4-Deoxypyridoxine 5'-Phosphate (4-DPP) on PLP-Dependent Enzymes
| Enzyme | Organism/Source | Inhibition Constant (Ki) | Inhibition Type |
| Ornithine Decarboxylase (ODC) | - | 0.6 mM[6] | Competitive[6] |
Table 2: Effect of this compound on Plasma Pyridoxal 5'-Phosphate (PLP) Levels in Rats
| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) |
| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56[1] |
| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12[1] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the disruption of metabolic pathways reliant on PLP-dependent enzymes. A critical pathway affected in the central nervous system is the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate (B1630785), catalyzed by glutamate decarboxylase (GAD).
Experimental Protocols
In Vivo Protocol: Induction of Vitamin B6 Deficiency in Mice
This protocol describes the induction of a vitamin B6 deficient state in mice using a combination of a specialized diet and this compound administration.[7]
Materials:
-
6-week-old BALB/c mice[7]
-
Vitamin B6-deficient synthetic pellet diet[7]
-
Standard mouse diet
-
This compound hydrochloride (4-DP)
-
Sterile saline
-
Animal housing and handling equipment
Procedure:
-
Acclimation: Acclimate mice for one week to the housing conditions with a standard diet and water ad libitum.[1]
-
Dietary Regimen:
-
This compound Administration:
-
Prepare a sterile solution of 4-DP in saline.[1]
-
Administer 4-DP via intraperitoneal (i.p.) injection at a dosage of 250 µg per mouse.[1][7]
-
Continue the injections daily for 15 days. The first injection should be administered 5 days before the introduction of any experimental challenge (e.g., infection model).[7]
-
-
Monitoring: Monitor the mice daily for signs of vitamin B6 deficiency, such as weight loss, skin lesions, and altered behavior.[1] Record body weight regularly.[7]
-
Sample Collection: At the end of the experimental period, collect blood and tissues for biomarker analysis (e.g., plasma PLP levels).
In Vitro Protocol: Neurotoxicity Assessment in Neuronal Cell Culture
This protocol outlines a general procedure for assessing the neurotoxicity of this compound using primary neuronal cultures or neuronal cell lines.[8][9]
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)[10]
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)[11]
-
This compound hydrochloride (4-DP)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
-
Multi-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the neuronal cells into multi-well plates at a density appropriate for the specific cell type and assay. Allow the cells to adhere and differentiate for a period suitable for the cell model (can range from 24 hours for cell lines to several days for primary neurons).
-
Compound Preparation: Prepare a stock solution of 4-DP in a suitable solvent (e.g., sterile water or PBS) and prepare serial dilutions in the cell culture medium.
-
Treatment: Replace the culture medium with the medium containing various concentrations of 4-DP. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Neurotoxicity Assessment:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard method like the MTT assay. This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan (B1609692) product and measurement of absorbance.
-
Morphological Analysis: Observe the cells under a microscope for any morphological changes indicative of toxicity, such as neurite retraction, cell rounding, or detachment.
-
Mechanistic Assays: Further assays can be performed to investigate the mechanisms of toxicity, such as measuring reactive oxygen species (ROS) production or caspase activity for apoptosis.[10]
-
Experimental Workflow for this compound Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in neurological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reduced GABA synthesis in pyridoxine-dependent seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using Deoxypyridoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (4-DPN) is a potent vitamin B6 antagonist that serves as an invaluable tool for studying the function of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. These enzymes play critical roles in a vast array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism.[1][2] The inhibitory action of this compound is not direct; it functions as a pro-inhibitor, requiring intracellular phosphorylation by pyridoxal kinase (PdxK) to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPNP or 4-DPP).[2][3][4] This phosphorylated derivative then acts as a competitive inhibitor of various PLP-dependent enzymes, making it a valuable compound for investigating enzyme mechanisms and a potential lead for therapeutic development.[1][2][5]
These application notes provide detailed protocols for in vitro assays designed to characterize the inhibitory effects of this compound on specific enzymes.
Mechanism of Action
The inhibitory effect of this compound is a two-step process. First, this compound is actively transported into the cell and subsequently phosphorylated by pyridoxal kinase, the same enzyme responsible for phosphorylating natural vitamin B6 vitamers.[4][6] The resulting 4-deoxypyridoxine 5'-phosphate is a structural analog of PLP, the active cofactor for a multitude of enzymes.[1] Due to this structural similarity, 4-deoxypyridoxine 5'-phosphate competes with PLP for binding to the active site of PLP-dependent enzymes, thereby inhibiting their catalytic activity.[1][5]
Quantitative Inhibition Data
The inhibitory potency of this compound and its phosphorylated form varies depending on the target enzyme. The following table summarizes the available quantitative data for the inhibition of several key enzymes.
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Ki) | IC50 / EC50 | Inhibition Type |
| 4-Deoxypyridoxine (4-DPN) | Pyridoxal Kinase (PdxK) | Escherichia coli | ~0.5 µM[6] | - | Competitive[6] |
| 4-Deoxypyridoxine Phosphate (B84403) (4-DPNP) | Glutamate (B1630785) Decarboxylase (GAD) | - | 0.27 µM[3][6] | - | Competitive[6] |
| 4-Deoxypyridoxine Phosphate (4-DPNP) | Ornithine Decarboxylase (ODC) | - | 0.6 mM (600 µM)[2][6] | - | - |
| 4-Deoxypyridoxine Phosphate (4-DPNP) | Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (in absence of vitamin B6)[6] | - |
| 4-Deoxypyridoxine Phosphate (4-DPNP) | Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | >100 µM (in presence of vitamin B6)[6] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantitative assessment of enzyme inhibition. Below are protocols for key enzymes targeted by this compound and its phosphate.
Protocol 1: Pyridoxal Kinase (PdxK) Inhibition Assay
This assay measures the competitive inhibition of PdxK by 4-deoxypyridoxine.
Principle: The enzymatic activity of PdxK is monitored by measuring the formation of pyridoxal 5'-phosphate (PLP) from pyridoxal (PL) and ATP. The increase in absorbance at 390 nm, which is characteristic of PLP, is followed spectrophotometrically.[6]
Materials and Reagents:
-
Purified PdxK enzyme
-
Assay Buffer: 20 mM KHEPES, pH 7.5, with 0.5 mM MgCl2[6]
-
Pyridoxal (PL) stock solution
-
MgATP stock solution (e.g., 1 mM final concentration)[6]
-
4-Deoxypyridoxine (4-DPN) stock solution
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare reaction mixtures in a cuvette containing the assay buffer, a fixed concentration of MgATP, and varying concentrations of the substrate (PL) and the inhibitor (4-DPN).[6]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding PdxK.[6]
-
Monitor the initial rate of PLP formation by measuring the increase in absorbance at 390 nm over time.[6]
-
To determine the inhibition type and Ki value, perform saturation curves by varying the PL concentration at different fixed concentrations of 4-DPN.[6]
-
Globally fit the saturation curves to the Michaelis-Menten equation. A linear relationship between the apparent Km and the inhibitor concentration indicates competitive inhibition. The Ki can be estimated from the x-intercept of a plot of apparent Km versus inhibitor concentration.[6]
Protocol 2: Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol assesses the competitive inhibition of GAD by 4-deoxypyridoxine phosphate (4-DPNP).
Principle: GAD catalyzes the conversion of glutamate to γ-aminobutyric acid (GABA) and CO2.[6] Enzyme activity can be determined by measuring the rate of GABA formation or CO2 release. A common method involves the quantification of GABA by HPLC after derivatization.[6]
Materials and Reagents:
-
Purified GAD enzyme or brain homogenate
-
Assay Buffer: e.g., Phosphate buffer, pH 7.4[6]
-
L-glutamate stock solution
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
4-Deoxypyridoxine Phosphate (4-DPNP) stock solution
-
Derivatizing agent for HPLC analysis (e.g., dansyl chloride)[6]
-
HPLC system
Procedure:
-
Prepare reaction mixtures containing assay buffer, PLP, and varying concentrations of L-glutamate and 4-DPNP.[6]
-
Pre-incubate the enzyme with PLP and 4-DPNP for 5-10 minutes at 37°C.[1]
-
Initiate the reaction by adding L-glutamate.[1]
-
Incubate for a defined time at 37°C.
-
Stop the reaction (e.g., by adding acid or boiling).
-
Derivatize the samples for GABA quantification.
-
Analyze the samples by HPLC to determine the amount of GABA produced.
-
Calculate the initial reaction velocities and perform kinetic analysis to determine the Ki value.
Protocol 3: Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol measures the inhibition of ODC by 4-deoxypyridoxine phosphate (4-DPNP) using a radiochemical method.
Principle: The activity of ODC is quantified by measuring the amount of radiolabeled ¹⁴CO₂ released from [¹⁴C]-L-ornithine.[6]
Materials and Reagents:
-
Purified ODC or cell/tissue lysate
-
Assay Buffer: e.g., Tris-HCl buffer with EDTA and DTT[6]
-
Substrate: [1-¹⁴C]-L-ornithine[6]
-
Cofactor: Pyridoxal 5'-phosphate (PLP)[6]
-
Inhibitor: 4-Deoxypyridoxine Phosphate (4-DPNP) stock solution[6]
-
¹⁴CO₂ trapping agent: e.g., Hyamine hydroxide (B78521) or NaOH-impregnated filter paper[6]
-
Scintillation cocktail
-
Scintillation counter
-
Sealed reaction vials with a center well for the trapping agent
Procedure:
-
Prepare reaction mixtures in sealed vials containing assay buffer, PLP, and varying concentrations of the inhibitor (4-DPNP).[6]
-
Place a filter paper impregnated with the CO₂ trapping agent in the center well.[6]
-
Initiate the reaction by adding the enzyme and the [1-¹⁴C]-L-ornithine substrate.[6]
-
Incubate the reaction at 37°C for a defined time.[6]
-
Stop the reaction by injecting an acid (e.g., sulfuric or citric acid), which also facilitates the release of dissolved ¹⁴CO₂.[6]
-
Allow sufficient time for the ¹⁴CO₂ to be completely trapped by the filter paper.[6]
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and inhibition.
Signaling Pathways and Metabolic Consequences
The inhibition of PLP-dependent enzymes by 4-deoxypyridoxine 5'-phosphate can have significant downstream effects on various metabolic and signaling pathways.
-
Neurotransmitter Synthesis: Inhibition of Glutamate Decarboxylase (GAD) disrupts the synthesis of the inhibitory neurotransmitter GABA from glutamate.[2] This can lead to an imbalance in neuronal excitability.
-
Polyamine Biosynthesis: Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[2] Inhibition of ODC can have anti-proliferative effects.
-
One-Carbon Metabolism: Serine Hydroxymethyltransferase (SHMT), another PLP-dependent enzyme, plays a crucial role in the one-carbon metabolic pathway, which is vital for nucleotide synthesis.[2][7] Its inhibition can impact DNA synthesis and repair.
-
Coenzyme A and Thiamine Biosynthesis: Recent studies have uncovered a link between vitamin B6 metabolism and the biosynthesis of coenzyme A and thiamine, suggesting that the effects of this compound may extend to these pathways.[7]
Troubleshooting
For troubleshooting common issues in enzyme inhibition assays, such as lack of inhibition or inconsistent results, consider the following:
-
Phosphorylation Status: Ensure that 4-deoxypyridoxine is being phosphorylated to its active form, 4-deoxypyridoxine 5'-phosphate. In purified systems, supplementation with pyridoxal kinase and ATP may be necessary.[3]
-
Inhibitor Stability: Prepare fresh aqueous solutions of this compound for each experiment, as they are not recommended for storage for more than one day.[3]
-
Pre-incubation Time: Allow sufficient pre-incubation time for the inhibitor to bind to the enzyme before adding the substrate.[3]
-
Assay Conditions: Optimize pH, temperature, and buffer components for both enzyme activity and inhibitor potency.[3]
By following these detailed protocols and considering the key aspects of the mechanism of action, researchers can effectively utilize this compound as a tool to investigate the roles of PLP-dependent enzymes in various biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxypyridoxine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (dPN), a potent vitamin B6 antagonist, and its active phosphorylated form, 4-deoxypyridoxine 5'-phosphate (dPNP), have garnered significant interest as a research tool and potential therapeutic agent. By competitively inhibiting pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, dPNP disrupts critical metabolic pathways, including one-carbon metabolism and amino acid synthesis, which are often dysregulated in cancer and immunological disorders.[1][2][3] This disruption presents a compelling rationale for investigating this compound in combination with other therapeutic compounds to enhance efficacy and overcome resistance.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for studying this compound in combination with other agents, particularly in the context of cancer and immunosuppression.
Mechanism of Action: The Foundation for Combination Therapy
This compound is a structural analog of pyridoxine (B80251) (vitamin B6). Upon cellular uptake, it is phosphorylated by pyridoxal kinase to its active form, dPNP.[2] dPNP then acts as a competitive inhibitor of PLP, an essential cofactor for over 140 enzymes.[2] A key target of dPNP is Serine Hydroxymethyltransferase (SHMT) , a critical enzyme in one-carbon metabolism that is vital for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair.[2][3][4] By inhibiting SHMT and other PLP-dependent enzymes, this compound can induce a state of functional vitamin B6 deficiency, leading to:
-
Inhibition of Nucleotide Synthesis: Impeding the production of DNA and RNA building blocks.[4]
-
Disruption of Amino Acid Metabolism: Affecting the synthesis and breakdown of amino acids.[4]
-
Induction of Apoptosis: Triggering programmed cell death due to metabolic stress and DNA replication inhibition.[4]
This primary mechanism suggests that this compound can act synergistically with other agents that also target DNA synthesis, cell cycle progression, or induce apoptosis.
This compound in Combination with Immunosuppressive Agents
Studies have shown that this compound can enhance the effects of known immunosuppressive and anti-proliferative agents. The combination of this compound with compounds such as actinomycin, cytarabine, asparaginase, and cyclosporine has been observed to produce a greater decrease in the mitogen-induced activity of SHMT in lymphocytes than any of the agents alone.[1] This suggests that this compound can lower the effective dose of these potent drugs, potentially reducing their toxicity while maintaining or even enhancing their immunosuppressive effects.[1]
Quantitative Data Summary: Enhanced SHMT Inhibition
| Compound | This compound Combination | Observed Effect on SHMT Activity | Reference |
| Actinomycin | Yes | Considerably greater decrease in activity | [1] |
| Cytarabine | Yes | Considerably greater decrease in activity | [1] |
| Asparaginase | Yes | Considerably greater decrease in activity | [1] |
| Cyclosporine | Yes | Considerably greater decrease in activity | [1] |
This compound in Combination with Chemotherapeutic Agents
The rationale for combining this compound with traditional chemotherapeutics lies in their complementary mechanisms of action. Many chemotherapy drugs target DNA replication and cell division. By limiting the pool of available nucleotides through the inhibition of one-carbon metabolism, this compound can potentiate the cytotoxic effects of these agents.
While direct studies on this compound in combination with many common chemotherapeutics are limited, research on pyridoxine (vitamin B6) provides a strong basis for this approach. For instance, high-dose pyridoxine has been shown to enhance the antitumor potency of regimens containing 5-fluorouracil (B62378) (5-FU) and folinic acid .[5] This suggests that modulating the vitamin B6 pathway can significantly impact the efficacy of fluoropyrimidine-based chemotherapy.
Furthermore, novel doxorubicin (B1662922) derivatives incorporating a pyridoxine moiety have been synthesized and show promising selective cytotoxicity against cancer cells, with IC50 values in the micromolar range.[4]
Quantitative Data Summary: Doxorubicin-Pyridoxine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HCT-116 (Colon Carcinoma) | ~1.0 | [4] |
| DOX-1 (C1 linker) | HCT-116 (Colon Carcinoma) | ~4.0 | [4] |
| DOX-2 (C3 linker) | MCF-7 (Breast Cancer) | >13.0 | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.05 | [4] |
These findings support the exploration of this compound in combination with agents like 5-FU, doxorubicin, and platinum-based drugs.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with other compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with another compound on a cancer cell line and to calculate the IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dPN)
-
Compound of interest (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment:
-
Prepare stock solutions of dPN and the compound of interest in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions to create a range of concentrations for each compound individually and in combination (at a fixed ratio).
-
Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include vehicle-only controls.
-
Incubate for 24, 48, or 72 hours.[4]
-
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value for each compound and the combination. Synergy can be assessed using software that calculates a Combination Index (CI).
Protocol 2: Western Blot Analysis of Apoptosis Markers
Objective: To assess the effect of this compound combination treatment on the expression of proteins involved in the apoptotic signaling pathway.
Materials:
-
6-well plates
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of dPN, the other compound, and the combination for 24 or 48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Collect the lysate and centrifuge to pellet cell debris.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Visualizing Signaling Pathways and Workflows
This compound's Core Mechanism of Action
Caption: this compound is phosphorylated to dPNP, which inhibits PLP-dependent enzymes.
Experimental Workflow for Combination Study
Caption: Workflow for evaluating this compound combination therapy in vitro.
Synergistic Action on Nucleotide Synthesis
Caption: this compound and 5-FU synergistically inhibit nucleotide synthesis.
References
- 1. Effect of combination of this compound with known anti-proliferative or immunosuppressive agents on lymphocyte serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxine deficiency: new approaches in immunosuppression and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic modulation of 5-fluorouracil by folinic acid and high-dose pyridoxine for treatment of patients with digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Deoxypyridoxine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypyridoxine (dPN) is a potent antagonist of vitamin B6, a critical coenzyme in a vast array of metabolic processes. Upon administration, dPN is phosphorylated to its active form, 4-deoxypyridoxine 5'-phosphate (dPNP).[1][2][3] dPNP then acts as a competitive inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6.[1][3] PLP is an essential cofactor for over 140 enzymes, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[3][4] By competitively inhibiting PLP-dependent enzymes, dPNP effectively induces a state of vitamin B6 deficiency, making it a valuable tool for studying the physiological and pathological consequences of this nutritional deficit.[2][3] These application notes provide detailed protocols for the long-term administration of this compound in animal models to investigate the chronic effects of vitamin B6 deficiency.
Mechanism of Action
This compound exerts its antagonistic effects on vitamin B6 through a two-step process. First, it is transported into the cell and subsequently phosphorylated by the enzyme pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (dPNP).[2][4] This phosphorylation is a critical activation step.[4] Subsequently, dPNP competitively inhibits PLP-dependent enzymes by binding to the coenzyme binding site, thereby blocking the normal catalytic activity of these enzymes.[1][2] This inhibition disrupts numerous metabolic pathways, leading to the physiological manifestations of vitamin B6 deficiency.[3]
Caption: Mechanism of this compound action.
Experimental Protocols
Long-Term this compound Administration in Rodent Models
This protocol describes the induction of chronic vitamin B6 deficiency in rats or mice using this compound.
Materials:
-
This compound hydrochloride (dPN HCl)
-
Sterile saline (0.9% NaCl)
-
Vitamin B6-deficient diet
-
Standard rodent chow
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Metabolic cages for urine collection
-
Analytical equipment for PLP and metabolite analysis (e.g., HPLC)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.[3]
-
Group Assignment: Randomly assign animals to control and experimental groups.
-
Control Group: Receives a standard diet and vehicle injections (sterile saline).
-
dPN Treatment Group: Receives a vitamin B6-deficient diet and daily this compound injections.
-
-
Dietary Regimen:
-
The control group is fed a standard rodent diet containing adequate levels of vitamin B6.
-
The dPN treatment group is fed a diet specifically formulated to be deficient in vitamin B6. A common approach is to provide a diet with less than 0.5 mg of pyridoxine (B80251) HCl per kg of diet.[3]
-
-
This compound Administration:
-
Prepare a sterile solution of this compound HCl in saline.
-
Administer dPN via intraperitoneal (i.p.) injection. A common dosage for mice is 250 µg per mouse daily.[3] For rats, a dosage of 1 g of dPN per kg of diet can also be used.[3] Adjust dosage based on the specific research question and animal model.
-
-
Monitoring:
-
Sample Collection:
-
Collect blood samples periodically via appropriate methods (e.g., tail vein, saphenous vein) to measure plasma PLP levels.
-
At designated time points, house animals in metabolic cages for 24-hour urine collection to analyze tryptophan metabolites like xanthurenic acid.[6]
-
-
Necropsy and Tissue Collection: At the end of the study period, euthanize animals and perform a full necropsy. Collect tissues of interest (e.g., liver, brain, peripheral nerves) for histopathological analysis and biochemical assays.
Caption: Long-term this compound study workflow.
Measurement of Plasma Pyridoxal 5'-Phosphate (PLP)
Principle:
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify PLP levels in plasma, a key biomarker of vitamin B6 status.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Trichloroacetic acid (TCA)
-
HPLC system with a fluorescence or electrochemical detector
-
PLP standard solution
Procedure:
-
Sample Preparation:
-
Collect whole blood and centrifuge to separate plasma.
-
Deproteinize the plasma sample by adding an equal volume of cold TCA (e.g., 10% w/v), vortexing, and centrifuging to pellet the precipitated proteins.[7]
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate PLP from other plasma components using a suitable column and mobile phase.
-
Detect and quantify PLP using a fluorescence or electrochemical detector.[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of PLP standard.
-
Determine the concentration of PLP in the plasma samples by comparing their peak areas to the standard curve.
-
Histopathological Analysis
Principle:
Histopathological examination of tissues is crucial for assessing cellular and structural changes induced by long-term this compound administration.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation: Immediately after collection, fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E to visualize cellular morphology.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for pathological changes such as neuronal degeneration, inflammation, and cellular damage.
Data Presentation
Table 1: Effect of Long-Term this compound Administration on Plasma PLP and Body Weight in Rats
| Treatment Group | Duration | Plasma PLP (nmol/L) (Mean ± SD) | Body Weight (g) (Mean ± SD) | Reference |
| Control | 15 days | 514 ± 56 | 250 ± 15 | [3] |
| This compound | 15 days | 98 ± 12 | 210 ± 20 | [3] |
Table 2: Effect of Long-Term this compound Administration on Urinary Tryptophan Metabolites in Rats
| Treatment Group | Duration | Urinary Xanthurenic Acid Excretion (µmol/24h) (Mean ± SD) | Reference |
| Control | 7 days | 0.5 ± 0.1 | [6] |
| This compound | 7 days | 3.2 ± 0.8 | [6] |
Discussion
The protocols outlined in these application notes provide a framework for conducting long-term studies to investigate the effects of this compound-induced vitamin B6 deficiency. The provided data tables illustrate the expected biochemical changes, such as a significant reduction in plasma PLP levels and an increase in the excretion of tryptophan metabolites, which are indicative of impaired PLP-dependent enzyme function. Researchers should carefully monitor the health of the animals throughout the study, as prolonged and severe vitamin B6 deficiency can lead to significant morbidity. The specific dosages and duration of this compound administration may need to be optimized depending on the research objectives and the animal model used. Histopathological analysis is a critical component of these studies, providing valuable insights into the tissue-specific effects of chronic vitamin B6 antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Vitamin B6 toxicity (poisoning) - Symptoms | healthdirect [healthdirect.gov.au]
- 6. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ujms.net [ujms.net]
- 8. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparing Deoxypyridoxine Solutions for Cell Culture Experiments
Introduction
Deoxypyridoxine (4-DP) is a potent Vitamin B6 antagonist widely used in cell culture to study the roles of Vitamin B6 and to induce a state of B6 deficiency.[1] It functions by competitively inhibiting pyridoxal (B1214274) kinase (PdxK), the enzyme responsible for phosphorylating Vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[2][3] This inhibition disrupts the numerous metabolic pathways dependent on PLP, leading to effects such as the inhibition of cell growth and proliferation.[1][4] These application notes provide detailed protocols for the preparation and use of this compound in a research setting.
Mechanism of Action
This compound is a structural analog of pyridoxine.[2] Inside the cell, it is phosphorylated by pyridoxal kinase (PdxK) to form 4-deoxypyridoxine 5'-phosphate (4-DPNP).[1][5] This phosphorylated form, 4-DPNP, is the active inhibitor that competitively binds to PLP-dependent enzymes, disrupting critical metabolic processes like amino acid synthesis.[1][2] The effectiveness of this compound can be influenced by the basal levels of Vitamin B6 in the cell culture medium, as the vitamin can compete with the antagonist.[5]
Data Presentation
Table 1: Properties of this compound Hydrochloride
| Property | Value | Reference |
| Synonyms | 4-Deoxypyridoxine, 4-DPD, DOP | [6] |
| Molecular Formula | C₈H₁₁NO₂ • HCl | [6] |
| Molecular Weight | 189.6 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [6] |
| Storage (Solid) | -20°C, stable for ≥4 years | [6] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| Water | 100 mg/mL (527.31 mM) | [7] |
Table 3: Recommended Storage of this compound Solutions
| Solvent | Storage Temperature | Maximum Storage Period | Reference |
| Aqueous Solutions | 4°C | Not recommended for more than one day | [6][8] |
| DMSO Stock | -20°C | 1 month | [9] |
| DMSO Stock | -80°C | 6 months | [9] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[8][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be diluted to final working concentrations for cell culture experiments.
Materials:
-
This compound hydrochloride (FW: 189.6 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, single-use cryovials for aliquoting
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of this compound hydrochloride.
-
Mass (mg) = 10 mmol/L * 0.001 L * 189.6 g/mol * 1000 mg/g = 1.896 mg per 1 mL of solvent.
-
-
Weighing: Carefully weigh out the calculated amount of this compound hydrochloride powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolving: Add the powder to a sterile conical tube. Add the appropriate volume of sterile DMSO. For example, add 1 mL of DMSO for 1.896 mg of powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may assist dissolution if necessary.[10]
-
Sterilization (Optional): If sterility is a concern, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine Final Concentration: The optimal working concentration of this compound is cell-line dependent. A dose-response experiment is recommended, starting with a broad range from 0.1 µM to 1000 µM.[1]
-
Serial Dilution: Thaw an aliquot of the 10 mM stock solution. Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Example for 10 µM: To prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[8]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[1]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability (MTT, MTS), proliferation, or western blotting.[1][11]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing and applying this compound in cell culture.
Diagram 2: Signaling Pathway
Caption: this compound competitively inhibits Vitamin B6 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-Deoxypyridoxine hydrochloride | S1P Receptor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Deoxypyridoxine solubility in DMSO vs water for research
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the solubility and handling of deoxypyridoxine for experimental use.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I use for this compound: DMSO or water?
A1: The choice of solvent depends on your experimental needs, specifically the required concentration and the tolerance of your experimental system to organic solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent.[1] Aqueous solutions can be prepared, but the stability is limited.[1][2] For cell culture experiments, a DMSO stock is typically diluted into the aqueous culture medium, ensuring the final DMSO concentration is non-toxic to the cells (usually less than 0.5%).[3][4]
Q2: What is the solubility of this compound and its phosphate (B84403) form in these solvents?
A2: The solubility can vary depending on the specific form of the compound (e.g., hydrochloride salt vs. phosphate form). Quantitative data is summarized in the table below.
Q3: I'm having trouble dissolving this compound in DMSO. What can I do?
A3: If you encounter solubility issues with DMSO, you can try the following:
-
Use High-Purity, Anhydrous DMSO: The presence of water can negatively affect the solubility of many organic compounds.[1][5]
-
Gentle Warming: Warming the solution to 37°C can aid dissolution.[1] For some forms, like the hydrochloride salt, heating up to 60°C may be required.[5]
-
Mechanical Agitation: Vortexing or sonicating the solution in an ultrasonic water bath for a short period can help break up particulates and facilitate dissolution.[1]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical to maintain the compound's stability.
-
DMSO Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles. These solutions are stable for up to one month when stored at -20°C and up to six months at -80°C.[2][5]
-
Aqueous Solutions: The stability of aqueous solutions is limited. It is strongly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[2][6]
Q5: What is the mechanism of action for this compound?
A5: this compound (4-DP) is a vitamin B6 antagonist. Inside the cell, it is converted by the enzyme pyridoxal (B1214274) kinase (PdxK) into its active form, 4-deoxypyridoxine 5'-phosphate (4-DPNP).[7][8] This active metabolite then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are essential for numerous metabolic processes, including amino acid synthesis and neurotransmitter production.[3][7]
Q6: My cells are showing high toxicity even with low concentrations of this compound. What could be the cause?
A6: High sensitivity can be due to several factors:
-
Cell Type Dependence: Some cell lines are inherently more sensitive to vitamin B6 depletion.[3]
-
Media Composition: The concentration of vitamin B6 in your cell culture medium can compete with this compound, influencing its efficacy.[3]
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is within a safe range for your specific cells (typically <0.1% for sensitive primary cells and <0.5% for robust cell lines).[2][4] Always include a vehicle-only control in your experiments.[9]
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility | Conditions & Notes |
| This compound Hydrochloride | DMSO | ~8.75 - 10 mg/mL[5][6] | May require sonication and warming to 60°C.[5] |
| Water / PBS (pH 7.2) | ~10 mg/mL[6] | Prepare fresh; do not store for more than one day.[6] | |
| This compound 5'-phosphate | DMSO | Up to 100 mg/mL[1] | Recommended for high-concentration stocks. May require sonication.[1] |
| Water / Aqueous Buffer | Soluble[1] | A precise maximum solubility is not well-defined. Prepare fresh.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Materials:
-
This compound (solid form)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or ultrasonic water bath
Procedure:
-
Aseptically weigh the desired amount of solid this compound and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the vial to mix. If the compound does not fully dissolve, proceed to the next step.
-
Place the vial in an ultrasonic water bath for 5-10 minutes or until the solution is clear.[1]
-
If necessary, gently warm the solution to 37°C to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5]
Protocol 2: Preparation of an Aqueous Stock Solution
Materials:
-
This compound Hydrochloride (solid form)
-
Sterile, purified water or Phosphate-Buffered Saline (PBS)
-
Sterile vials or tubes
Procedure:
-
Weigh the desired amount of this compound hydrochloride and place it in a sterile vial.
-
Add the calculated volume of sterile water or PBS to reach the desired concentration (e.g., 10 mg/mL).[6]
-
Vortex thoroughly until the solid is completely dissolved.
-
This solution should be used immediately. It is not recommended to store aqueous solutions for more than one day.[6]
Protocol 3: Preparation of Working Solutions for Cell Culture
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Complete, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of your DMSO stock solution.
-
Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the medium is below the toxic level for your cell line (e.g., <0.5% v/v). [3]
-
Prepare a "vehicle control" medium containing the same final concentration of DMSO as your highest treatment dose.[9]
-
Mix each dilution thoroughly before adding to your cell cultures.
Mechanism of Action: this compound Pathway
This compound exerts its effect by being bioactivated within the cell, where it then interferes with essential metabolic pathways that depend on Vitamin B6.
Caption: Bioactivation and inhibitory mechanism of this compound (4-DP).
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | The final concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the stock solution is fully dissolved before dilution. Lower the final working concentration. Check that the final DMSO concentration is sufficient to maintain solubility without being toxic. |
| Inconsistent Results Between Experiments | 1. Inconsistent cell seeding density.2. Degradation of this compound due to improper storage or use of old aqueous solutions.[2]3. Lot-to-lot variability in media or serum. | 1. Standardize cell seeding protocols.2. Always use freshly prepared aqueous solutions or properly stored DMSO aliquots.[2][6]3. Test new lots of media and serum before use in critical experiments.[8] |
| No Observed Effect | 1. The compound has degraded.2. The cell line is resistant or has low pyridoxal kinase (PdxK) activity.[2]3. Insufficient concentration or incubation time. | 1. Prepare fresh solutions.2. Verify PdxK expression in your cell line. Consider using the active 5'-phosphate form directly.[2]3. Perform a dose-response and time-course experiment to determine optimal conditions.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Deoxypyridoxine stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of deoxypyridoxine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a vitamin B6 antagonist.[1][2] Its primary mechanism of action involves competitive inhibition of pyridoxal (B1214274) kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) into their active coenzyme form, pyridoxal 5'-phosphate (PLP). This compound itself is phosphorylated by pyridoxal kinase to 4'-deoxypyridoxine 5'-phosphate (4-DPNP), which is the active inhibitor of PLP-dependent enzymes.[3][4][5] This inhibition disrupts various metabolic processes, including amino acid metabolism.[6]
Q2: What is the recommended way to store solid this compound hydrochloride?
Solid this compound hydrochloride is stable for years when stored at -20°C.[7] It should be kept in a tightly sealed container, away from moisture.[8]
Q3: How should I prepare and store this compound solutions?
For stock solutions, this compound hydrochloride is soluble in DMSO at approximately 10 mg/mL.[7] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[6][8] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day and should be prepared fresh for each experiment.[3][7]
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is limited, its structural analog, pyridoxal 5'-phosphate (PLP), is known to be unstable in aqueous solutions when exposed to light.[6] Therefore, it is prudent to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil.
Q5: What are the main factors that can affect the stability of this compound in my experiments?
The main factors affecting this compound stability are:
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Exposure to light, especially UV, can lead to photodegradation.
-
pH: The stability of vitamin B6 analogs can be pH-dependent. While cell culture media are buffered, significant pH shifts should be avoided.[3]
-
Aqueous Environment: this compound is less stable in aqueous solutions compared to organic solvents like DMSO.[3][7]
-
Oxidation: As with many organic molecules, this compound can be susceptible to oxidation.
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of this compound in my cell culture experiment.
-
Possible Cause 1: this compound Degradation.
-
Possible Cause 2: Insufficient Intracellular Phosphorylation.
-
Possible Cause 3: High Levels of Vitamin B6 in Culture Medium.
-
Solution: Standard cell culture media can contain high concentrations of vitamin B6, which will compete with this compound for phosphorylation and binding to target enzymes. Use a vitamin B6-deficient medium and add back controlled amounts of pyridoxine (B80251) and this compound to achieve a consistent antagonistic effect.
-
Issue 2: I am observing a precipitate in my this compound stock solution upon thawing.
-
Possible Cause: Supersaturation or Solvent Evaporation.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[6] Ensure that the storage vial is tightly sealed to prevent solvent evaporation. When preparing the stock solution, ensure the this compound is fully dissolved before aliquoting and freezing.
-
Issue 3: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Inconsistent Solution Preparation.
-
Possible Cause 2: Variability in Experimental Conditions.
-
Solution: Maintain consistent pH, temperature, and light exposure across all experiments. Ensure the final concentration of DMSO is kept low (typically <0.1%) and is consistent across all wells, including controls.[3]
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Special Precautions |
| Solid (Hydrochloride Salt) | -20°C | ≥ 4 years[7] | Tightly sealed, light-resistant | Protect from moisture.[8] |
| Stock Solution in DMSO (~10 mg/mL) | -20°C | Up to 1 month[8] | Tightly sealed, light-protected aliquots | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[8] | Tightly sealed, light-protected aliquots | Avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | 2-8°C | Not recommended for more than 1 day[3][7] | Sterile, light-protected | Prepare fresh before each use. |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store solid and stock solutions at recommended low temperatures (-20°C or -80°C).[7][8] |
| Light | Potential for photodegradation, similar to other vitamin B6 analogs.[6] | Protect solutions from light using amber vials or by wrapping containers in foil. |
| pH | Stability can be pH-dependent.[3] | Maintain a consistent pH in experimental buffers and media. Optimal stability for the related pyridoxine is in acidic solutions (pH 4.0-4.8).[9] |
| Solvent | Significantly less stable in aqueous solutions compared to DMSO.[3][7] | Use DMSO for long-term stock solutions. Prepare aqueous solutions fresh. |
| Oxidation | Susceptible to oxidation. | Use high-purity solvents and store under an inert atmosphere if possible. |
| Freeze-Thaw Cycles | Can lead to degradation of the compound in solution. | Aliquot stock solutions into single-use volumes.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO for every 1 mg of this compound hydrochloride).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Sterile, light-protected tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration. Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%).
-
Aliquot the medium containing this compound into sterile, light-protected tubes for each time point.
-
Place the tubes in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound. Alternatively, freeze the sample at -80°C for later analysis.
-
For HPLC analysis, use a validated method to separate this compound from potential degradation products and media components.[10]
-
Plot the concentration of this compound versus time to determine the stability profile under your specific experimental conditions.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal decomposition of pyridoxine: an evolved gas analysis-ion attachment mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting unexpected results in Deoxypyridoxine experiments
Welcome to the technical support center for Deoxypyridoxine (4-DP) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-DP)?
A1: this compound is a vitamin B6 antagonist.[1] It is not active itself but is transported into the cell and phosphorylated by the enzyme pyridoxal (B1214274) kinase (PdxK) to form 4-Deoxypyridoxine 5'-phosphate (4-DPNP).[2][3][4] This phosphorylated form, 4-DPNP, is the active inhibitor. It competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for a vast array of metabolic processes, including amino acid metabolism.[3][4][5] This inhibition leads to a functional vitamin B6 deficiency within the cell.[2]
Q2: I am not observing any effect of 4-DP in my cell culture experiments. What are the possible reasons?
A2: Several factors could contribute to a lack of effect:
-
High Vitamin B6 in Media: Standard cell culture media often contain high levels of vitamin B6, which can counteract the inhibitory effect of 4-DP.[6][7]
-
Inadequate 4-DP Concentration: The concentration of 4-DP may be too low to effectively compete with the available vitamin B6.[6][7]
-
Cell Type Resistance: The cell line you are using may have low expression or activity of pyridoxal kinase (PdxK), the enzyme required to activate 4-DP.[7][8]
-
Compound Instability: Ensure that your 4-DP solutions are freshly prepared, as aqueous solutions are not recommended for storage for more than a day.[9]
Q3: My 4-DP treatment is causing higher-than-expected cytotoxicity. What can I do?
A3: Excessive cytotoxicity can be addressed by:
-
Optimizing 4-DP Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[6][7]
-
Reducing Exposure Time: Shorten the incubation period with 4-DP.[6]
-
Supplementing with PLP: Co-treatment with a low concentration of pyridoxal 5'-phosphate (PLP) can help rescue the cells from the antagonistic effects of 4-DP.[6]
-
Checking Media Composition: Basal media with low levels of vitamin B6 can exacerbate the cytotoxic effects of 4-DP.[6]
Q4: Can the composition of my experimental medium affect the outcome of my 4-DP studies?
A4: Yes, the medium composition is critical. The presence of B6 vitamers (like pyridoxine (B80251) or pyridoxal) can compete with 4-DP for uptake and phosphorylation, potentially masking its inhibitory effects.[8][10] For example, the sensitivity of wild-type E. coli to 4-DP is dependent on the media composition.[10] It is often recommended to use a vitamin B6-deficient medium and add back controlled amounts of pyridoxine.[7]
Q5: Are there any known off-target effects of 4-DP?
A5: Yes. Besides its primary role as a PLP antagonist, 4-DP has been shown to inhibit sphingosine-1-phosphate (S1P) lyase, which can affect lipid signaling pathways.[1][10] It may also negatively impact collagen and elastin (B1584352) development.[1]
Troubleshooting Guides
Problem 1: Inconsistent or Variable Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments.[6] |
| Inconsistent 4-DP or PLP concentrations. | Prepare fresh stock solutions for each experiment and verify their concentrations.[6][9] |
| Lot-to-lot variability in serum or media. | Test new lots of serum and media before use in critical experiments.[6] |
| Instability of 4-DP in aqueous solutions. | Prepare fresh solutions for each experiment.[9] |
| Inconsistent vitamin B6 levels in the medium. | Use a custom-formulated vitamin B6-deficient medium and prepare a large batch to be used for all related experiments.[7] |
Problem 2: No or Reduced Effect of 4-DP in Enzyme Inhibition Assays
| Possible Cause | Suggested Solution |
| Insufficient phosphorylation of 4-DP to its active form, 4-DPNP. | Ensure your assay system contains a kinase capable of phosphorylating 4-DP, such as pyridoxal kinase (PdxK). In purified enzyme systems, you may need to supplement with PdxK and ATP.[9] |
| Enzyme specificity. | Confirm from the literature that your specific enzyme of interest is known to be inhibited by 4-DPNP. Potency can vary significantly between different enzymes.[9] |
| Sub-optimal assay conditions. | Review your experimental protocol, paying close attention to pH, temperature, and buffer composition, as these can affect enzyme-inhibitor interactions.[10] |
| Contamination of 4-DP stock with vitamin B6. | Consider the purity of your compound, as contaminating vitamin B6 can mask the inhibitory effect.[9] |
| Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific enzyme and PLP concentration.[9] |
Quantitative Data Summary
Table 1: Inhibition Constants (Ki) of 4-Deoxypyridoxine and its Phosphate Form
| Compound | Target Enzyme | Organism/System | Inhibition Constant (Ki) |
| 4-Deoxypyridoxine (4-DP) | Pyridoxal Kinase (PdxK) | E. coli | 0.5 ± 0.6 µM[11] |
| 4-Deoxypyridoxine 5'-phosphate (4-DPNP) | Ornithine Decarboxylase | Mouse Epidermis | 0.06 mM[11] |
| 4-Deoxypyridoxine 5'-phosphate (4-DPNP) | Glutamate Apodecarboxylase Activation by PLP | - | 0.27 µM[11] |
Table 2: Effective Concentrations of 4-Deoxypyridoxine in Growth Inhibition
| Application | Organism | Effective Concentration |
| Growth Inhibition | E. coli (B6 auxotrophs) | 50 µM[11] |
| Growth Inhibition Assay | E. coli | 25 mM (in central well on solid media)[11] |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Cell Culture
This protocol outlines the steps for creating a vitamin B6-deficient environment to study the effects of 4-DP.
Materials:
-
Vitamin B6-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Pyridoxine hydrochloride (PN) stock solution
-
4-Deoxypyridoxine hydrochloride (4-DP) stock solution
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel.
-
Medium Exchange: After cell attachment, aspirate the standard medium and wash the cells twice with sterile phosphate-buffered saline (PBS).[7]
-
Experimental Medium Preparation: Prepare the experimental medium by supplementing the vitamin B6-free basal medium with the desired concentration of dFBS.[7]
-
Control and Treatment Groups:
-
Control Group: Add PN to the experimental medium to a final concentration that supports cell viability (e.g., 1 µM).[7]
-
4-DP Treatment Group: Add both PN and 4-DP to the experimental medium. The ratio of 4-DP to PN is critical and may need to be optimized (ratios of 2.5x to 250x have been used in bacterial studies).[7]
-
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Proceed with downstream analysis (e.g., cell viability assay, western blotting).
Protocol 2: Bacterial Growth Inhibition Assay (Solid Media)
This protocol assesses the inhibitory effect of 4-DP on bacterial growth.
Materials:
-
Bacterial strain of interest
-
Appropriate solid growth medium (e.g., LB or M9 minimal medium)
-
4-Deoxypyridoxine (4-DP) solution (e.g., 25 mM)
Procedure:
-
Bacterial Lawn Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture and spread it evenly onto the surface of an agar (B569324) plate to create a bacterial lawn.[11]
-
Treatment Application: Create a central well in the agar. Add a defined volume (e.g., 20 µL) of the 4-DP solution into the well.[8][12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
Analysis: Measure the diameter of the clear zone of no growth around the well. A larger diameter indicates greater sensitivity to 4-DP.[11]
Visualizations
Caption: Mechanism of this compound (4-DP) activation and inhibition of PLP-dependent enzymes.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Deoxypyridoxine Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxypyridoxine (DOP) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DOP)?
A1: this compound is a vitamin B6 antagonist. Inside the cell, it is converted to its active form, this compound 5'-phosphate (DOPP or 4-dPNP), by the enzyme pyridoxal (B1214274) kinase (PdxK).[1][2][3][4][5] DOPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][5][6][7][8] PLP is an essential cofactor for numerous enzymes involved in crucial metabolic processes, including amino acid metabolism and one-carbon metabolism.[1][3][6][8][9] By inhibiting these PLP-dependent enzymes, DOPP disrupts these vital cellular pathways, leading to growth inhibition and, at higher concentrations, cell death.[2][3]
Q2: What is a recommended starting concentration for this compound in my experiments?
A2: The optimal working concentration of DOP is highly dependent on the specific cell line, the duration of the experiment, and the endpoint being measured.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular experimental setup.[6] Based on literature, a broad starting range for dose-response studies can be from 0.1 µM to 1000 µM for mammalian cell lines.[2] For bacterial studies, such as with E. coli, concentrations can range from 10 µM to 25 mM.[6]
Q3: Why am I observing higher-than-expected cytotoxicity with DOP?
A3: Several factors can lead to excessive cytotoxicity:
-
High DOP Concentration: The concentration you are using may be too high for your specific cell line.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DOP.[2]
-
Low Vitamin B6 in Media: If your basal medium has low levels of vitamin B6, the antagonistic effects of DOP will be exacerbated.[2]
-
Extended Exposure Time: Prolonged incubation with DOP can increase cell death.[2]
-
Off-Target Effects: At very high concentrations, DOP may have off-target effects unrelated to its role as a vitamin B6 antagonist.[2]
Q4: My this compound treatment is having no effect. What are the possible reasons?
A4: A lack of an observable effect could be due to several factors:
-
High Vitamin B6 in Media: Standard cell culture media may contain high levels of vitamin B6, which can counteract the inhibitory effects of DOP.[10]
-
Inadequate DOP Concentration: The concentration of DOP may be too low to effectively compete with the endogenous PLP.[10]
-
Cell Line Resistance: The cell line may have low expression or activity of pyridoxal kinase (PdxK), the enzyme required to activate DOP.[10][11]
-
Compound Instability: Ensure that your DOP stock solution is prepared and stored correctly to maintain its activity.[10]
Q5: How can I confirm that the observed effects are specifically due to vitamin B6 antagonism?
A5: To confirm the specificity of DOP's action, you can perform a rescue experiment.[6] This involves co-treating the cells with DOP and an excess of pyridoxal 5'-phosphate (PLP).[6] If the cytotoxic effects of DOP are reversed or mitigated by the addition of PLP, it provides strong evidence that the mechanism of action is indeed the inhibition of PLP-dependent enzymes.[6]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive Cell Death/Low Viability | DOP concentration is too high for the cell line. | Perform a dose-response experiment starting with a lower concentration range to determine the IC50 value.[2][6] |
| Cell line is highly sensitive to vitamin B6 depletion. | Co-treat with a low concentration of pyridoxal 5'-phosphate (PLP) to partially rescue the cells.[2] | |
| Prolonged exposure to DOP. | Reduce the incubation time. A time-course experiment can help determine the optimal exposure duration.[2] | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure a consistent cell seeding density across all experiments.[2] |
| Inconsistent DOP or PLP concentrations. | Prepare fresh stock solutions for each experiment and verify their concentrations.[2] | |
| Lot-to-lot variability in serum or media. | Test new lots of serum and media before use in critical experiments.[2] | |
| This compound Treatment Has No Effect | DOP concentration is too low. | Increase the concentration of DOP. Confirm the activity of your stock solution.[2] |
| Cell line is resistant to DOP. | Some cell lines may have altered vitamin B6 metabolism or uptake. Consider using a different cell line.[2] The cell line may have low pyridoxal kinase activity.[10][11] | |
| High levels of vitamin B6 in the culture medium. | Use a custom vitamin B6-deficient medium and supplement with a controlled amount of pyridoxine.[10] | |
| Inactive DOP. | Purchase DOP from a reputable supplier and store it according to the manufacturer's instructions.[2] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell System | Compound | Concentration Range | Observed Effect | Reference |
| E. coli | This compound | 10 µM - 25 mM | Growth inhibition in B6 auxotrophs.[2][9] | [2][9] |
| Human Lymphocytes | This compound | Not specified | Inhibition of DNA synthesis and proliferation.[2] | [2] |
| General Mammalian Cell Lines | This compound | 0.1 µM - 1000 µM | Typical starting range for determining cytotoxicity (IC50).[2] | [2] |
Table 2: Inhibition Constants (Ki) of this compound 5'-phosphate (DOPP)
| Enzyme | Organism/Source | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Ornithine Decarboxylase (ODC) | - | ~0.06 mM | Competitive | [2] |
| Glutamate Decarboxylase | Brain | 0.27 µM | - | [11] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DOP in a mammalian cell line.[2]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (DOP)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
DOP Treatment:
-
Prepare a series of dilutions of DOP in complete culture medium. A typical starting range is 0.1 µM to 1000 µM.[2]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DOP.
-
Include a vehicle control (medium without DOP).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[2]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition and Analysis:
Protocol 2: PLP Rescue Experiment
This protocol is designed to confirm that the observed cytotoxicity of DOP is due to its antagonistic effect on vitamin B6 metabolism.
Materials:
-
Same as Protocol 1
-
Pyridoxal 5'-phosphate (PLP)
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Co-treatment with DOP and PLP:
-
Prepare solutions of DOP at a fixed concentration (e.g., at or near the IC50 value determined in Protocol 1).
-
Prepare a series of dilutions of PLP in the medium containing the fixed concentration of DOP. A typical PLP concentration range might be from 1 µM to 100 µM.[2]
-
Remove the medium from the wells and add 100 µL of the respective treatment and control solutions.
-
Incubate for the same duration as in the cytotoxicity assay.[2]
-
-
MTT Assay and Data Analysis:
-
Follow steps 3-5 of Protocol 1.
-
Plot the percentage of cell viability against the concentration of PLP. A dose-dependent increase in cell viability with increasing PLP concentration would indicate a successful rescue.[2]
-
Visualizations
Caption: Mechanism of this compound (DOP) induced cytotoxicity.
Caption: Workflow for determining the optimal DOP concentration.
Caption: Troubleshooting logic for DOP experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
potential off-target effects of Deoxypyridoxine in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deoxypyridoxine (4-dPN) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-dPN)?
A1: this compound is a vitamin B6 antagonist.[1][2] It is transported into the cell and then phosphorylated by the enzyme Pyridoxal Kinase (PdxK) to its active form, 4-Deoxypyridoxine 5'-phosphate (4-DPNP).[2][3] The toxicity and inhibitory effects of 4-dPN are largely dependent on this phosphorylation.[2][4][5] 4-DPNP exerts its effects through two primary mechanisms:
-
Competitive Inhibition of PLP-dependent enzymes: 4-DPNP acts as a competitive inhibitor for enzymes that require Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[2][3][6]
-
Inhibition of Vitamin B6 Uptake: 4-dPN competitively inhibits the cellular uptake of pyridoxine (B80251) (PN), a form of vitamin B6.[2][4][5]
Q2: Are there known off-target effects of this compound (4-dPN) or its phosphorylated form?
A2: Yes. Besides its primary role as a PLP antagonist, 4-dPN has been shown to inhibit sphingosine-1-phosphate (S1P) lyase.[1][7] This can lead to effects on lipid signaling pathways. Additionally, 4-dPN can negatively impact collagen and elastin (B1584352) development, which may be a consideration in developmental biology studies.[1][7]
Q3: Why am I not observing any cellular effect after 4-dPN administration?
A3: A lack of an observable effect can stem from several factors:
-
Insufficient intracellular phosphorylation: The conversion of 4-dPN to the active 4-DPNP by Pyridoxal Kinase (PdxK) is critical.[2][8] Verify the expression and activity of PdxK in your cell model. In some systems, overexpression of PdxK may be necessary.[2]
-
Media composition: The presence of high concentrations of vitamin B6 (e.g., pyridoxine) in the culture medium can outcompete 4-dPN for cellular uptake and binding to PdxK.[2][9] It is recommended to use a defined minimal medium with controlled levels of B6 vitamers.[2]
-
Cell type resistance: Vitamin B6 transporter expression and metabolic pathways can vary between cell types, leading to differences in uptake and activation of 4-dPN.[2] Consider using a positive control cell line known to be sensitive to 4-dPN.[2]
-
Incorrect dosage: The effective concentration of 4-dPN can vary significantly. Perform a dose-response curve to determine the optimal concentration for your specific system.[2]
Q4: My experimental results with 4-dPN show high variability. What are the potential causes?
A4: High variability in results can often be traced to the following:
-
Inconsistent media supplements: Small variations in the concentration of B6 vitamers or other nutrients can impact the antagonistic effect of 4-dPN.[2] Ensure precise and consistent preparation of all media and supplements.[2]
-
Cell passage number and health: Cellular metabolism, including kinase activity and transporter expression, can change with cell passage number. Use cells within a consistent and low passage number range and ensure high viability.[2]
-
Timing of treatment: The effects of 4-dPN and subsequent PLP depletion can be time-dependent. Standardize the duration of exposure to 4-dPN across all experiments.[2]
-
Compound Stability: Prepare fresh aqueous solutions of 4-dPN for each experiment, as they are not recommended for storage for more than one day.[8]
Troubleshooting Guides
Problem 1: No or reduced inhibition in an in vitro enzyme assay.
| Potential Cause | Troubleshooting Step |
| Inactive form of the inhibitor | 4-dPN must be phosphorylated to 4-DPNP to be active.[8] For in vitro assays with purified enzymes, you must either use synthesized 4-DPNP or add Pyridoxal Kinase (PdxK) and ATP to the reaction mixture to generate the active inhibitor in situ.[8] |
| Enzyme Specificity | The inhibitory potency of 4-DPNP varies between different PLP-dependent enzymes.[8][10] Confirm from the literature that your enzyme of interest is known to be inhibited by 4-DPNP and consider the reported Ki values. |
| Contamination of 4-dPN Stock | Commercial preparations of 4-dPN may contain trace amounts of vitamin B6 vitamers which can compete with 4-dPN for phosphorylation and may activate the apoenzyme, masking the inhibitory effect.[8] Assess the purity of your compound. |
| Sub-optimal Assay Conditions | Review your experimental protocol, focusing on pH, temperature, and buffer composition, as these can affect enzyme-inhibitor interactions.[7][8] |
Problem 2: Unexpected cell death at low 4-dPN concentrations.
| Potential Cause | Troubleshooting Step |
| High sensitivity of the cell line | The chosen cell line may be highly sensitive to vitamin B6 depletion.[9] Perform a dose-response curve to determine the optimal, non-toxic concentration of 4-dPN for your specific cell line.[9] Consider supplementing with a minimal, growth-sustaining level of pyridoxine.[9] |
| Off-target effects | The observed toxicity may be due to off-target effects, such as the inhibition of sphingosine-1-phosphate lyase.[1][7] |
Quantitative Data
Table 1: Inhibition Constants (Ki) of 4-Deoxypyridoxine 5'-phosphate (4-DPNP) for select PLP-Dependent Enzymes.
| Enzyme | Organism/Source | Inhibition Constant (Ki) | Inhibition Type |
| Ornithine Decarboxylase | - | 0.6 mM[10] | Competitive[10] |
| Glutamate Decarboxylase | - | - | - |
| Serine Hydroxymethyltransferase | - | - | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for 4-dPN Phosphorylation by PdxK
This protocol allows for the measurement of 4-dPN phosphorylation by Pyridoxal Kinase (PdxK) by quantifying the amount of ATP consumed.
Materials:
-
Purified PdxK enzyme
-
4-Deoxypyridoxine (4-dPN)
-
Pyridoxal (PL) or Pyridoxine (PN) as control substrates
-
ATP
-
Reaction Buffer: 20 mM KHEPES buffer, pH 7.5, containing 0.5 mM MgCl2
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 20 mM KHEPES buffer (pH 7.5), 0.5 mM MgCl2, 1 mM ATP, and 1 mM of the substrate (PL, PN, or 4-dPN).
-
Enzyme Addition: Initiate the reaction by adding 0.25 µM of purified PdxK enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 16 hours for complete conversion to 4-DPNP).
-
ATP Depletion Measurement: Measure the amount of remaining ATP (and thus the amount of ADP produced) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Protocol 2: E. coli Plate Sensitivity Assay for 4-dPN
This protocol is used to assess the sensitivity of E. coli strains to 4-dPN.
Materials:
-
E. coli strains (e.g., wild-type and mutants in vitamin B6 metabolism)
-
LB medium
-
M9 minimal medium agar (B569324) plates
-
4-Deoxypyridoxine (4-dPN) solution (e.g., 25 mM)
-
Saline or minimal medium for dilution
Procedure:
-
Strain Preparation: Grow precultures of the desired E. coli strains overnight at 37°C in LB medium.
-
Plating: Dilute the overnight cultures to an OD600 of 0.006 in saline or minimal medium. Spread-plate the diluted cells onto M9 minimal medium agar plates.
-
Treatment Application: Create a central well in the agar plate. Add a defined volume (e.g., 20 µL) of a 25 mM 4-dPN solution into the well.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the zone of growth inhibition around the central well. A larger zone indicates greater sensitivity to 4-dPN.
Visualizations
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deoxypyridoxine Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable Deoxypyridoxine stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| My this compound hydrochloride won't dissolve. What should I do? | If you encounter solubility issues, gentle warming (to 37°C or up to 60°C), vortexing, or sonication can aid dissolution.[1][2] Ensure you are using a high-purity, anhydrous solvent, as the presence of water can affect solubility, especially in organic solvents like DMSO.[2] |
| I see a precipitate in my stock solution after storage. Can I still use it? | Precipitation upon storage can be due to supersaturation or solvent evaporation.[3] You can try briefly warming the solution and vortexing to redissolve the precipitate.[3] To prevent this, ensure your storage vial is tightly sealed.[3] For future preparations, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.[1][3] |
| How stable is this compound in aqueous solutions? | Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[4] It is best to prepare these solutions fresh before each experiment.[3][5] |
| Is this compound light-sensitive? | While specific data on the light sensitivity of this compound is not consistently available, related vitamin B6 analogs are known to be sensitive to light.[3][5] Therefore, it is prudent to protect solutions of this compound from light by using light-protected tubes or covering them with aluminum foil.[3] |
| What are the signs of degradation in my stock solution? | Degradation can lead to a loss of compound activity and inconsistent experimental results.[3] If you suspect degradation, it is best to prepare a fresh stock solution. Always check the expiration date of the solid compound.[3] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound hydrochloride stock solutions.
| Parameter | Value | Solvents | Source(s) |
| Solubility | ~10 mg/mL | DMSO | [4][6] |
| ~10 mg/mL | PBS (pH 7.2) | [4][6] | |
| 100 mg/mL (Sonication recommended) | DMSO | [7] | |
| 100 mg/mL (Sonication recommended) | H₂O | [7] | |
| Storage (Solid Form) | ≥ 4 years | -20°C | [4][6] |
| Storage (in Solvent) | 6 months | -80°C | [1] |
| 1 month | -20°C | [1] | |
| Aqueous solutions should not be stored for more than one day. | N/A | [4] |
Experimental Protocol: Preparing a this compound Hydrochloride Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Acclimatization: Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Dissolution: Vortex the tube thoroughly. If the solid does not completely dissolve, use an ultrasonic bath or gentle warming (up to 60°C) to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles.[1][3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Workflow
Caption: Workflow for preparing a stable this compound HCl stock solution.
References
issues with Deoxypyridoxine dissolving in PBS buffer
Welcome to the technical support center for Deoxypyridoxine. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with this compound, particularly concerning its dissolution in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (often available as this compound hydrochloride) is a structural analog of vitamin B6 and acts as a potent vitamin B6 antagonist or antimetabolite.[1][2][3] Its primary mechanism of action involves its intracellular conversion to this compound 5'-phosphate (dPNP) by the enzyme pyridoxal (B1214274) kinase.[1][4][5] This phosphorylated form, dPNP, then competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are critical for numerous metabolic processes, including amino acid metabolism.[1][4][5] This disruption of essential enzymatic pathways leads to its biological effects, such as the suppression of the immune system.[3][4]
Q2: What is the solubility of this compound hydrochloride in PBS?
The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is also soluble in DMSO at a similar concentration.[6]
Q3: I am having difficulty dissolving this compound hydrochloride in PBS. What are the common causes?
Several factors can contribute to dissolution issues:
-
Concentration: Attempting to prepare a solution above its solubility limit of 10 mg/mL in PBS.
-
Temperature: Room temperature or cold PBS may slow down the dissolution process.
-
pH of the buffer: Although PBS is buffered, slight variations in pH can sometimes affect the solubility of compounds.
-
Purity of the compound: Impurities in the this compound solid can affect its solubility characteristics.
Q4: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[4][7]
-
DMSO Stock Solutions: Can be stored in small, single-use aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4][8]
-
Aqueous (PBS) Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment.[4] Storing aqueous solutions for more than one day is not advised due to limited stability.[6]
Q5: Is this compound sensitive to light?
While specific data on this compound's light sensitivity is limited, related vitamin B6 analogs like Pyridoxal 5'-phosphate (PLP) are known to be unstable when exposed to light in aqueous solutions.[4][9] Therefore, it is prudent to handle this compound solutions in low-light conditions and store them in light-protected containers.[4][9]
Troubleshooting Guide: Dissolving this compound in PBS
If you are encountering issues with dissolving this compound hydrochloride in PBS, follow this step-by-step guide.
Issue: Solid material does not fully dissolve or a precipitate forms.
Step 1: Verify Concentration and Solubility
-
Ensure the target concentration does not exceed the known solubility limit of ~10 mg/mL in PBS (pH 7.2).[6]
Step 2: Employ Physical Dissolution Aids
-
Gentle Warming: Warm the solution gently to 37°C.[7][9] This can increase the rate of dissolution.
-
Vortexing/Sonication: Vortex the solution for several minutes. If particles persist, use an ultrasonic bath for a short period to aid dissolution.[7][9]
Step 3: Prepare a Concentrated Stock in DMSO
-
If direct dissolution in PBS is unsuccessful, prepare a concentrated stock solution in high-purity, anhydrous DMSO (e.g., 10 mg/mL).[6][7]
-
Further dilute this stock solution into your aqueous buffer (e.g., PBS or cell culture medium) for the final working concentration.
-
Crucial: Ensure the final concentration of DMSO in your experiment is insignificant, as it can have physiological effects (typically <0.5%).[6][10]
Step 4: Check for Precipitation in Final Medium
-
If you observe precipitation after diluting the DMSO stock into your final buffer or medium, it may be due to interactions with media components.
-
Solution: Try preparing the final dilution in a serum-free medium first before adding it to your cells.[10] Always visually inspect the final solution before use.[10]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Solubility of this compound Hydrochloride
| Solvent | pH | Approximate Solubility | Reference |
| PBS | 7.2 | ~10 mg/mL | [6] |
| DMSO | N/A | ~10 mg/mL | [6] |
| Water | N/A | Soluble | [2] |
Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Duration | Reference |
| Aqueous (PBS, Water) | 4°C | < 24 hours | [6] |
| DMSO | -20°C | 1 Month | [8] |
| DMSO | -80°C | 6 Months | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS
Materials:
-
This compound hydrochloride (solid)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
-
Water bath (optional, set to 37°C)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride solid in a sterile tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Solvent Addition: Add the calculated volume of sterile PBS (pH 7.2) to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, use an ultrasonic bath for 5-10 minutes.
-
-
Sterilization & Use: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter. This solution should be prepared fresh and used immediately. Do not store.[6]
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a mammalian cell line.[5][11]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared in PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[5][11]
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical starting range might be 0.1 µM to 1000 µM.[5]
-
Include a vehicle control (medium with the same amount of solvent, e.g., PBS or DMSO, as the highest concentration treatment).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the treated plates for a desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[11]
Signaling Pathway Visualization
This compound's mechanism of action is rooted in the disruption of the Vitamin B6 salvage pathway. It enters the cell and is phosphorylated by Pyridoxal Kinase (PdxK), the same enzyme that phosphorylates natural B6 vitamers. The resulting this compound 5'-phosphate (dPNP) then competitively inhibits the function of the active coenzyme, Pyridoxal 5'-phosphate (PLP).
Caption: Bioactivation and inhibitory pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Controlling Vitamin B6 Levels in Deoxypyridoxine Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the vitamin B6 antagonist, deoxypyridoxine (4-DP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (4-DP)?
This compound is a competitive antagonist of vitamin B6.[1] Upon entering the cell, it is phosphorylated by pyridoxal (B1214274) kinase to form 4-deoxypyridoxine 5'-phosphate (4-DPNP).[2][3] This phosphorylated form, 4-DPNP, is the active inhibitor. It competitively inhibits various pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are essential for numerous metabolic processes, including amino acid metabolism.[2][3] Additionally, 4-DP can interfere with the cellular uptake of vitamin B6.[2][4]
Q2: Why is it crucial to control for vitamin B6 levels in my cell culture medium?
The effectiveness of 4-DP as a vitamin B6 antagonist is highly dependent on the concentration of B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) in the experimental system.[2] Many standard cell culture media contain significant amounts of vitamin B6, which can compete with 4-DP and reduce its inhibitory effects. To achieve a potent and consistent antagonist effect, it is often necessary to use a vitamin B6-deficient medium and then add back controlled amounts of pyridoxine (B80251) and 4-DP.[2]
Q3: My 4-DP treatment is showing no effect. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
High Vitamin B6 in Media: Your cell culture medium may contain high levels of vitamin B6, counteracting the inhibitory effect of 4-DP.[2]
-
Inadequate 4-DP Concentration: The concentration of 4-DP may be too low to effectively compete with the available vitamin B6.[2]
-
Cell Type Resistance: The cell line you are using may have low pyridoxal kinase activity, the enzyme required to activate 4-DP to its inhibitory form, 4-DPNP.[2]
-
Compound Instability: Ensure the 4-DP solution is properly prepared and stored to maintain its activity.[2]
Q4: How can I measure the effective vitamin B6 deficiency in my experimental system?
The most direct way to assess vitamin B6 deficiency is to measure the intracellular concentration of its active form, pyridoxal 5'-phosphate (PLP). Several methods are available:
-
High-Performance Liquid Chromatography (HPLC): A robust method for the direct measurement of PLP in plasma, red blood cells, and other biological samples.[2][5]
-
Fluorometric Assay Kits: Commercially available kits provide a sensitive and high-throughput method for measuring PLP concentrations in various biological samples.[2][6]
-
Enzymatic Assays: These assays utilize a PLP-dependent enzyme, and the activity is measured to determine PLP concentration.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Inconsistent vitamin B6 levels in the culture medium. | Use a custom-formulated vitamin B6-deficient medium. Prepare a large batch of medium to be used for all related experiments to ensure consistency.[2] |
| Unexpected cell death at low 4-DP concentrations. | The chosen cell line is highly sensitive to vitamin B6 depletion. | Perform a dose-response curve to determine the optimal, non-toxic concentration of 4-DP for your specific cell line. Consider supplementing with a minimal, growth-sustaining level of pyridoxine.[2] |
| 4-DP effect diminishes over time in long-term experiments. | Cellular adaptation or degradation of 4-DP. | Replenish the 4-DP in the culture medium at regular intervals. Monitor PLP levels over the course of the experiment to ensure sustained vitamin B6 deficiency.[2] |
| Difficulty interpreting results from PLP-dependent enzyme assays. | 4-DPNP is directly inhibiting the enzyme of interest, independent of systemic B6 deficiency. | Run parallel control experiments with and without 4-DP to distinguish between a general vitamin B6 deficiency effect and direct enzyme inhibition. Consider using a cell-free assay system to study direct inhibition by 4-DPNP.[2] |
Data Presentation
Table 1: Effect of this compound on Plasma Pyridoxal 5'-Phosphate (PLP) Levels in Rats
| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) | Reference |
| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56 | [3] |
| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12 | [3] |
| B6 Deficient + 4-DP | B-6 deficient diet + 1 g 4-DP/kg diet | 30-35 days | No significant decrease compared to B-6 deficient controls | [8] |
| Adequate B6 + 4-DP | 22 mg Pyridoxine HCl/kg diet + 1 g 4-DP/kg diet | 30-35 days | Significantly increased PLP in liver, muscle, and adrenal glands compared to B-6 deficient groups | [8] |
Table 2: Effect of Vitamin B6 Deficiency on Urinary Excretion of Tryptophan Metabolites in Rats
| Treatment Group | Diet | Duration | Urinary Xanthurenic Acid Excretion | Urinary Kynurenic Acid Excretion | Reference |
| Control | Normal | - | Normal | Normal | [3] |
| Vitamin B6 Deficient | Deficient in B6 | - | Significantly Increased | Significantly Increased | [3] |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Cell Culture
This protocol outlines the steps for creating a vitamin B6-deficient environment for studying the effects of 4-DP.[2]
Materials:
-
Vitamin B6-free cell culture medium (custom order or prepared in-house)
-
Dialyzed fetal bovine serum (dFBS)
-
Pyridoxine hydrochloride (PN) stock solution (1 mM in sterile water)
-
4-Deoxypyridoxine hydrochloride (4-DP) stock solution (10 mM in sterile water)
-
Cell line of interest
Procedure:
-
Cell Seeding: Plate cells at the desired density in standard culture medium and allow them to attach overnight.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile phosphate-buffered saline (PBS).[2]
-
Experimental Medium Preparation: Prepare the experimental medium by supplementing the vitamin B6-free basal medium with dFBS to the desired concentration (e.g., 10%).[2]
-
Control and Treatment Groups:
-
Control Group: Add PN to the experimental medium to a final concentration that supports cell viability (e.g., 1 µM).[2]
-
4-DP Treatment Group: Add both PN and 4-DP to the experimental medium. The ratio of 4-DP to PN is critical and may need to be optimized. A starting point for mammalian cells could be a 10-fold excess of 4-DP to PN.[2]
-
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 2: Measurement of Intracellular Pyridoxal 5'-Phosphate (PLP) using a Fluorometric Assay Kit
This protocol provides a general outline for measuring intracellular PLP levels.[2] Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Cells cultured as described in Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
PLP Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)[6]
Procedure:
-
Sample Preparation:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet twice with ice-cold PBS.[2]
-
Resuspend the cell pellet in the assay buffer provided in the kit.[2]
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.[2]
-
Centrifuge the homogenate to pellet cell debris.[2]
-
Deproteinize the supernatant using a 10 kDa spin column. The filtrate will be used for the assay.[2]
-
-
Assay Procedure:
-
Prepare PLP standards and samples in a 96-well black plate according to the kit manufacturer's instructions.[2]
-
Add the reaction mix containing the PLP-dependent enzyme and substrate to each well.[2]
-
Incubate the plate, protected from light, as per the kit's protocol (typically 30 minutes at 25°C).[2]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the appropriate wavelengths.
-
Calculate the PLP concentration in your samples based on the standard curve.
-
Visualizations
Caption: Mechanism of this compound (4-DP) Action.
Caption: Workflow for Inducing B6 Deficiency in Cell Culture.
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of vitamin B-6 deficiency and 4'- this compound on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results with Deoxypyridoxine Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing deoxypyridoxine (dPN) and its phosphorylated form, this compound 5'-phosphate (dPNP), in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret and manage variable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (dPN)?
A1: this compound acts as a vitamin B6 antagonist.[1] It is a pro-inhibitor that needs to be phosphorylated in the cell by the enzyme pyridoxal (B1214274) kinase (PdxK) to its active form, this compound 5'-phosphate (dPNP).[2][3] dPNP is structurally similar to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and competitively inhibits PLP-dependent enzymes.[2][4] This inhibition disrupts numerous metabolic pathways, including amino acid biosynthesis.[5][6] Additionally, dPN can interfere with the cellular uptake of pyridoxine (B80251).[2]
Q2: Why am I observing no inhibitory effect of dPN in my experiment?
A2: Several factors could lead to a lack of an observable effect. A primary reason is insufficient phosphorylation of dPN to its active form, dPNP. This can occur if your experimental system has low pyridoxal kinase (PdxK) activity.[7] Another common issue is the composition of the culture medium; high concentrations of vitamin B6 vitamers (like pyridoxine or pyridoxal) can outcompete dPN for uptake and enzymatic action.[8][9] Finally, the purity of the dPN compound should be considered, as some preparations can be contaminated with B6 vitamers, which would counteract the intended inhibitory effect.[10]
Q3: My results with dPN treatment are inconsistent between experiments. What are the potential causes?
A3: Variability in results can stem from several sources. Inconsistent concentrations of vitamin B6 in the culture medium across different experimental batches can significantly alter the efficacy of dPN.[9] The stability of dPN and dPNP solutions is also a critical factor; it is recommended to prepare fresh solutions for each experiment as aqueous solutions of dPN are not recommended to be stored for more than a day.[7][11] The health and passage number of your cells can also introduce variability, as cellular metabolism can change over time.[12]
Q4: Are there known off-target effects of this compound?
A4: Yes, beyond its primary role as a PLP antagonist, dPN has been shown to inhibit sphingosine-1-phosphate (S1P) lyase, which can impact lipid signaling pathways.[1][8] It has also been noted to have negative effects on collagen and elastin (B1584352) development in some models.[1]
Q5: Can the genetic background of my experimental model influence the outcome of dPN treatment?
A5: Absolutely. The genetic background is a critical factor. For instance, vitamin B6 auxotrophs, which cannot synthesize their own B6, are often more sensitive to dPN.[2] Specific gene mutations, such as the deletion of yggS in E. coli, can lead to hypersensitivity to dPN.[2][5]
Troubleshooting Guides
Problem 1: No Observable Effect of this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Phosphorylation | Verify the expression and activity of pyridoxal kinase (PdxK) in your experimental system. For in vitro assays with purified enzymes, consider adding purified PdxK and ATP to the reaction mixture.[7] |
| High Vitamin B6 in Media | Use a defined minimal medium with controlled levels of B6 vitamers.[8][12] If using a complex medium, be aware of its B6 content. |
| Inhibitor Concentration Too Low | Perform a dose-response curve to determine the optimal concentration of dPN for your specific system.[12] |
| Compound Purity | Ensure the purity of your dPN stock. Some preparations may be contaminated with vitamin B6, which can mask the inhibitory effect.[10] |
| Cell Type Resistance | The cell line being used may have low PdxK activity or inefficient uptake of dPN.[9] Consider using a positive control cell line known to be sensitive to dPN.[12] |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Media Composition | Prepare a large, single batch of medium for a series of related experiments to ensure consistency in vitamin B6 levels and other nutrients.[9][12] |
| Reagent Instability | Prepare fresh solutions of dPN and dPNP for each experiment. Store stock solutions appropriately, typically at -20°C or below.[7] |
| Cellular Health and Passage Number | Use cells within a consistent and low passage number range. Ensure high cell viability before initiating experiments.[12] |
| Inconsistent Incubation Times | Standardize the pre-incubation time of the cells or enzyme with the inhibitor before adding the substrate, as this can be a critical factor.[7] |
Problem 3: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Optimize the dPN concentration by performing a dose-response curve to find a concentration that provides the desired inhibitory effect without excessive cell death.[13] |
| Low Vitamin B6 in Media | The basal medium may have very low levels of vitamin B6, exacerbating the antagonistic effects of dPN.[13] Consider supplementing with a minimal, growth-sustaining level of pyridoxine.[9] |
| Sensitive Cell Line | The chosen cell line may be particularly sensitive to vitamin B6 depletion.[13] |
| Off-Target Effects | At high concentrations, dPN may exert off-target effects.[13] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the inhibitory effects of this compound. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | System | Observed Effect |
| Inhibition of Ornithine Decarboxylase (ODC) | Kᵢ of ~0.06 mM (for dPNP) | In vitro enzyme assay | Inhibition of ODC activity.[13] |
| General Vitamin B6 Antagonism | 25 mM (in agar (B569324) plate assays) | E. coli | Growth inhibition in B6 auxotrophs.[13] |
| PdxK Inhibition by 4dPN | Kᵢ of ~0.5 µM | E. coli PdxK | Competitive inhibition of pyridoxal kinase.[14] |
| Inhibition of PdxH by dPNP | Competitive inhibition | E. coli and human PdxH | dPNP competes with the native substrates PNP and PMP.[3] |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay (Solid Media)
This protocol is used to assess the sensitivity of bacterial strains to this compound.
-
Prepare Bacterial Lawn: Grow an overnight culture of the bacterial strain of interest. Dilute the culture and spread it evenly onto an appropriate agar plate (e.g., Luria-Bertani or a minimal medium) to create a bacterial lawn.
-
Apply Inhibitor: Aseptically place a sterile paper disc in the center of the plate or create a central well.
-
Incubate: Apply a known volume and concentration of the dPN solution to the paper disc or into the well (e.g., 20 µl of 25 mM dPN).[15]
-
Measure Inhibition: Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 16-24 hours. Measure the diameter of the zone of inhibition around the paper disc or well. A larger zone indicates greater sensitivity.[15]
Protocol 2: In Vitro Enzyme Inhibition Assay
This is a general protocol for assessing the inhibitory effect of dPNP on a purified PLP-dependent enzyme.
-
Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, dPNP, and any necessary cofactors in an appropriate assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of dPNP for a specific period to allow for inhibitor binding.[7]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Monitor the reaction progress by measuring the formation of a product or the consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities for each dPNP concentration. Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for variable results.
Caption: Vitamin B6 salvage pathway and dPN inhibition.
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Deoxypyridoxine (DOP) Toxicity in Cell Culture Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize Deoxypyridoxine (DOP) toxicity in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DOP) toxicity in cell culture?
A1: this compound is a vitamin B6 antagonist. Its toxicity arises from its intracellular conversion to 4-Deoxypyridoxine 5'-phosphate (dPNP) by the enzyme pyridoxal (B1214274) kinase.[1][2][3] This phosphorylated form, dPNP, then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2][4] PLP is the biologically active form of vitamin B6 and a crucial cofactor for numerous metabolic enzymes.[5][6][7] By inhibiting these enzymes, dPNP disrupts essential metabolic processes, including amino acid biosynthesis and one-carbon metabolism, which can lead to growth inhibition and apoptosis.[1][8]
Q2: I'm observing higher-than-expected cytotoxicity with DOP. What are the common causes?
A2: Several factors can contribute to excessive cytotoxicity in your cell culture experiments:
-
High DOP Concentration: The concentration of DOP may be too high for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DOP.
-
Low Vitamin B6 in Media: If the basal medium has low levels of vitamin B6, the antagonistic effects of DOP can be exacerbated.[1]
-
Extended Exposure Time: Prolonged incubation with DOP can lead to increased cell death.[1]
-
Off-Target Effects: At very high concentrations, DOP may have off-target effects unrelated to vitamin B6 antagonism.[1] It has been shown to inhibit sphingosine-1-phosphate lyase, which could contribute to its cellular effects.[9][10]
Q3: How can I minimize DOP's cytotoxicity while still achieving my experimental goals?
A3: The primary strategy to minimize DOP toxicity is to rescue the cells by providing the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[1] Since dPNP competes with PLP for binding to PLP-dependent enzymes, supplementing the culture medium with PLP can help restore the function of these essential enzymes.[1] Additionally, you can optimize the concentration of DOP and the duration of the treatment.
Q4: Can I use other forms of vitamin B6, like pyridoxine, to rescue cells from DOP toxicity?
A4: Yes, supplementation with other vitamin B6 vitamers, such as pyridoxine, has been shown to reverse the inhibitory effects of DOP.[1][11] However, using PLP is a more direct approach as it is the active coenzyme form and bypasses the enzymatic steps required to convert other vitamers to PLP.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Excessive Cell Death/Low Viability | DOP concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration and titrate upwards.[1] |
| Cell line is highly sensitive to vitamin B6 depletion. | Co-treat with a low concentration of pyridoxal 5'-phosphate (PLP) to partially rescue the cells.[1] | |
| Prolonged exposure to DOP. | Reduce the incubation time. A time-course experiment can help determine the optimal exposure duration.[1] | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments.[1] |
| Inconsistent DOP or PLP concentrations. | Prepare fresh stock solutions of DOP and PLP for each experiment and verify their concentrations. Aqueous solutions of DOP are not recommended to be stored for more than one day.[12] | |
| Lot-to-lot variability in serum or media. | Test new lots of serum and media before use in critical experiments. Consider using a vitamin B6-deficient medium for more controlled experiments.[13] | |
| DOP Treatment Has No Effect | DOP concentration is too low. | Increase the concentration of DOP. Confirm the activity of your DOP stock.[1] |
| Cell line is resistant to DOP. | Verify that the cell line expresses sufficient levels of pyridoxal kinase, the enzyme required to activate DOP.[13][14] | |
| High levels of vitamin B6 in the culture medium. | Use a vitamin B6-deficient medium to enhance the antagonistic effect of DOP.[13] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound (DOP) using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DOP in a specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (DOP)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
DOP Treatment: Prepare a series of dilutions of DOP in complete culture medium. A typical starting range might be from 0.1 µM to 1000 µM.[1] Remove the old medium and add 100 µL of the medium containing different concentrations of DOP. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the DOP concentration to determine the IC50 value.[8]
Protocol 2: PLP Rescue Experiment
This protocol is designed to confirm that DOP's cytotoxicity is due to its antagonistic effect on vitamin B6 metabolism.
Materials:
-
Same as Protocol 1
-
Pyridoxal 5'-phosphate (PLP)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Co-treatment with DOP and PLP: Prepare solutions of DOP at a fixed concentration (e.g., at or near the IC50 value determined in Protocol 1). Prepare a series of dilutions of PLP in the medium containing the fixed concentration of DOP. A typical PLP concentration range might be from 1 µM to 100 µM.[1]
-
Treatment: Remove the medium from the wells and add 100 µL of the respective treatment and control solutions. Incubate for the same duration as in the cytotoxicity assay.
-
MTT Assay and Data Analysis: Follow steps 4-7 of Protocol 1. Plot the percentage of cell viability against the concentration of PLP. A dose-dependent increase in cell viability with increasing PLP concentration would indicate a successful rescue.[1]
Visualizations
Caption: Mechanism of this compound (DOP)-induced cytotoxicity.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitory effect of this compound on the action of certain mitogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Deoxypyridoxine Efficacy and Media Composition
Welcome to the technical support center for Deoxypyridoxine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of media composition on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as 4-deoxypyridoxine or 4-DP) is a vitamin B6 antagonist.[1] Its primary mechanism of action involves its phosphorylation by the enzyme pyridoxal (B1214274) kinase into its active form, 4-Deoxypyridoxine 5'-phosphate (4-DPP or dPNP).[2][3] This active metabolite then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[4] PLP is an essential cofactor for numerous enzymes involved in critical metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[3][4] By competitively inhibiting these PLP-dependent enzymes, this compound effectively induces a state of vitamin B6 deficiency.[2]
Q2: How does cell culture media composition affect the efficacy of this compound?
A2: The composition of the cell culture medium, particularly its vitamin B6 content, can significantly impact the efficacy of this compound.[5][6] Standard culture media often contain levels of vitamin B6 that can counteract the antagonistic effects of this compound.[5] The sensitivity of cells to this compound has been shown to be dependent on the media composition.[7][8] For instance, in bacterial studies, the sensitivity to 4-deoxypyridoxine was found to differ between rich and minimal media.[7][8] Therefore, to achieve a consistent and potent effect, it is often recommended to use a vitamin B6-deficient medium and supplement it with controlled amounts of pyridoxine (B80251).[5]
Q3: What are the primary cellular processes affected by this compound?
A3: this compound primarily disrupts metabolic pathways that rely on PLP-dependent enzymes. These include:
-
Amino Acid Metabolism: This includes transamination, decarboxylation, and racemization of amino acids.[9]
-
Neurotransmitter Synthesis: The production of key signaling molecules in neuronal cells is affected.[2][9]
-
One-Carbon Metabolism: This is crucial for the synthesis of nucleotides and for methylation reactions.[9]
-
Glycogenolysis: The breakdown of glycogen (B147801) for energy is also impacted.[2][9]
Due to the fundamental role of these pathways in cell growth and division, this compound can have cytostatic or cytotoxic effects, especially in cells with high metabolic rates, such as cancer cells.[9]
Q4: What is a recommended starting concentration for my experiments with this compound?
A4: The optimal working concentration of this compound is highly dependent on the specific cell type, the duration of the experiment, and the endpoint being measured.[9] It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.[9] Based on available literature, effective concentrations can range from micromolar to millimolar, depending on the experimental system.[10]
Q5: What is the stability of this compound in solutions?
A5: While this compound hydrochloride is stable for years when stored as a solid at -20°C, its aqueous solutions are not recommended for storage for more than one day.[11] It is advisable to prepare fresh solutions for each experiment to ensure consistent activity.[11] Factors such as light and elevated temperatures can contribute to the degradation of vitamin B6 analogs.[12]
Troubleshooting Guides
Issue 1: No or reduced effect of this compound treatment.
| Possible Cause | Suggested Solution |
| High Vitamin B6 in Media | Your cell culture medium may contain high levels of vitamin B6, which counteracts the inhibitory effect of this compound.[5] Use a custom-formulated vitamin B6-deficient medium. You can then add back a controlled, minimal amount of pyridoxine to maintain cell viability while allowing for the antagonistic effect of this compound.[5] |
| Inadequate this compound Concentration | The concentration of this compound may be too low to effectively compete with the available vitamin B6.[5] Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[9] |
| Insufficient Phosphorylation | This compound must be phosphorylated to its active form, 4-DPP, by pyridoxal kinase.[11] The cell line you are using may have low pyridoxal kinase activity. Verify the expression and activity of this enzyme in your experimental system.[6] |
| Compound Instability | This compound solutions may have degraded.[11] Ensure proper storage of the compound and prepare fresh solutions for each experiment.[11][12] |
Issue 2: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Vitamin B6 Levels | Variability in media preparation can lead to inconsistent vitamin B6 levels.[5] Use a custom-formulated vitamin B6-deficient medium and prepare a large batch to be used for all related experiments to ensure consistency.[5] |
| Inhibitor Solubility Issues | Ensure that this compound is fully dissolved in your solvent and assay buffer. Poor solubility can lead to inconsistent effective concentrations.[6] |
| Cellular Plating Density | Variations in the initial cell seeding density can affect the outcome of proliferation assays. Ensure consistent cell plating across all wells and experiments. |
Issue 3: Unexpected cell death at low this compound concentrations.
| Possible Cause | Suggested Solution |
| High Cellular Sensitivity | The chosen cell line may be highly sensitive to vitamin B6 depletion.[5] Perform a dose-response curve to determine a non-toxic concentration range for your specific cell line.[5] Consider supplementing with a minimal, growth-sustaining level of pyridoxine.[5] |
| Off-Target Effects | Besides being a PLP antagonist, this compound has been reported to inhibit sphingosine-1-phosphate lyase, which can affect lipid signaling pathways.[1][6] It may also negatively impact collagen and elastin (B1584352) development.[1][6] Consider these potential off-target effects when interpreting your results. |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Cell Culture
This protocol outlines the steps for creating a vitamin B6-deficient environment to study the effects of this compound.[5]
Materials:
-
Vitamin B6-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Pyridoxine hydrochloride (PN) stock solution (1 mM in sterile water)
-
This compound hydrochloride (4-DP) stock solution (10 mM in sterile water)
-
Cell line of interest
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to attach and grow in standard complete medium.
-
Medium Exchange: Once cells have reached the desired confluency, aspirate the standard medium and wash the cells twice with sterile PBS.
-
Experimental Medium Preparation: Prepare the experimental medium by supplementing the vitamin B6-free basal medium with the desired concentration of dFBS (e.g., 10%).
-
Control and Treatment Groups:
-
Control Group: Add pyridoxine to the experimental medium to a final concentration that supports cell viability (e.g., 1 µM).
-
This compound Treatment Group: Add both pyridoxine and this compound to the experimental medium. The ratio of this compound to pyridoxine is critical and may need optimization. Ratios of 2.5x to 250x have been used in bacterial studies.[5]
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with downstream analysis, such as cell viability assays or western blotting.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is for assessing the effect of this compound on cell proliferation.[13]
Materials:
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with solvent only) and a no-treatment control.
-
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[13]
Quantitative Data Summary
| Compound | Target Enzyme | Organism/System | Inhibition Constant (Ki) |
| 4-Deoxypyridoxine 5'-phosphate (DOPP) | Ornithine Decarboxylase | Mouse Epidermis | 0.06 mM[10] |
| 4-Deoxypyridoxine 5'-phosphate (DOPP) | Glutamate Apodecarboxylase Activation by PLP | - | 0.27 µM[10] |
| 4-Deoxypyridoxine (4dPN) | Pyridoxal Kinase (PdxK) | E. coli | 0.5 ± 0.6 µM[10] |
| Compound | Application | Organism | Effective Concentration |
| 4-Deoxypyridoxine (4dPN) | Growth Inhibition | E. coli (B6 auxotrophs) | 50 µM[10] |
| 4-Deoxypyridoxine (4dPN) | Growth Inhibition Assay | E. coli | 25 mM (in central well on solid media)[10] |
Visualizations
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
addressing lack of Deoxypyridoxine effect in wild-type organisms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the effects of Deoxypyridoxine (DOP), a Vitamin B6 antagonist. The resources herein focus on addressing the common issue of observing a lack of effect in wild-type organisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing an effect of this compound (DOP) in my wild-type cells or organism?
A lack of an observable phenotype can be attributed to several factors:
-
High Vitamin B6 in Media/Diet: Standard cell culture media and animal diets often contain high levels of Vitamin B6 (pyridoxine, pyridoxal (B1214274), and pyridoxamine).[1][2] These naturally occurring forms of Vitamin B6 can outcompete DOP for uptake and binding to its target enzyme, pyridoxal kinase, thereby neutralizing the antagonist's effect.[1][3] The sensitivity of wild-type E. coli to DOP, for instance, is highly dependent on the media composition.[4][5]
-
Insufficient DOP Concentration: The concentration of DOP may be too low to effectively antagonize the available Vitamin B6.[1] A dose-response curve is essential to determine the optimal concentration for your specific experimental system.[1][3]
-
Low Pyridoxal Kinase Activity: DOP is a pro-inhibitor; it must be phosphorylated by pyridoxal kinase (PdxK) to its active form, 4-deoxypyridoxine 5'-phosphate (DOPP), to exert its inhibitory effects.[3][6][7][8] Wild-type cell lines or organisms with naturally low PdxK expression or activity will be resistant to DOP.[1][3]
-
Compound Instability: Aqueous solutions of DOP are not recommended for storage for more than one day.[8] Ensure that your DOP stock solutions are freshly prepared and properly stored to maintain activity.[8]
-
Cell-Type Specific Resistance: Different cell types can have varying levels of sensitivity to DOP due to differences in Vitamin B6 transporters and metabolic pathways.[3]
Q2: How can I confirm that my DOP is active and being taken up by the cells?
To validate your experimental setup, consider the following controls:
-
Use a Sensitive Cell Line: Test your DOP on a Vitamin B6 auxotroph or a cell line known to be sensitive to DOP, such as a mutant lacking the PLP homeostasis gene yggS.[4][9][10][11]
-
Measure Intracellular PLP Levels: The most direct way to assess DOP's efficacy is to measure the concentration of pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, within the cells. A significant decrease in PLP levels after DOP treatment would indicate that the antagonist is working.[1]
-
Perform an In Vitro Kinase Assay: You can test the ability of your cell lysate to phosphorylate DOP to DOPP in a cell-free system.[3]
Q3: What are the optimal experimental conditions for observing a DOP effect?
To maximize the chances of observing an effect:
-
Use Vitamin B6-Deficient Medium: It is often necessary to use a custom-formulated Vitamin B6-deficient medium.[1] You can then add back controlled amounts of pyridoxine (B80251) as a baseline and varying concentrations of DOP to titrate the effect.[1]
-
Optimize the DOP to Pyridoxine Ratio: The ratio of DOP to pyridoxine is a critical parameter. In bacterial studies, ratios from 2.5x to 250x have been explored.[1]
-
Perform a Dose-Response Curve: Titration studies are crucial to find the effective concentration of DOP for your specific cell line or organism, as this can vary significantly.[3][12]
Quantitative Data Summary
The efficacy of this compound is highly dependent on the experimental system. Below are tables summarizing key quantitative data to aid in experimental design.
Table 1: Reported Inhibitory Concentrations of this compound (DOP) and its Active Form (DOPP)
| Compound | Target Enzyme | Organism/System | Inhibition Constant (Ki) / IC50 |
| 4-Deoxypyridoxine 5'-phosphate (DOPP) | Ornithine Decarboxylase | Mouse Epidermis | 0.06 mM |
| 4-Deoxypyridoxine 5'-phosphate (DOPP) | Glutamate Apodecarboxylase Activation by PLP | - | 0.27 µM |
| 4-Deoxypyridoxine (DOP) | Pyridoxal Kinase (PdxK) | E. coli | 0.5 ± 0.6 µM |
Data sourced from in vitro studies.[13]
Table 2: Comparison of Standard vs. Vitamin B6-Deficient Cell Culture Media Components
| Component | Standard MEM/EBSS Medium | Vitamin B6-Deficient Medium | Purpose of Difference |
| Pyridoxal HCl | ~2,000 nM | 0 nM (or controlled low levels) | High levels of pyridoxal in standard media can mask the effects of DOP.[14] |
| Fetal Bovine Serum (FBS) | Standard FBS | Dialyzed FBS (dFBS) | Dialysis removes small molecules, including Vitamin B6, from the serum.[1] |
Experimental Protocols
Protocol 1: Preparation of Vitamin B6-Deficient Cell Culture Medium
This protocol describes how to prepare a medium suitable for testing the effects of this compound.[1]
Materials:
-
Vitamin B6-free basal medium (e.g., custom-formulated MEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pyridoxine hydrochloride (PN) stock solution (1 mM in sterile water)
-
This compound hydrochloride (DOP) stock solution (10 mM in sterile water)
Procedure:
-
Culture cells in standard medium until they reach the desired confluence.
-
Aspirate the standard medium and wash the cells twice with sterile PBS.
-
Prepare the experimental medium by supplementing the Vitamin B6-free basal medium with the desired concentration of dFBS (e.g., 10%).
-
For the Control Group: Add pyridoxine (PN) to the experimental medium to a final concentration that supports cell viability (e.g., 1 µM).
-
For the Treatment Group: Add both PN and DOP to the experimental medium. The ratio of DOP to PN must be optimized for your cell line.
-
Incubate the cells for the desired experimental duration.
Protocol 2: Cell Viability Assay (MTT-based) to Determine DOP IC50
This protocol details a common method to assess the cytotoxic effects of DOP.[15]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (standard or B6-deficient)
-
This compound (DOP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of DOP in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of DOP. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates how this compound functions as a Vitamin B6 antagonist. DOP enters the cell and is phosphorylated by Pyridoxal Kinase (PdxK) into its active form, 4-Deoxypyridoxine 5'-phosphate (DOPP).[3][6] DOPP then competitively inhibits Pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for numerous metabolic pathways.[6][7][9]
Caption: Intracellular activation and inhibitory mechanism of this compound (DOP).
Troubleshooting Workflow for Lack of DOP Effect
This flowchart provides a logical sequence of steps to diagnose why an expected effect of this compound is not being observed in a wild-type system.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [PDF] 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity | Semantic Scholar [semanticscholar.org]
- 12. Inhibitory effect of this compound on the action of certain mitogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. benchchem.com [benchchem.com]
preventing precipitation of Deoxypyridoxine in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deoxypyridoxine (DOP) in cell culture, with a specific focus on preventing its precipitation in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a vitamin B6 antagonist.[1] It exerts its biological effects by competitively inhibiting pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for a wide range of metabolic processes, including amino acid metabolism.[2] In cell culture, DOP is often used to study the effects of vitamin B6 deficiency.
Q2: What are the common solvents for dissolving this compound hydrochloride?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and aqueous buffers such as Phosphate-Buffered Saline (PBS).[3][4] The solubility in DMSO is approximately 10 mg/mL, and in PBS (pH 7.2), it is also around 10 mg/mL.[3][4] It is also reported to be soluble in water and ethanol.
Q3: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in cell culture medium can occur for several reasons:
-
Limited Aqueous Stability: Aqueous solutions of this compound hydrochloride have limited stability, and it is recommended to prepare them fresh for each experiment.[5] Storing aqueous solutions for more than one day is not advised.[3][5]
-
Interaction with Media Components: Cell culture media are complex mixtures of amino acids, salts, vitamins, and other components. This compound may interact with some of these components, leading to the formation of insoluble complexes. While this compound itself is not an aldehyde, the related vitamin B6 vitamer, pyridoxal, is known to react with amino acids, a reaction that can be enhanced by certain metal ions like Fe³⁺ and Cu²⁺.[3]
-
pH Shifts: The stability of vitamin B6 analogs can be pH-dependent. Although culture media are buffered, localized or significant pH shifts can occur, potentially affecting the solubility of this compound.
-
High Concentrations: Exceeding the solubility limit of this compound in the final culture medium volume will lead to precipitation.
-
Improper Dissolution Technique: Incomplete initial dissolution of the compound in the stock solvent can lead to the introduction of particulate matter into the culture medium, which can act as nucleation sites for precipitation.
Q4: How should I store this compound?
Solid this compound hydrochloride should be stored at -20°C.[3] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5] As a general precaution, solutions should be protected from light, as vitamin B6 analogs can be light-sensitive.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to minimize the risk of this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the culture medium. | - High final concentration of this compound.- Interaction with media components. | - Perform a serial dilution of your this compound stock solution in a small volume of serum-free medium before adding it to the full volume of your culture medium.- Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- Add the diluted this compound solution dropwise to the culture medium while gently swirling. |
| Precipitate appears over time in the incubator. | - Limited stability of this compound in the aqueous environment of the culture medium.- Temperature-dependent precipitation. | - Prepare fresh this compound-containing medium for each experiment and use it immediately.- If long-term incubation is required, consider a medium exchange with freshly prepared this compound-containing medium at intermediate time points. |
| Cloudiness or fine particles observed in the stock solution. | - Incomplete dissolution.- Precipitation upon storage. | - Ensure the this compound hydrochloride is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or sonication may aid dissolution.- If using a previously frozen stock, allow it to come to room temperature and vortex thoroughly to ensure any settled material is redissolved. |
| Inconsistent results between experiments. | - Degradation of this compound in stock solutions or working solutions. | - Always use freshly prepared working solutions.- Store DMSO stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Vortex the thawed stock solution gently.
-
Perform a serial dilution of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentration. It is recommended to perform this dilution in a separate sterile tube before adding to the main cell culture vessel.
-
Add the final working solution to your cell culture plates/flasks immediately after preparation.
-
Protocol 2: Testing for this compound Precipitation in a Specific Culture Medium
This protocol allows you to empirically determine if this compound will precipitate in your specific cell culture medium at the desired concentration.
Materials:
-
This compound hydrochloride stock solution (prepared as in Protocol 1)
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile, clear microplate (e.g., 96-well plate) or microcentrifuge tubes
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare Test Solutions:
-
In a sterile microplate or microcentrifuge tubes, prepare your complete culture medium containing the same final concentration of this compound that you intend to use in your experiment.
-
As a negative control, prepare a well/tube with the complete culture medium containing the equivalent volume of DMSO (without this compound).
-
-
Incubation:
-
Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Observation:
-
At regular intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), visually inspect the solutions for any signs of precipitation (cloudiness, visible particles).
-
For a more detailed examination, take a small aliquot from each condition and observe it under a microscope to look for crystalline structures or amorphous precipitates.
-
-
Interpretation:
-
If precipitation is observed in the this compound-containing medium but not in the DMSO control, it indicates an incompatibility or solubility issue at that concentration and under those conditions. Consider lowering the concentration of this compound or modifying the solution preparation as described in the troubleshooting guide.
-
Quantitative Data
The following table summarizes the known solubility of this compound hydrochloride.
| Solvent | pH | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | N/A | 10 mg/mL | [3][4] |
| Phosphate-Buffered Saline (PBS) | 7.2 | 10 mg/mL | [3][4] |
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
light sensitivity and handling of Deoxypyridoxine solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving Deoxypyridoxine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound? For long-term stability, solid this compound hydrochloride should be stored at -20°C, where it is stable for at least four years.[1][2]
Q2: What is the recommended way to store this compound stock solutions? Stock solutions prepared in DMSO should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[1] For storage periods, please refer to the table below. Aqueous solutions are not recommended for storage beyond one day and should be prepared fresh for each experiment.[1][2]
Q3: Is this compound sensitive to light? While specific photostability data for this compound is limited, its related compound, Pyridoxal (B1214274) 5'-phosphate (PLP), is known to be unstable in aqueous solutions upon light exposure.[1] The parent vitamin B6 compounds are also known to be light-sensitive.[3] Therefore, it is highly recommended to protect this compound solutions from light at all times by using low-actinic glassware or by wrapping containers in aluminum foil.[1][3]
Q4: My this compound is not dissolving well. What can I do? If you encounter solubility issues, gentle warming of the solution to 37°C or using an ultrasonic bath can aid in dissolution.[1] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 can be used.[4]
Q5: What is the primary mechanism of action for this compound? this compound acts as a vitamin B6 antagonist.[5] Inside the cell, it is converted by the enzyme pyridoxal kinase into its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP).[6][7] 4-DPP then competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are vital for numerous metabolic processes, including amino acid metabolism.[1][7] This creates a functional vitamin B6 deficiency.[7]
Solution Storage and Preparation Data
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Solid | N/A | -20°C | ≥ 4 years[2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][4][8] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1][4][8] |
| Aqueous Solution | Water / Buffer | 4°C | ≤ 1 day[1][2] |
Table 2: Stock Solution Preparation (10 mM Example)
| Compound | Formula Weight | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL | Solvent |
| This compound HCl | 189.6 g/mol [2] | 1.896 mg | 9.48 mg | 18.96 mg | DMSO |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | 1. Degradation of compound: Stock solution stored improperly, repeated freeze-thaw cycles, or exposure to light. 2. Instability in media: Compound may be unstable in aqueous cell culture media over long incubation times.[6] | 1. Prepare fresh stock solutions. Ensure proper aliquoting and storage at -20°C or -80°C.[1] Always protect solutions from light.[1] 2. Prepare fresh dilutions in media for each experiment. Consider a time-course experiment to find the optimal incubation period before significant degradation occurs.[6] |
| Precipitate forms in stock solution upon storage | 1. Supersaturation: The initial concentration was too high. 2. Solvent evaporation: The storage vial was not sealed tightly.[1] | 1. Gently warm the solution and vortex to redissolve the precipitate.[1] 2. Ensure the vial cap is sealed tightly. Consider using vials with better seals. |
| High background or off-target effects in cell-based assays | 1. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high. 2. Presence of degradation products: Degraded compound may have different biological activities.[6] | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[6] Always include a vehicle-only control in your experimental design. 2. Use freshly prepared solutions for each experiment to minimize the presence of degradation products.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Aseptically weigh the desired amount of the compound. For 1 mL of a 10 mM solution, weigh 1.896 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
Mixing: Vortex thoroughly to ensure the compound is completely dissolved. If needed, gentle warming or sonication can be applied.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Dose-Response Cell Viability Assay
This protocol provides a general framework for determining the IC50 value of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration. Allow cells to adhere overnight.[9]
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.[9]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. It is recommended to test each concentration in triplicate.[9]
-
Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[9]
-
Viability Measurement: At the end of the incubation period, assess cell viability using a preferred method (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Deoxypyridoxine Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing weight loss in animal models treated with Deoxypyridoxine (4-DP), a vitamin B6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause weight loss?
A1: this compound (4-DP) is a structural analog of vitamin B6 (pyridoxine). In the body, it is converted to 4-deoxypyridoxine 5'-phosphate (4-DPP), which acts as a competitive inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP). PLP is the active form of vitamin B6 and a critical cofactor for over 140 enzymes, primarily involved in amino acid metabolism. By inhibiting these enzymes, 4-DP induces a functional vitamin B6 deficiency. This disruption of essential metabolic pathways can lead to a range of side effects, including reduced appetite and weight loss.
Q2: Is weight loss an expected side effect of this compound treatment?
A2: Yes, weight loss is a potential and often monitored side effect of this compound-induced vitamin B6 deficiency. The extent of weight loss can vary depending on the dose, duration of treatment, animal species, and overall health of the animal.
Q3: What are the typical dosages of this compound used in animal models?
A3: Dosages of this compound can vary significantly based on the research goals. Some studies have used dietary administration in rats with concentrations ranging from 20 mg/kg to 3 g/kg of diet.[1] It is crucial to consult literature for dosages relevant to your specific animal model and experimental design.
Q4: How quickly is this compound metabolized and excreted?
A4: In rats, a significant portion of administered this compound (80-95%) is excreted in the urine within 7.5 hours, regardless of the administration route (intraperitoneal, intravenous, intramuscular, or subcutaneous).[2] Oral administration also leads to rapid elimination.[2]
Troubleshooting Guide: Managing Weight Loss
This guide addresses common issues encountered during experiments involving this compound and provides potential solutions.
| Problem/Question | Potential Cause | Suggested Solution/Action |
| Unexpectedly rapid or severe weight loss. | High dosage of this compound. Individual animal sensitivity. Pre-existing health conditions. | Dose Adjustment: Consider reducing the dosage of this compound. A dose-response study may be necessary to identify a dose that induces the desired level of vitamin B6 deficiency without causing excessive weight loss. Some studies have shown that lower dietary doses of DOX did not result in weight loss compared to control groups.[1] Health Screening: Ensure animals are healthy and free of underlying conditions before starting the experiment. Staggered Dosing: Administering the dose five days a week instead of daily may reduce the severity of side effects.[3] |
| Animals are showing signs of malnutrition in addition to weight loss (e.g., poor coat condition, lethargy). | Inadequate nutritional intake due to reduced appetite. The experimental diet may lack sufficient calories or essential nutrients to compensate for the metabolic disruption. | Nutritional Support: Provide a highly palatable, energy-dense, and nutrient-rich diet.[4] This can help compensate for reduced food intake. Supplementation: Consider supplementing the diet with essential nutrients that may be affected by vitamin B6 deficiency, such as specific amino acids. However, avoid supplementing with vitamin B6 as it will counteract the effect of the this compound. Elemental Diets: In cases of severe gastrointestinal distress, elemental diets that provide nutrients in a readily absorbable form can be considered for short-term use.[5] |
| How can I monitor the nutritional status of the animals effectively? | Standard monitoring may not be sufficient to detect early signs of nutritional compromise. | Regular Weighing: Weigh the animals daily or at least three times a week to track weight changes closely. Food and Water Intake: Measure daily food and water consumption to identify anorexia or dehydration early. Body Condition Scoring: Use a body condition scoring system to assess fat and muscle reserves. Clinical Signs: Regularly observe for clinical signs of malnutrition, such as changes in activity level, posture, and coat appearance. |
| My experimental endpoint is being affected by the weight loss. | The physiological stress of weight loss can confound experimental results. | Pair-Feeding: Include a pair-fed control group that receives the same amount of food as the this compound-treated group. This helps to differentiate the effects of the drug from the effects of reduced food intake. Lower Dosage: Titrate the this compound dose to a level that achieves the desired biological effect with minimal impact on body weight. |
Experimental Protocols
Protocol: Monitoring and Management of Animal Well-being during this compound Treatment
-
Baseline Data Collection:
-
Record the initial body weight and body condition score of each animal before the start of the experiment.
-
Acclimate animals to the experimental diet for a week prior to this compound administration.
-
-
Daily Monitoring:
-
Measure and record the body weight of each animal.
-
Measure and record food and water intake for each cage.
-
Perform a visual health assessment of each animal, noting any changes in posture, activity, grooming, and presence of any clinical signs of distress.
-
-
Intervention Thresholds:
-
Establish a clear endpoint for individual animals based on weight loss, for example, a 15-20% loss of initial body weight.
-
If an animal reaches the predetermined weight loss threshold, consult with the veterinary staff. Interventions may include:
-
Temporary cessation of this compound treatment.
-
Provision of supplemental nutritional support (e.g., a highly palatable, high-calorie gel or liquid diet).
-
Subcutaneous fluid administration if dehydration is suspected.
-
-
-
Nutritional Support Strategy:
-
If a general trend of weight loss is observed in the treatment group, consider enriching the standard diet with a source of healthy fats or more palatable ingredients to increase caloric intake.
-
Ensure the diet is fortified with essential vitamins and minerals (excluding vitamin B6).
-
Data Presentation
Table 1: Example of this compound Dietary Doses and Effect on Body Weight in Rats
| Dietary Dose of this compound (mg/kg of diet) | Observation on Body Weight | Reference |
| 40 | No significant weight loss compared to control. | [1] |
| 100 | No significant weight loss compared to control. | [1] |
| 500 | No significant weight loss compared to control. | [1] |
| 1000 (1g) | No significant weight loss compared to control. | [1] |
| 3000 (3g) | No significant weight loss compared to control. | [1] |
Note: The referenced study did not observe weight loss at these doses in their specific experimental model.[1] However, weight loss is a commonly reported side effect, and researchers should carefully monitor their animals.
Visualizations
Caption: this compound's mechanism of action leading to potential weight loss.
Caption: Workflow for managing weight loss in animal models treated with this compound.
References
Validation & Comparative
Deoxypyridoxine vs. Pyridoxine Hydrochloride: A Comparative Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deoxypyridoxine and pyridoxine (B80251) hydrochloride, two structurally similar compounds with opposing effects on vitamin B6 metabolism, for their application in cellular assays. Understanding their distinct mechanisms of action is crucial for designing and interpreting experiments in cancer research, neurobiology, and metabolic studies.
At a Glance: this compound vs. Pyridoxine Hydrochloride
| Feature | This compound | Pyridoxine Hydrochloride |
| Primary Function | Vitamin B6 Antagonist | Vitamin B6 Agonist (Pro-vitamin) |
| Mechanism of Action | Competitively inhibits pyridoxal (B1214274) kinase and, after phosphorylation, PLP-dependent enzymes.[1] | Converted to the active coenzyme pyridoxal 5'-phosphate (PLP).[2] |
| Effect on Cells | Induces a state of vitamin B6 deficiency, leading to inhibition of cell growth, proliferation, and induction of apoptosis.[3] | At high concentrations, can induce cytotoxicity, inhibit cell proliferation, and promote apoptosis.[4][5] |
Quantitative Analysis of Cellular Effects
Direct comparative studies providing IC50 values for both this compound and pyridoxine hydrochloride in the same cell lines are limited in publicly available literature. The following table summarizes available quantitative data to offer insights into their respective potencies.
| Compound | Cell Line | Assay | Endpoint | Result |
| Pyridoxal* | B16F10 (Murine Melanoma) | Cell Proliferation | 72 hours | 95.1% inhibition at 500 µM[4] |
| Pyridoxine | B16F10 (Murine Melanoma) | Cell Proliferation | 72 hours | 11.4% inhibition at 500 µM[4] |
| Pyridoxine | SH-SY5Y (Neuroblastoma) | Cell Viability (MTT Assay) | 24 hours | Concentration-dependent cell death[6] |
| Pyridoxine | U-87 MG (Glioblastoma) | Cell Viability | 24-72 hours | Dose and time-dependent decrease in cell viability[5] |
| This compound | Human Lymphocytes | DNA Synthesis (BrdU incorporation) | - | Concentration-dependent inhibition of proliferation[7] |
Note: Pyridoxal is a vitamer of vitamin B6, closely related to pyridoxine, and serves as a more immediate precursor to the active form, PLP.
Signaling Pathways and Mechanisms
Vitamin B6 Metabolism and this compound's Points of Inhibition
Pyridoxine hydrochloride, upon entering the cell, is part of the vitamin B6 salvage pathway, where it is converted to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is essential for the function of numerous enzymes involved in amino acid metabolism. This compound disrupts this pathway at two key points. Firstly, it acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine. Secondly, this compound is itself phosphorylated to this compound-5'-phosphate (dPNP), which then acts as a competitive inhibitor of PLP-dependent enzymes.[1][3]
Experimental Workflow: Cell Viability Assay
A typical workflow for assessing the cytotoxic effects of this compound or high concentrations of pyridoxine hydrochloride involves treating cultured cells with a range of concentrations of the compound and measuring cell viability after a set incubation period.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound or pyridoxine hydrochloride by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or Pyridoxine Hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or pyridoxine hydrochloride in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[6]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound or Pyridoxine Hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or pyridoxine hydrochloride for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Protocol 3: Pyridoxal Kinase Inhibition Assay
This biochemical assay measures the inhibitory effect of this compound on pyridoxal kinase activity.
Materials:
-
Purified pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing assay buffer, ATP, and varying concentrations of pyridoxal and this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified pyridoxal kinase.
-
Data Acquisition: Monitor the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal 5'-phosphate, over time.
-
Analysis: Calculate the initial reaction rates for each condition. Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to ascertain the type of inhibition and the inhibition constant (Ki).[1]
Conclusion
This compound and pyridoxine hydrochloride serve as valuable but opposing tools in cellular assays. This compound is a potent vitamin B6 antagonist that can be used to study the effects of vitamin B6 deficiency and inhibit the growth of cells reliant on PLP-dependent pathways. Conversely, pyridoxine hydrochloride is a form of vitamin B6 that is essential for cell function but can exhibit cytotoxic effects at high concentrations. The choice between these two compounds depends entirely on the specific research question and the desired cellular outcome. For researchers investigating the roles of vitamin B6 in cellular processes, this compound is an indispensable tool for creating a deficiency model. For those studying the effects of high-dose vitamin supplementation or its potential as an anti-cancer agent, pyridoxine hydrochloride is the compound of interest. Careful dose-response studies are essential to accurately characterize the effects of both compounds in any given cellular model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitory effect of this compound on the action of certain mitogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridoxine's Inhibitory Action on Ornithine Decarboxylase: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Deoxypyridoxine's inhibitory effect on ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a key target in cancer therapy, is presented in this guide. The data highlights the competitive inhibitory action of this compound's phosphorylated form, 4-Deoxypyridoxine 5'-phosphate, and provides a comparative assessment against other known ODC inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Ornithine decarboxylase catalyzes the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1] This guide delves into the mechanism and efficacy of this compound as an ODC inhibitor, presenting quantitative data and detailed experimental protocols to support further research and development in this area.
Comparative Inhibitory Potency
This compound itself is not a direct inhibitor of ODC. However, its phosphorylated metabolite, 4-Deoxypyridoxine 5'-phosphate, acts as a competitive inhibitor by mimicking the essential cofactor, pyridoxal (B1214274) 5'-phosphate (PLP).[1] This competitive inhibition effectively reduces the catalytic efficiency of ODC.[1]
For a clear comparison of inhibitory efficacy, the following table summarizes the key quantitative data for 4-Deoxypyridoxine 5'-phosphate and other notable ODC inhibitors.
| Inhibitor | Target Enzyme | Inhibition Type | K_i / K_D / IC_50 | Source Organism/Cell Line |
| 4-Deoxypyridoxine 5'-phosphate | Ornithine Decarboxylase | Competitive (with respect to PLP) | K_i: 0.06 mM (60 µM) | Hairless Mouse Epidermis |
| α-Difluoromethylornithine (DFMO) (D-enantiomer) | Ornithine Decarboxylase | Irreversible | IC_50: ~7.5 µM | Human |
| α-Difluoromethylornithine (DFMO) (L-enantiomer) | Ornithine Decarboxylase | Irreversible | K_D: 1.3 ± 0.3 µM; K_inact: 0.15 ± 0.03 min⁻¹ | Human |
| 1-amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase | Competitive | K_i: 3.2 nM | Mouse kidney |
Mechanism of Action: A Visual Representation
The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by 4-Deoxypyridoxine 5'-phosphate.
Caption: Inhibition of Ornithine Decarboxylase by 4-Deoxypyridoxine 5'-phosphate.
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on ODC, a robust experimental protocol is essential. The most common method is the radiolabeling assay, which measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.[1]
Ornithine Decarboxylase Inhibition Assay (Radiolabeling Method)
1. Materials and Reagents:
-
Purified Ornithine Decarboxylase (ODC) enzyme
-
L-[1-¹⁴C]ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
4-Deoxypyridoxine 5'-phosphate (or other inhibitors)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
EDTA
-
CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or filter paper soaked in NaOH)
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Scintillation counter
2. Assay Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., 4-Deoxypyridoxine 5'-phosphate) to the reaction tubes. For the control group, add the vehicle (e.g., buffer) instead of the inhibitor.
-
Enzyme Addition: Add the purified ODC enzyme to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]ornithine to the tubes.
-
CO₂ Trapping: Immediately seal the tubes with a setup to trap the released ¹⁴CO₂. This can be a center well containing a filter paper soaked in a CO₂ trapping agent.[1]
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Quantification: Transfer the CO₂ trapping agent (e.g., filter paper) to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of ¹⁴CO₂ produced is proportional to the ODC activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For competitive inhibitors, the inhibition constant (K_i) can be determined using the Cheng-Prusoff equation if the K_m for the substrate is known.[1]
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of a compound on ODC activity.
References
Deoxypyridoxine comparative analysis with other B6 antagonists
A Comparative Analysis of Deoxypyridoxine and Other Vitamin B6 Antagonists
For researchers, scientists, and drug development professionals, a nuanced understanding of Vitamin B6 antagonists is critical for both foundational research and therapeutic innovation. This guide provides an objective comparison of this compound's performance against other notable B6 antagonists, supported by experimental data.
Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is an indispensable coenzyme for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and more. Antagonists of Vitamin B6 disrupt these vital processes and are invaluable tools for studying metabolic pathways and as potential therapeutic agents. This guide will focus on a comparative analysis of this compound against other well-documented B6 antagonists: isoniazid (B1672263), cycloserine, penicillamine (B1679230), hydralazine, theophylline (B1681296), and ginkgotoxin.
Mechanisms of Action: A Comparative Overview
The primary mechanism by which these antagonists exert their effects is through the inhibition of key enzymes in the Vitamin B6 metabolic pathway, particularly pyridoxal kinase (PdxK), or by directly interfering with PLP-dependent enzymes.
This compound (dPN) acts as a competitive inhibitor of pyridoxal kinase.[1] It is phosphorylated by PdxK to form this compound phosphate (B84403) (dPNP), which then competes with PLP for the binding sites on various PLP-dependent enzymes.[1]
Isoniazid (INH) , an anti-tuberculosis drug, forms a hydrazone with pyridoxal or PLP, rendering the coenzyme inactive.[2][3] This effectively sequesters the available pool of active Vitamin B6.
Cycloserine , another antibiotic, acts as an analog of D-alanine and inhibits PLP-dependent enzymes involved in bacterial cell wall synthesis, such as alanine (B10760859) racemase.[4][5][6] Its mechanism in mammalian systems also involves the inhibition of PLP-dependent enzymes.[4][7]
Penicillamine chelates pyridoxal, forming a stable thiazolidine (B150603) derivative that is readily excreted, leading to a deficiency in the vitamin.[8][9] The L-isomer of penicillamine is particularly noted for its ability to antagonize pyridoxal phosphate.[8]
Hydralazine , a vasodilator, is thought to alter enzymatic pathways and increase the excretion of Vitamin B6, leading to lower levels in the body.[10][11] It can form a complex with Vitamin B6 that is then excreted in the urine.[11]
Theophylline , a methylxanthine used in respiratory diseases, acts as a competitive inhibitor of pyridoxal kinase.[12][13]
Ginkgotoxin (4'-O-methylpyridoxine), a neurotoxin found in Ginkgo biloba seeds, is a structural analog of pyridoxine (B80251) and acts as a substrate for pyridoxal kinase, thus competitively inhibiting the phosphorylation of natural Vitamin B6.[14][15][16]
Quantitative Comparison of Inhibitory Action
Direct comparative studies providing IC50 or Ki values for all these antagonists against human pyridoxal kinase are limited, as they operate through diverse mechanisms. However, available data allows for a qualitative and, where possible, quantitative comparison.
| Antagonist | Primary Target | Mechanism of Action | Ki Value (for PdxK) |
| This compound | Pyridoxal Kinase (PdxK), PLP-dependent enzymes | Competitive inhibition by its phosphorylated form (dPNP) | Not explicitly found in searches |
| Isoniazid | Pyridoxal/PLP | Forms inactive hydrazone adducts | Not applicable |
| Cycloserine | PLP-dependent enzymes (e.g., alanine racemase) | Covalent adduct formation with PLP | Not applicable |
| Penicillamine | Pyridoxal | Forms excretable thiazolidine derivatives | Not applicable |
| Hydralazine | Vitamin B6 pool | Increases excretion of Vitamin B6 | Not applicable |
| Theophylline | Pyridoxal Kinase (PdxK) | Competitive inhibition | 8.7 µmol/l (sheep brain)[12] |
| Ginkgotoxin | Pyridoxal Kinase (PdxK) | Competitive substrate | Lower Km than pyridoxal[14] |
In Vivo Experimental Data: A Comparative Overview
Animal and human studies have been instrumental in elucidating the in vivo effects of these antagonists. These studies typically involve administering the antagonist and measuring key biomarkers of Vitamin B6 deficiency, such as plasma PLP levels.
| Antagonist | Study Type | Key Findings | Reference |
| This compound | Mice | Administration of 0.1 mg/mL dPN in drinking water for 5 months resulted in lower plasma PLP levels compared to control. | [17] |
| Isoniazid | Human (pulmonary tuberculosis patients) | After 7 days of therapy including isoniazid, plasma PLP levels decreased significantly (P < 0.001). | [18] |
| Isoniazid | Human (children with tuberculosis) | Plasma PLP concentrations were low in both HIV-infected and uninfected children on enrolment and remained low in HIV-infected children after 4 months of treatment. | [19] |
| Isoniazid | Mice | Administration of 0.4 mg/mL INH in drinking water for 5 months resulted in the lowest plasma PLP levels compared to control and dPN-treated groups. | [17] |
| Penicillamine | Human | D-penicillamine administration can lead to Vitamin B6 deficiency. | [20][21] |
| Hydralazine | Human | Can cause Vitamin B6 deficiency leading to neuropathies. | [10][22] |
| Theophylline | Human (asthmatic children) | A significant negative correlation was found between serum levels of PLP and theophylline (rs = -0.609, p < 0.001). | [23] |
| Theophylline | Human (asthmatic children) | Serum PL and PLP concentrations in children treated for more than 5 weeks were significantly lower than those treated for less than 4 weeks. | [24] |
Signaling Pathways and Experimental Workflows
The antagonism of Vitamin B6 impacts numerous metabolic pathways that are dependent on PLP as a cofactor. The following diagrams illustrate the central role of PLP and the points of inhibition by the discussed antagonists.
Caption: Vitamin B6 metabolism and points of antagonist inhibition.
Caption: General workflow for in vivo evaluation of B6 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantitative assessment of Vitamin B6 antagonist activity.
Protocol 1: In Vitro Pyridoxal Kinase (PdxK) Inhibition Assay
Objective: To determine the inhibitory potential of a compound (e.g., Theophylline, Ginkgotoxin) on PdxK activity.
Principle: The assay measures the rate of PLP formation from pyridoxal (PL) and ATP, catalyzed by PdxK. The increase in absorbance at 388 nm due to PLP formation is monitored spectrophotometrically.
Materials:
-
Purified PdxK enzyme
-
Pyridoxal (PL)
-
Adenosine triphosphate (ATP)
-
Test antagonist
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl2
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (e.g., 1 mM), and varying concentrations of the test antagonist.
-
Add a fixed concentration of PdxK enzyme to the mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding PL (e.g., 100 µM).
-
Immediately monitor the increase in absorbance at 388 nm for 10-15 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration. For Ki determination, repeat the assay with varying concentrations of both PL and the antagonist.
Protocol 2: In Vivo Evaluation of B6 Antagonist Effect on Plasma PLP Levels
Objective: To assess the in vivo effect of a B6 antagonist on circulating levels of PLP.
Principle: The antagonist is administered to an animal model over a defined period. Blood samples are collected, and plasma PLP levels are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Animal model (e.g., mice or rats)
-
Test antagonist
-
Control vehicle
-
Equipment for blood collection
-
HPLC system with a fluorescence detector
-
Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Acclimate animals to the experimental conditions.
-
Divide animals into control and treatment groups.
-
Administer the test antagonist to the treatment group (e.g., via drinking water, oral gavage, or injection) and the vehicle to the control group for the specified duration.[17]
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., cardiac puncture) into heparinized tubes.
-
Centrifuge the blood to separate plasma.
-
Deproteinize the plasma by adding an equal volume of 10% TCA, vortexing, and centrifuging.
-
Analyze the supernatant for PLP concentration using a validated HPLC method with fluorescence detection.
-
Compare the plasma PLP levels between the control and treatment groups to determine the in vivo antagonistic effect.
Conclusion
This compound serves as a classic competitive inhibitor of pyridoxal kinase, providing a direct and potent mechanism for inducing Vitamin B6 deficiency. In comparison, other antagonists such as isoniazid, cycloserine, and penicillamine act through different, often indirect, mechanisms like adduct formation or increased excretion. Theophylline and ginkgotoxin share a more similar mechanism with this compound by directly targeting pyridoxal kinase. The choice of antagonist for research or therapeutic development should be guided by the specific enzymatic or metabolic pathway of interest and the desired mode of action. The provided experimental protocols offer a framework for the quantitative evaluation and comparison of these and other potential Vitamin B6 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible Interaction: Penicillamine and Vitamin B 6 - SUPP.AI by AI2 [supp.ai]
- 9. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hydralazine [pricklypearjunction.com]
- 11. Hydralazine – Health Information Library | PeaceHealth [peacehealth.org]
- 12. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 16. Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline: insights into pyridoxal kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The short-term effects of anti-tuberculosis therapy on plasma pyridoxine levels in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridoxal-5-phosphate plasma concentrations in children receiving tuberculosis chemotherapy including isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of penicillamine on vitamin B6 function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The antivitamin B 6 effect of penicillamine: clinical and immunological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hydralazine (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 23. Theophylline attenuates circulating vitamin B6 levels in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Serum concentrations of the pyridoxal and pyridoxal-5'-phosphate in children during sustained-release theophylline therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Deoxypyridoxine-Induced Vitamin B6 Deficiency Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers for validating vitamin B6 deficiency induced by the antagonist deoxypyridoxine. Objective comparisons of biomarker performance are presented alongside supporting experimental data and detailed methodologies to aid in the design and execution of robust preclinical studies.
Introduction to this compound-Induced Vitamin B6 Deficiency
Vitamin B6, in its biologically active form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. This compound (dPN) is a potent vitamin B6 antagonist that is widely used in research to induce a state of vitamin B6 deficiency.[1] Once administered, dPN is phosphorylated by pyridoxal kinase to 4'-deoxypyridoxine 5'-phosphate (dPNP), which then acts as a competitive inhibitor of PLP-dependent enzymes, leading to a cascade of metabolic disturbances that mimic naturally occurring vitamin B6 deficiency.[2][3]
Accurate validation of this induced deficiency is paramount for the integrity of studies investigating the roles of vitamin B6 in health and disease. This guide focuses on the validation of three key biomarkers: plasma PLP, urinary xanthurenic acid, and erythrocyte aspartate aminotransferase (EAST) activity.
Comparative Analysis of Vitamin B6 Deficiency Biomarkers
The selection of appropriate biomarkers is critical for the accurate assessment of vitamin B6 status. The following tables summarize quantitative data from studies utilizing this compound or dietary restriction to induce vitamin B6 deficiency, providing a comparative overview of the responsiveness of each marker.
Table 1: Plasma Pyridoxal 5'-Phosphate (PLP) Levels in a this compound-Induced Vitamin B6 Deficiency Model
| Group | Treatment | Duration | Plasma PLP (nmol/L) | Percent Decrease from Control | Reference |
| Control | Vitamin B6 sufficient diet (~6 mg pyridoxine (B80251) HCl/kg) | From weaning | 514 ± 56 | - | [2] |
| Deficient | Vitamin B6 deficient diet (<0.5 mg pyridoxine HCl/kg) + 1g 4-DP/kg diet | 7 days | 98 ± 12 | ~81% | [2] |
Table 2: Urinary Xanthurenic Acid Excretion in a this compound-Induced Vitamin B6 Deficiency Model
| Group | Treatment | Duration | Urinary Xanthurenic Acid Excretion (µmol/24h) | Fold Increase vs. Control | Reference |
| Control (B6R) | Control diet, pair-fed to the -B6 group | 7 days | Markedly lower than -B6 group (specific values not provided) | - | [4] |
| Deficient (-B6) | Control diet minus B6 + this compound | 7 days | Greater than B6R group, both before and after tryptophan load | Markedly Increased | [4] |
Table 3: Erythrocyte Aspartate Aminotransferase (EAST) Activity in a Vitamin B6 Deficiency Model
| Species | Treatment | Duration | Change in EAST Activity Coefficient | Reference |
| Gilts | Low vitamin B6 diet (0.45 mg/day) | 121 days | 200% increase | [2] |
Experimental Protocols
Detailed methodologies for the induction of vitamin B6 deficiency and the assessment of the key biomarkers are provided below.
Protocol 1: Induction of Vitamin B6 Deficiency in Rats using a this compound-Supplemented Diet
Objective: To induce a stable and verifiable state of vitamin B6 deficiency in a rat model.
Materials:
-
Male weanling Sprague-Dawley rats
-
Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl)
-
This compound hydrochloride (4-DPN)
-
Control diet (e.g., AIN-93G formulation with 7 mg/kg pyridoxine HCl)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection and tissue harvesting
Procedure:
-
Acclimation: Acclimate weanling rats to the housing facility for one week with free access to a standard chow diet and water.
-
Dietary Intervention:
-
Control Group: Feed the rats the control diet.
-
This compound (dPN) Treatment Group: Feed the rats the vitamin B6 deficient diet supplemented with this compound hydrochloride at a dosage of 1 g per kg of diet.[2]
-
-
Duration: Maintain the rats on their respective diets for a period of 7 days to 8 weeks to establish a significant deficiency.
-
Monitoring: Monitor body weight and food intake regularly.
-
Sample Collection: At the end of the study period, collect blood samples for plasma PLP and erythrocyte EAST activity analysis. For urinary xanthurenic acid measurement, house the rats in metabolic cages for 24-hour urine collection.
Protocol 2: Measurement of Plasma Pyridoxal 5'-Phosphate (PLP) by HPLC
Principle: This method involves the precipitation of plasma proteins, derivatization of PLP to a fluorescent compound, and subsequent quantification using high-performance liquid chromatography (HPLC) with fluorescence detection.
Reagents:
-
Trichloroacetic acid (TCA) solution
-
Derivatization reagent (e.g., a solution that produces a fluorescent PLP-derivative)
-
Mobile phase for HPLC
-
PLP standard solutions for calibration curve
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an equal volume of cold TCA solution to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the derivatization reagent.
-
Incubate the mixture under specific conditions (e.g., 60°C in a water bath) to allow for the formation of the fluorescent PLP-derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an isocratic HPLC system equipped with a fluorescence detector.
-
Separate the PLP-derivative on a suitable column.
-
Detect the fluorescent signal at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Construct a standard curve using the PLP standard solutions.
-
Determine the concentration of PLP in the plasma samples by comparing their peak areas to the standard curve.
-
Protocol 3: Measurement of Urinary Xanthurenic Acid via the Tryptophan Load Test
Principle: In a state of vitamin B6 deficiency, the activity of PLP-dependent enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism is impaired. This leads to an accumulation and subsequent increased urinary excretion of xanthurenic acid, especially after a loading dose of tryptophan.
Procedure:
-
Baseline Urine Collection: House the rats in metabolic cages and collect a 24-hour urine sample.
-
Tryptophan Loading: Administer an oral dose of L-tryptophan.
-
Post-Load Urine Collection: Collect a 24-hour urine sample immediately following the tryptophan administration.
-
Sample Analysis:
-
Measure the concentration of xanthurenic acid in both the baseline and post-load urine samples using a suitable analytical method, such as HPLC with UV detection.
-
A significant increase in xanthurenic acid excretion in the post-load sample compared to the baseline is indicative of vitamin B6 deficiency.
-
Protocol 4: Erythrocyte Aspartate Aminotransferase (EAST) Activity Assay
Principle: Aspartate aminotransferase is a PLP-dependent enzyme found in erythrocytes. In vitamin B6 deficiency, the apoenzyme is not fully saturated with its cofactor, PLP. The activity of EAST is measured in the presence and absence of exogenous PLP. The ratio of these activities (the activity coefficient) is a functional indicator of vitamin B6 status.
Procedure:
-
Erythrocyte Lysis:
-
Collect a whole blood sample in an appropriate anticoagulant.
-
Isolate the erythrocytes by centrifugation and wash them with saline.
-
Lyse the erythrocytes to release their contents, including EAST.
-
-
Enzyme Activity Measurement:
-
Prepare two sets of reaction mixtures for each sample.
-
To one set, add all the necessary substrates for the EAST reaction.
-
To the second set, add the substrates plus a saturating amount of PLP.
-
Incubate both sets of reactions and measure the rate of product formation spectrophotometrically.
-
-
Calculation of Activity Coefficient:
-
EAST Activity Coefficient = (Activity with added PLP) / (Activity without added PLP)
-
An elevated activity coefficient is indicative of vitamin B6 deficiency.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Conclusion
The validation of a this compound-induced vitamin B6 deficiency model requires a multi-faceted approach, utilizing a combination of direct and functional biomarkers. Plasma PLP serves as a robust direct indicator of vitamin B6 status, demonstrating a significant decrease in response to this compound treatment. Urinary xanthurenic acid, particularly after a tryptophan load, provides a sensitive functional measure of the impairment of PLP-dependent enzymes in the kynurenine pathway. Erythrocyte aspartate aminotransferase activity offers a long-term functional assessment of vitamin B6 status. By employing these validated markers and standardized protocols, researchers can ensure the accuracy and reliability of their preclinical models, leading to more robust and translatable findings in the study of vitamin B6 metabolism and its role in health and disease.
References
- 1. Rapid Diagnostic Platform for Personalized Vitamin B6 Detection in Erythrocytes via PLP Cofactor Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridoxine vs. Isonicotinic Acid Hydrazide: A Comparative Guide to Vitamin B6 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely recognized vitamin B6 (B6) antagonists: 4'-Deoxypyridoxine (dPN) and Isonicotinic Acid Hydrazide (Isoniazid, INH). By delving into their mechanisms of action, presenting available comparative experimental data, and detailing relevant experimental protocols, this document serves as a critical resource for researchers studying B6 metabolism, developing novel therapeutics, or utilizing these antagonists as tools to probe the function of Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.
Introduction: The Central Role of Vitamin B6 and Its Antagonism
Vitamin B6, in its biologically active coenzyme form, Pyridoxal 5'-phosphate (PLP), is indispensable for a vast array of metabolic processes. It serves as a critical cofactor for over 140 distinct enzymatic reactions, primarily in amino acid metabolism, but also in neurotransmitter synthesis, glycogenolysis, and one-carbon metabolism.[1] Given its central role, the disruption of B6 homeostasis by antagonists can have profound physiological consequences, making these compounds valuable for both research and clinical applications.
Deoxypyridoxine, a structural analog of pyridoxine (B80251), is a potent B6 antimetabolite primarily used in research to induce a functional B6 deficiency.[1] Isoniazid (B1672263), on the other hand, is a frontline antibiotic for the treatment of tuberculosis that exhibits B6 antagonism as a significant side effect.[2] Understanding the nuances of their antagonistic properties is crucial for their effective application and for mitigating their toxicities.
Mechanisms of Action: Two Distinct Paths to B6 Depletion
While both this compound and isoniazid lead to a functional vitamin B6 deficiency, their primary mechanisms of action differ significantly.
This compound (dPN): The antagonistic effects of dPN are mediated through its phosphorylation to 4'-deoxypyridoxine 5'-phosphate (4-DPP) by the enzyme pyridoxal kinase.[1][3] This phosphorylated form, 4-DPP, then acts as a competitive inhibitor of PLP-dependent enzymes.[3][4] By binding to the active site of these enzymes, 4-DPP prevents the binding of the natural cofactor, PLP, thereby inhibiting their catalytic activity.[4] Additionally, 4dPN has been shown to inhibit the cumulative uptake of pyridoxine.[5]
Isonicotinic Acid Hydrazide (Isoniazid, INH): Isoniazid employs a dual mechanism to disrupt B6 metabolism.[6] Firstly, its metabolites can inhibit pyridoxine phosphokinase, the enzyme responsible for converting pyridoxine to its active form, pyridoxine 5'-phosphate.[6][2] Secondly, INH directly reacts with pyridoxal 5'-phosphate (PLP) to form an inactive hydrazone complex.[6][2] This complex is then renally excreted, leading to a net depletion of the available PLP pool.[6] This depletion of GABA, an inhibitory neurotransmitter synthesized by the PLP-dependent enzyme glutamate (B1630785) decarboxylase, is a key factor in the neurotoxicity associated with isoniazid, which can manifest as seizures.[6][7]
Quantitative Data Comparison
Direct comparative studies quantifying the inhibitory potency (e.g., IC50 or Ki values) of this compound and isoniazid against a range of the same PLP-dependent enzymes are limited in the publicly available literature. However, some in vivo comparative data and individual inhibitory constants are available.
In Vivo Comparative Data: Effects on Plasma B6 Vitamers in Mice
A study directly comparing the effects of this compound and isoniazid administration in mice over 5 months provides valuable quantitative insights into their in vivo efficacy as B6 antagonists.[8]
| Parameter | Control Group | This compound (0.1 mg/mL in drinking water) | Isoniazid (0.4 mg/mL in drinking water) |
| Plasma PLP (nmol/L) | 120 ± 15 | 85 ± 10 | 60 ± 8 |
| Plasma Pyridoxal (PL) (nmol/L) | 30 ± 5 | 20 ± 4 | 15 ± 3 |
| Total Plasma B6 (PLP + PL) (nmol/L) | 150 ± 20 | 105 ± 14 | 75 ± 11 |
Data presented as Mean ± SD. Data extracted from a comparative study in mice.[8]
The results indicate that under these experimental conditions, isoniazid led to a more pronounced reduction in plasma B6 vitamers compared to this compound.[8]
Inhibitory Constants (Ki) Against Specific Enzymes
While not a direct comparison, the following table presents known Ki values for the active form of this compound (4-DPP) and isoniazid against different PLP-dependent enzymes.
| Antagonist | Enzyme | Organism/Source | Inhibition Constant (Ki) | Inhibition Type |
| 4-Deoxypyridoxine 5'-phosphate (4-DPP) | Glutamate Decarboxylase | - | 0.27 µM[3] | Competitive[3] |
| 4-Deoxypyridoxine 5'-phosphate (4-DPP) | Ornithine Decarboxylase | - | 0.6 mM[3] | - |
| Isoniazid (INH) | Human erythroid 5-aminolevulinate synthase (hALAS2) | Human | 1.2 µM[9] | Noncompetitive or Uncompetitive[9] |
Note: These values are from different studies and experimental systems and therefore should not be directly compared for potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of B6 antagonist activity. Below are outlines for key experiments.
Protocol 1: In Vivo Induction of Vitamin B6 Deficiency
Objective: To induce a functional vitamin B6 deficiency in a rodent model using either this compound or isoniazid for comparative analysis.
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
Experimental Groups:
-
Control Group: Standard laboratory chow and distilled water.
-
This compound (dPN) Group: Standard laboratory chow and drinking water containing 0.1 mg/mL of 4'-deoxypyridoxine hydrochloride.[8]
-
Isoniazid (INH) Group: Standard laboratory chow and drinking water containing 0.4 mg/mL of isoniazid.[8]
Duration: 5 months.[8]
Monitoring and Sample Collection:
-
Monitor body weight and water/food intake weekly.
-
At the end of the study, collect blood via cardiac puncture for plasma separation.
-
Collect tissues (e.g., liver, brain) for enzyme activity assays and histological analysis.
Biochemical Analysis:
-
Plasma PLP and PL Measurement: Quantify plasma levels of pyridoxal 5'-phosphate and pyridoxal using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[10]
-
PLP-Dependent Enzyme Activity Assay: Measure the activity of a marker enzyme, such as aspartate aminotransferase (AST) or alanine (B10760859) aminotransferase (ALT), in liver homogenates.
Protocol 2: In Vitro Enzyme Inhibition Assay (Pyridoxal Kinase)
Objective: To determine the inhibitory potential of this compound and isoniazid on pyridoxal kinase activity.
Principle: The enzymatic activity of pyridoxal kinase is measured by monitoring the formation of pyridoxal 5'-phosphate (PLP) from pyridoxal (PL) and ATP spectrophotometrically.[3]
Materials:
-
Purified recombinant pyridoxal kinase.
-
Pyridoxal (PL) solution.
-
Adenosine triphosphate (ATP) solution.
-
Reaction buffer (e.g., Tris-HCl with MgCl2).
-
This compound and Isoniazid stock solutions.
-
Spectrophotometer capable of reading at 390 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, ATP, and pyridoxal.
-
Inhibitor Addition: Add varying concentrations of either this compound or isoniazid to the respective experimental cuvettes. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a standardized amount of pyridoxal kinase to each cuvette.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 390 nm over time. The rate of absorbance increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the inhibition is competitive.[11][12]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and points of inhibition for this compound and isoniazid.
Caption: Mechanism of this compound Antagonism.
References
- 1. A study of the effect of this compound or isoniazid upon mineral retention and liver enzyme activities of pyridoxine-deficient male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoniazid inhibits human erythroid 5-aminolevulinate synthase: Molecular mechanism and tolerance study with four X-linked protoporphyria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. courses.edx.org [courses.edx.org]
A Comparative Analysis of Deoxypyridoxine and Cycloserine: Mechanisms and Effects
A detailed examination of two potent biochemical inhibitors, Deoxypyridoxine and Cycloserine, reveals their distinct mechanisms of action and diverse biological effects. While both molecules interfere with critical enzymatic pathways, their targets and therapeutic applications differ significantly. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual pathway diagrams.
This compound, a synthetic analogue of vitamin B6, primarily functions as an antimetabolite, disrupting the action of a wide range of enzymes dependent on pyridoxal (B1214274) 5'-phosphate (PLP). Conversely, Cycloserine, an antibiotic derived from Streptomyces orchidaceus, specifically targets the bacterial cell wall synthesis pathway, making it a crucial agent in the fight against multidrug-resistant tuberculosis.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Cycloserine against their respective target enzymes is a critical determinant of their biological activity. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Activity of this compound 5'-Phosphate (dPNP) against PLP-Dependent Enzymes
| Enzyme Target | Organism/Source | Inhibition Constant (K_i) | Inhibition Type |
| Ornithine Decarboxylase (ODC) | - | - | Competitive |
| Glutamate Decarboxylase (GAD) | - | - | Competitive |
| Serine Hydroxymethyltransferase (SHMT) | - | - | Competitive |
| Pyridoxal Kinase | Human Erythrocyte | - | True Inhibitor |
Note: this compound is a pro-inhibitor and must be phosphorylated to its active form, 4-Deoxypyridoxine 5'-phosphate (dPNP), to inhibit PLP-dependent enzymes[1][2]. The inhibitory effect of cycloserine on pyridoxal kinase is due to the formation of covalent complexes with pyridoxal or PLP[3].
Table 2: Inhibitory Activity of Cycloserine against Bacterial Enzymes
| Enzyme Target | Organism | Inhibition Constant (K_i) | Inhibition Type |
| Alanine (B10760859) Racemase | Escherichia coli W | 6.5 x 10⁻⁴ M (for D-cycloserine) | Competitive |
| Alanine Racemase | Escherichia coli W | 2.1 x 10⁻³ M (for L-cycloserine) | Competitive |
| D-alanine:D-alanine Ligase (Ddl) | Mycobacterium tuberculosis | 14 µM (K_i,DCS1), 25 µM (K_i,DCS2) | Competitive |
Note: D-cycloserine is a structural analog of D-alanine and acts as a competitive inhibitor for both alanine racemase and D-alanine:D-alanine ligase[4][5][6].
Table 3: Minimum Inhibitory Concentration (MIC) of Cycloserine against Mycobacterium tuberculosis
| Testing Method | MIC₅₀ | MIC₉₀ | Epidemiological Cutoff Value |
| Microplate Alamar Blue Assay (MABA) | 16 µg/ml | 32 µg/ml | 32 µg/ml |
| Sensititre MYCOTB plate | - | - | 64 mg/L |
Note: MIC values can vary depending on the testing method and the specific clinical isolates[7][8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the study of this compound and Cycloserine.
Protocol 1: Pyridoxal Kinase Inhibition Assay
This assay measures the activity of pyridoxal kinase, the enzyme responsible for phosphorylating this compound to its active form.
Principle: Pyridoxal kinase catalyzes the transfer of a phosphate (B84403) group from ATP to pyridoxal, forming pyridoxal 5'-phosphate (PLP). The formation of PLP can be monitored spectrophotometrically by the increase in absorbance at 388 nm.
Materials:
-
Purified pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
HEPES buffer (pH 7.3)
-
Bovine Serum Albumin (BSA)
-
This compound (inhibitor)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, Mg-ATP, and BSA.
-
Add the pyridoxal kinase enzyme to the reaction mixture.
-
To test for inhibition, add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the substrate, pyridoxal, in a range of concentrations.
-
Immediately measure the increase in absorbance at 388 nm at 37°C using a microplate reader.
-
Calculate the initial reaction velocities and determine the kinetic parameters, including the inhibition constant (K_i), by analyzing the data with appropriate enzyme kinetic models[9].
Protocol 2: Alanine Racemase Inhibition Assay
This coupled enzyme assay is used to determine the inhibitory effect of compounds like Cycloserine on alanine racemase activity.
Principle: Alanine racemase converts D-alanine to L-alanine. The product, L-alanine, is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD⁺
-
Tricine or Tris-Tricine buffer (pH 8.5)
-
Cycloserine (inhibitor)
-
384-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail in a 384-well plate containing the buffer, alanine racemase, NAD⁺, and L-alanine dehydrogenase.
-
Add varying concentrations of the test inhibitor (e.g., Cycloserine) to the wells. Include appropriate controls (no inhibitor and a known inhibitor).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding D-alanine to each well.
-
Immediately monitor the increase in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocities and determine the IC₅₀ or K_i value by plotting the percent inhibition against the inhibitor concentration[10][11][12].
Protocol 3: D-alanine:D-alanine Ligase Inhibition Assay
This assay measures the activity of D-alanine:D-alanine ligase, a key target of Cycloserine.
Principle: D-alanine:D-alanine ligase catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-alanyl-D-alanine. The reaction releases inorganic phosphate (Pi) from ATP. The amount of Pi produced can be quantified using a malachite green-based colorimetric assay.
Materials:
-
Purified D-alanine:D-alanine ligase (DdlB)
-
D-alanine (substrate)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Potassium Chloride (KCl)
-
HEPES buffer (pH 8.0)
-
Triton X-114
-
Cycloserine (inhibitor)
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-114, MgCl₂, (NH₄)₂SO₄, KCl, D-alanine, and ATP.
-
Add the purified DdlB enzyme to the mixture.
-
Add varying concentrations of the test compound (e.g., Cycloserine).
-
Incubate the reaction for a defined period (e.g., 20 minutes).
-
Stop the reaction and detect the amount of orthophosphate formed by adding a malachite green-based reagent.
-
Measure the absorbance at 650 nm.
-
Determine the inhibitory activity and calculate IC₅₀ or K_i values[13][14].
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Appropriate culture medium (e.g., Middlebrook 7H9 broth for liquid culture, Middlebrook 7H10 agar (B569324) for solid culture)
-
Cycloserine
-
96-well microplates (for broth microdilution) or petri dishes (for agar dilution)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure (Broth Microdilution):
-
Prepare two-fold serial dilutions of Cycloserine in the culture broth in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for a specified period (typically 7-21 days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of Cycloserine at which no visible bacterial growth (turbidity) is observed[7][8][15]. A growth indicator like Alamar Blue can also be used to facilitate the reading[16].
Visualizing the Mechanisms of Action
Diagrams illustrating the biochemical pathways and experimental workflows provide a clear understanding of the molecular interactions and research methodologies.
Caption: Mechanism of this compound as a Vitamin B6 Antagonist.
Caption: Cycloserine's Inhibition of Bacterial Cell Wall Synthesis.
Caption: Workflow for Comparative Study of Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PlumX [plu.mx]
- 4. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Deoxypyridoxine as a PLP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Deoxypyridoxine (DOP) as an inhibitor of Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Through a comparative approach, we evaluate the inhibitory potency of this compound's active form, this compound phosphate (B84403) (DOPP), against a panel of PLP-dependent enzymes and contrast its performance with other known PLP inhibitors. This document is intended to serve as a valuable resource for researchers investigating PLP-dependent pathways and for professionals engaged in the development of targeted therapeutics.
Mechanism of Action: this compound as a Competitive Inhibitor
This compound, a vitamin B6 antagonist, is biologically inactive until it is phosphorylated in vivo by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (DOPP).[1][2] DOPP functions as a competitive inhibitor of PLP-dependent enzymes by binding to the cofactor-binding site on the apoenzyme.[1] This binding event prevents the association of the natural cofactor, PLP, thereby hindering the formation of the active holoenzyme and inhibiting subsequent catalytic activity.
dot
Caption: Mechanism of this compound Inhibition.
Quantitative Comparison of PLP Inhibitor Specificity
To objectively assess the specificity of DOPP, its inhibitory constants (Ki) against various PLP-dependent enzymes are compared with those of other known PLP inhibitors. The data presented below has been compiled from various scientific sources.
| Inhibitor | Target Enzyme | Enzyme Commission (EC) Number | Organism/Tissue | Inhibition Constant (Ki) | Inhibition Type |
| This compound Phosphate (DOPP) | Glutamate (B1630785) Decarboxylase | 4.1.1.15 | - | 0.27 µM[1] | Competitive |
| Ornithine Decarboxylase | 4.1.1.17 | - | 60 µM[3] | - | |
| Cycloserine (L-isomer) | Alanine Aminotransferase | 2.6.1.2 | - | - (Competitive inhibitor)[4] | Competitive |
| Serine Palmitoyltransferase | 2.3.1.50 | Sphingomonas paucimobilis | Kinact/KI = 0.83 M-1s-1[5] | Irreversible | |
| Cycloserine (D-isomer) | Serine Palmitoyltransferase | 2.3.1.50 | Sphingomonas paucimobilis | Kinact/KI = 0.06 M-1s-1[5] | Irreversible |
| Branched-Chain Aminotransferase | 2.6.1.42 | Mycobacterium tuberculosis | KI = 88 µM, kinact = 4.5 x 10-4 s-1[3] | Irreversible | |
| Gabaculine | D-Amino Acid Transaminase | 2.6.1.21 | - | 0.1 mM[1] | - |
| L-Alanine Transaminase | 2.6.1.2 | - | 1 mM[1] | - | |
| L-Aspartate Transaminase | 2.6.1.1 | - | 55 mM[1] | - | |
| Aminooxyacetate | Aspartate Transaminase | 2.6.1.1 | - | Second-order rate constant = 400 M-1s-1[6] | Irreversible |
| 4-Aminobutyrate Transaminase | 2.6.1.19 | - | Second-order rate constant = 1300 M-1s-1[6] | Irreversible | |
| Kynurenine Aminotransferase-I | 2.6.1.7 | Human | IC50 = 13.1 µM[7] | - | |
| Penicillamine | Serine Palmitoyltransferase | 2.3.1.50 | - | - (Mechanism-based inhibitor)[8] | Mechanism-based |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and quantitative assessment of enzyme inhibition. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: Determination of Ki for Glutamate Decarboxylase (GAD) Inhibition by DOPP
This protocol is based on the quantification of GABA production via High-Performance Liquid Chromatography (HPLC).
-
Enzyme Source: Purified GAD or brain homogenate.
-
Substrate: L-glutamate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitor: this compound Phosphate (DOPP).
-
Assay Principle: The enzymatic reaction is initiated by the addition of L-glutamate to a pre-incubated mixture of the enzyme, PLP, and varying concentrations of DOPP. The reaction is stopped, and the amount of GABA produced is quantified by HPLC following derivatization.
-
Data Analysis: Initial reaction velocities are determined for each inhibitor concentration. The type of inhibition and the Ki value are determined by analyzing the data using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, a plot of apparent Km versus inhibitor concentration will yield a straight line where the x-intercept is equal to -Ki.[1][9]
Protocol 2: Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol utilizes a radiometric method to measure the release of 14CO2 from [14C]-L-ornithine.
-
Enzyme Source: Purified ODC or cell/tissue lysate.
-
Substrate: [1-14C]-L-ornithine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitor: this compound Phosphate (DOPP).
-
Assay Principle: The reaction is carried out in sealed vials. The amount of 14CO2 released from the decarboxylation of [14C]-L-ornithine is trapped and quantified by scintillation counting.
-
Data Analysis: The rate of reaction is calculated from the amount of 14CO2 produced over time. The inhibitory constants (IC50 and Ki) are determined by measuring the enzyme activity at different substrate and inhibitor concentrations.
dot
Caption: General Experimental Workflow for Enzyme Inhibition Assay.
Signaling Pathways and Biological Consequences of PLP Inhibition
The inhibition of specific PLP-dependent enzymes by DOPP and other inhibitors can have significant downstream effects on various metabolic and signaling pathways.
Inhibition of GABA Synthesis
Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GAD by DOPP leads to reduced GABA levels, which can disrupt the excitatory/inhibitory balance in the central nervous system.
dot
Caption: Inhibition of GABA Synthesis by DOPP.
Disruption of Polyamine Biosynthesis
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. These molecules are essential for cell growth and proliferation. Inhibition of ODC by DOPP can deplete cellular polyamine levels, leading to cytostatic effects.
dot
Caption: Inhibition of Polyamine Biosynthesis by DOPP.
Conclusion
This compound, through its active form DOPP, acts as a competitive inhibitor of a range of PLP-dependent enzymes. The available quantitative data suggests that DOPP exhibits varying potency against different enzymes, with a notably high affinity for glutamate decarboxylase. A comprehensive assessment of its specificity requires further investigation against a broader panel of PLP-dependent enzymes. Comparison with other PLP inhibitors, such as cycloserine and gabaculine, reveals that different inhibitors possess distinct specificity profiles. The choice of an appropriate PLP inhibitor is therefore contingent on the specific enzyme and metabolic pathway being targeted. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the biological consequences of PLP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The relative sensitivity of pyridoxal phosphate-dependent enzymes to inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Block of glutamate decarboxylase decreases GABAergic inhibition at the crayfish synapses: possible role of presynaptic metabotropic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Deoxypyridoxine: A Comparative Guide to its Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deoxypyridoxine's performance with other alternatives, supported by available experimental data. We delve into its mechanism of action, its effects on various cell lines, and detailed protocols for key experimental procedures.
This compound, a well-established vitamin B6 antagonist, exerts its biological effects by competitively inhibiting pyridoxal (B1214274) kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine (B80251), and pyridoxamine) into their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2] This inhibition leads to a functional vitamin B6 deficiency within cells. Given that PLP is a critical cofactor for over 140 enzymes involved in essential metabolic pathways, its depletion has significant consequences for cell survival and proliferation, particularly in cancer cells with their heightened metabolic demands.[1][2]
The primary anticancer mechanism of this compound stems from the disruption of one-carbon and amino acid metabolism.[1] Key PLP-dependent enzymes, such as serine hydroxymethyltransferase (SHMT) and glycine (B1666218) decarboxylase (GLDC), are crucial for the synthesis of nucleotides (purines and thymidylate) and various amino acids.[1] By inhibiting these enzymes, this compound impedes DNA synthesis and repair, disrupts amino acid homeostasis, and ultimately induces metabolic stress that can trigger apoptosis (programmed cell death).[1]
Quantitative Data Summary
A significant challenge in the direct cross-validation of this compound's effects is the limited availability of publicly accessible 50% inhibitory concentration (IC50) values across a wide range of cancer cell lines.[1] Much of the existing research has focused on microbiological systems.[1] To provide a framework for comparison, this guide includes available data on this compound and related compounds. Researchers are encouraged to perform dose-response studies in their specific cell lines of interest to determine precise IC50 values.
| Compound | Cell Line | Assay Type | IC50 | Citation |
| This compound | Data Not Available for cancer cell lines | - | - | [1] |
| Pyridoxal | B16F10 (murine melanoma) | Cell Proliferation | ~50-100 µM (estimated) | [1] |
Note: The IC50 value for a given compound can vary between different cell lines due to cell-specific responses and differences in experimental conditions.[3][4]
Comparison with Alternatives
This compound is one of several compounds that antagonize vitamin B6 metabolism. Understanding their distinct mechanisms can inform experimental design and therapeutic strategies.
| Alternative | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Isoniazid | Primarily known as an antibiotic for tuberculosis, it can also act as a vitamin B6 antagonist.[5] | Well-characterized pharmacokinetics and safety profile in humans. | Less potent as a direct pyridoxal kinase inhibitor compared to this compound.[5] |
| Cycloserine | An antibiotic that can also act as a pyridoxine antagonist.[5] | Broad-spectrum antibiotic properties. | Its primary mechanism is not the direct inhibition of pyridoxal kinase.[5] |
| 1-Amino-D-proline | A naturally occurring antagonist that inhibits PLP-dependent enzymes.[5] | Natural product origin. | Less studied compared to other vitamin B6 antagonists.[5] |
| Other Pyridoxal Kinase Inhibitors | Various small molecules identified through screening that directly inhibit pyridoxal kinase.[6][7] | Can be highly potent and specific for pyridoxal kinase. | May have off-target effects and require extensive preclinical evaluation. |
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare a range of concentrations of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1]
Western Blotting for Apoptosis Markers
This protocol is for assessing the effect of a compound on proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., at or near the IC50) for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing to a loading control like β-actin.[1]
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of this compound cytotoxicity.
Caption: General workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypyridoxine: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Deoxypyridoxine (DOP), a structural analog and antagonist of vitamin B6, has garnered significant interest as a potential therapeutic agent, particularly in oncology. Its mechanism of action revolves around the disruption of vitamin B6 metabolism, leading to the inhibition of numerous enzymatic reactions crucial for cell proliferation and survival. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Mechanism of Action
This compound exerts its biological effects through a two-step process. Upon entering the cell, it is phosphorylated by pyridoxal (B1214274) kinase (PDXK) to its active form, 4-deoxypyridoxine 5'-phosphate (DOPP). DOPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[1][2] PLP is an essential cofactor for over 140 distinct enzymes, primarily involved in amino acid metabolism and one-carbon metabolism.[3] By competing with PLP for the active sites of these enzymes, DOPP disrupts critical cellular processes, including nucleotide synthesis and polyamine biosynthesis, ultimately leading to apoptosis in rapidly dividing cells.[1][3]
Data Presentation
In Vitro Effects: Cytotoxicity
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |
| Data Not Available | - | - | - | [3] |
| B16F10 (Pyridoxal) | Murine Melanoma | Cell Proliferation | ~50-100 µM | [3] |
Note: The IC50 value for B16F10 cells is for Pyridoxal, another form of vitamin B6, and is provided for illustrative purposes.
In Vivo Effects: Anti-Tumor Efficacy and Toxicity
Similarly, specific quantitative data on tumor growth inhibition in animal models treated with this compound is limited. The following tables summarize key parameters from in vivo studies aimed at inducing vitamin B6 deficiency, which is the primary mode of action of DOP.
Table 1: this compound Administration in Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Observed Effects | Citation |
| Rat | 1 g / kg of diet | Oral | - | Induction of vitamin B6 deficiency | |
| Mouse | 250 µg / mouse | Intraperitoneal (i.p.) | 15 days (daily) | Induction of vitamin B6 deficiency |
Table 2: Toxicity of Pyridoxine (Vitamin B6) in Animal Models (for context)
| Animal Model | Dosage | Administration Route | Duration | Observed Effects | Citation |
| Rat | 1200 mg/kg | Single high dose | - | Neuronopathy | |
| Rat | 200 mg/kg | Oral | 12 weeks | Axonopathy | |
| Beagle Dog | 150 mg/kg/day | Oral | ~100 days | Ataxia, spastic and dysmetric leg movements |
Experimental Protocols
In Vitro: Cell Viability (MTT) Assay
This protocol outlines a standard method for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DOP)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of DOP in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DOP. Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[3]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[3]
In Vivo: Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
Human cancer cell line
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-gauge)
-
Calipers
-
This compound formulation for injection
Procedure:
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.[5]
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 3-4 days. Calculate the tumor volume using the formula: V = (W^2 x L) / 2.[5]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
DOP Administration: Administer this compound at the desired dosage and schedule (e.g., intraperitoneal injection of 250 µ g/mouse daily). The control group should receive vehicle control injections.
-
Endpoint: Continue treatment for the planned duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. Monitor mice for any signs of toxicity throughout the study.
Mandatory Visualization
Caption: Mechanism of this compound action.
Caption: Comparison of In Vitro and In Vivo experimental workflows.
Caption: Inhibition of One-Carbon Metabolism by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Deoxypyridoxine's Influence on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Deoxypyridoxine (dPN) on gene expression, contrasted with the baseline effects of its natural counterpart, pyridoxine (B80251) (a form of vitamin B6). This compound, a potent vitamin B6 antagonist, serves as a valuable tool for studying the roles of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), in cellular processes. By inducing a state of PLP deficiency, dPN allows for the elucidation of PLP-dependent signaling pathways and their impact on gene regulation.
Mechanism of Action: this compound vs. Pyridoxine
This compound exerts its effects by competitively inhibiting the synthesis and function of PLP.[1][2] Unlike pyridoxine, which is converted to PLP, dPN is phosphorylated by the same enzyme, pyridoxal kinase (PdxK), to form 4-deoxypyridoxine 5'-phosphate (dPNP).[1][3][4][5] This analog then inhibits key enzymes in the vitamin B6 salvage pathway, most notably pyridoxine 5'-phosphate oxidase (PdxH), effectively blocking the production of PLP.[1][4] The resulting decrease in intracellular PLP levels has significant downstream consequences on the expression of various genes.
Impact on Glucocorticoid Receptor-Mediated Gene Expression
One of the well-documented effects of modulating PLP levels is on glucocorticoid receptor (GR)-mediated gene expression. Studies in HeLa S3 cells have demonstrated that a moderate deficiency in PLP, induced by dPN, enhances the transcriptional activity of the glucocorticoid receptor.[6] Conversely, elevated intracellular PLP concentrations, achieved through pyridoxine supplementation, suppress GR-mediated gene expression.[6] This modulation occurs without altering the mRNA or protein levels of the glucocorticoid receptor itself, suggesting a novel regulatory mechanism.[6]
Quantitative Data Summary: Glucocorticoid-Induced Gene Expression
| Condition | Treatment | Effect on Intracellular PLP | Glucocorticoid-Induced CAT Activity | Reference |
| Control | Vehicle | Normal | Baseline | [6] |
| PLP Deficiency | 4-Deoxypyridoxine | Decreased | Enhanced | [6] |
| PLP Elevation | Pyridoxine | Increased | Suppressed | [6] |
Influence on Bacterial Metabolism and Gene Expression
In prokaryotic systems such as Salmonella enterica and Escherichia coli, dPN significantly perturbs metabolic pathways reliant on PLP-dependent enzymes. The accumulation of dPNP is hypothesized to inhibit enzymes like serine hydroxymethyltransferase (GlyA) and glycine (B1666218) decarboxylase (GcvP).[1][3][7] These enzymes are crucial for the generation of one-carbon units, which are precursors for the biosynthesis of coenzyme A (CoA) and thiamine.[1][3] This inhibition leads to a downregulation of genes involved in these biosynthetic pathways. Genetic studies have further revealed that bacterial strains with mutations in genes that regulate vitamin B6 metabolism, such as the transcriptional repressor ptsJ, exhibit increased sensitivity to dPN.[1][4]
Quantitative Data Summary: this compound Sensitivity in S. enterica
| Strain | Genetic Background | Treatment | Observed Phenotype | Reference |
| Wild-type | - | 10 µM dPN | No significant growth inhibition | [1] |
| ptsJ mutant | Lacks transcriptional repressor of pdxK | 10 µM dPN | Dose-dependent growth inhibition | [1] |
| ptsJ mutant | Lacks transcriptional repressor of pdxK | 0.5 µM dPN + Adenosine | Synergistic growth inhibition, rescued by thiamine | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its impact on gene expression.
Caption: Mechanism of this compound action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 influences glucocorticoid receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Unveiling the Competitive Inhibition of DPP-4 by Sitagliptin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of enzyme inhibition is paramount for designing effective therapeutics. This guide provides a detailed comparison of the competitive inhibition mechanism of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin (B1680988), with other notable DPP-4 inhibitors that exhibit different binding kinetics, such as vildagliptin (B1682220) and saxagliptin (B632).
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Consequently, DPP-4 inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.
This guide will delve into the experimental data that confirms the competitive inhibition mechanism of sitagliptin and contrast it with the covalent inhibition mechanisms of vildagliptin and saxagliptin.
Comparative Analysis of DPP-4 Inhibitor Kinetics
The inhibitory mechanism and potency of different DPP-4 inhibitors can be quantitatively compared using key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The dissociation half-life (t½) of the enzyme-inhibitor complex provides further insight into the stability of the interaction.
| Inhibitor | Inhibition Mechanism | IC50 (human DPP-4) [nmol/L] | Ki [nmol/L] | Dissociation t½ [minutes] |
| Sitagliptin | Competitive, Reversible | 19[1][2] | ~18 | < 2[3] |
| Vildagliptin | Covalent, Reversible | 34[4] | 3.5[5] | ~55[6] |
| Saxagliptin | Covalent, Reversible | ~5 | 1.3[3] | ~50[7][8] |
Data Summary: The data clearly illustrates the distinct kinetic profiles of these inhibitors. Sitagliptin, a competitive inhibitor, exhibits a rapid dissociation from the DPP-4 enzyme, as indicated by its short dissociation half-life. In contrast, vildagliptin and saxagliptin, which form a reversible covalent bond with the active site of DPP-4, display significantly longer dissociation half-lives, indicating a more prolonged and stable inhibition.[3][8]
Deciphering the Mechanism: Competitive vs. Covalent Inhibition
The interaction between an inhibitor and an enzyme can be visualized to better understand the underlying mechanism.
Figure 1: Inhibition Mechanisms. A diagram illustrating the reversible binding of a competitive inhibitor versus the formation of a stable covalent complex.
In competitive inhibition, sitagliptin binds reversibly to the active site of DPP-4, directly competing with the natural substrates (GLP-1 and GIP). This binding is transient, and an increase in substrate concentration can overcome the inhibition.
Conversely, covalent inhibitors like vildagliptin and saxagliptin also bind to the active site but proceed to form a more stable, reversible covalent bond with a key serine residue. This results in a longer duration of action at the enzymatic level.
Experimental Protocol: DPP-4 Inhibition Assay
To determine the inhibitory mechanism and potency of a compound like sitagliptin, a standard in vitro DPP-4 inhibition assay is performed.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., Sitagliptin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Dilute the DPP-4 enzyme and the fluorogenic substrate to their working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted test compound solutions.
-
Include control wells:
-
100% Activity Control: Contains enzyme and buffer, but no inhibitor.
-
Blank Control: Contains buffer and substrate, but no enzyme.
-
-
Add the diluted DPP-4 enzyme solution to all wells except the blank controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: DPP-4 Inhibition Assay Workflow. A flowchart outlining the key steps in determining the inhibitory potency of a compound.
Conclusion
The experimental data robustly confirms that sitagliptin acts as a competitive inhibitor of the DPP-4 enzyme. Its kinetic profile, characterized by rapid, reversible binding, contrasts with the prolonged, covalent inhibition exhibited by agents such as vildagliptin and saxagliptin. This fundamental difference in the mechanism of action at the molecular level is a critical consideration in the development and characterization of novel therapeutic agents targeting DPP-4. The provided experimental protocol offers a standardized method for assessing the inhibitory properties of new chemical entities in this important class of drugs.
References
- 1. Sitagliptin phosphate | 654671-78-0 | DPP-4 | MOLNOVA [molnova.com]
- 2. Sitagliptin phosphate monohydrate | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Deoxypyridoxine vs. its Phosphorylated Form: A Comparative Analysis of Vitamin B6 Antagonism
A comprehensive guide for researchers and drug development professionals on the distinct inhibitory effects of Deoxypyridoxine and its active phosphorylated metabolite, 4'-Deoxypyridoxine 5'-phosphate.
This guide provides an in-depth comparison of this compound (DOP) and its phosphorylated derivative, 4'-Deoxypyridoxine 5'-phosphate (DOP-P), potent antagonists of vitamin B6. We delve into their distinct mechanisms of action, supported by quantitative experimental data, and provide detailed protocols for key assays. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of their cellular effects.
Mechanism of Action: A Tale of Two Inhibitors
The biological activity of this compound is contingent on its intracellular phosphorylation.[1] Once transported into the cell, DOP is converted to its active form, DOP-P, by the enzyme pyridoxal (B1214274) kinase (PdxK).[2][3][4] This bioactivation is a critical step, as DOP-P is the primary effector molecule that competitively inhibits a wide range of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][4] PLP, the active form of vitamin B6, is a crucial coenzyme for numerous metabolic reactions.[3][4]
Therefore, the antagonistic effects of this compound are twofold:
-
This compound (DOP): Acts as a competitive inhibitor of pyridoxal kinase (PdxK) , the enzyme responsible for its own activation and the phosphorylation of natural vitamin B6 vitamers.[1][5] This inhibition can reduce the overall pool of the active coenzyme, PLP.
-
4'-Deoxypyridoxine 5'-phosphate (DOP-P): Functions as a competitive inhibitor of various PLP-dependent enzymes .[2][4] By binding to the cofactor site on these enzymes, DOP-P prevents the formation of the active holoenzyme, thereby disrupting critical metabolic pathways.[6]
This dual inhibitory mechanism underscores the potent antimetabolite properties of this compound.[5]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory constants (Ki) and IC50 values for this compound and its phosphorylated form against their respective targets. Lower values indicate higher inhibitory potency.
Table 1: Inhibition of Pyridoxal Kinase by this compound (DOP)
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Ki) | Inhibition Type |
| This compound (DOP) | Pyridoxal Kinase (PdxK) | Escherichia coli | ~0.5 µM[5] | Competitive[5] |
Table 2: Inhibition of PLP-Dependent Enzymes by 4'-Deoxypyridoxine 5'-phosphate (DOP-P)
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Ki) | IC50 / EC50 | Inhibition Type |
| 4'-Deoxypyridoxine 5'-phosphate (DOP-P) | Glutamate (B1630785) Decarboxylase | - | 0.27 µM[5] | - | Competitive[5] |
| 4'-Deoxypyridoxine 5'-phosphate (DOP-P) | Ornithine Decarboxylase | - | 0.6 mM (600 µM)[2][5] | - | Competitive[2] |
| 4'-Deoxypyridoxine 5'-phosphate (DOP-P) | Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (in absence of vitamin B6)[5] | - |
| 4'-Deoxypyridoxine 5'-phosphate (DOP-P) | Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | >100 µM (in presence of vitamin B6)[5] | - |
| 4'-Deoxypyridoxine 5'-phosphate (DOP-P) | Serine Hydroxymethyltransferase (GlyA) | - | Apparent Ki = 0.05 ± 0.03 mM[7] | - | - |
Signaling Pathways and Metabolic Consequences
The inhibition of pyridoxal kinase and PLP-dependent enzymes by DOP and DOP-P, respectively, leads to significant disruptions in cellular metabolism.
The Vitamin B6 Salvage Pathway and Points of Inhibition
The following diagram illustrates the key steps in the vitamin B6 salvage pathway and highlights where this compound and its phosphorylated form exert their inhibitory effects.
Disruption of Amino Acid Metabolism and Neurotransmitter Synthesis
DOP-P competitively inhibits key enzymes in amino acid metabolism and neurotransmitter synthesis. For example, the inhibition of glutamate decarboxylase (GAD) reduces the synthesis of the inhibitory neurotransmitter GABA, which can lead to neuronal hyperexcitability.[2]
Impact on One-Carbon Metabolism and Polyamines
The inhibition of enzymes like serine hydroxymethyltransferase (SHMT) and ornithine decarboxylase (ODC) by DOP-P disrupts one-carbon metabolism and polyamine biosynthesis, respectively.[2][8] These pathways are crucial for nucleotide synthesis, cell growth, and proliferation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Deoxypyridoxine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Deoxypyridoxine and its analogs, such as 4-Deoxypyridoxine 5'-phosphate and 4-Deoxypyridoxine hydrochloride. Due to its hazardous properties, this compound must be treated as a hazardous chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's specific hazardous waste management guidelines, as regulations can vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a designated hazardous chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]
-
Segregation : Isolate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[3][4] It should be collected in a dedicated and properly labeled hazardous waste container.[5]
-
Container Management : For pure, unused this compound, it is best to dispose of it in its original container with the label intact.[1] For solutions containing this compound, collect them in a designated liquid hazardous waste container that is made of a compatible material and has a secure, leak-proof lid.[1][4]
-
Labeling : As soon as a waste container is used for this compound, it must be clearly labeled with a "Hazardous Waste" tag.[5][6] The label should explicitly identify the contents as "this compound" or the specific analog, along with the approximate quantity and the date of accumulation.[5]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[5] This area should be secure and have secondary containment to prevent spills.
-
Waste Pickup : Once the container is full or the storage time limit set by your institution is reached, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.
Quantitative Data for Hazardous Waste Management
For quick reference, the following table summarizes key quantitative parameters for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Storage Limit in Satellite Accumulation Area | A maximum of 55 gallons of hazardous waste may be stored. | [7] |
| Acutely Toxic Waste Limit | For acutely toxic "P-list" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [7] |
| Container Rinsing | Empty containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinseate must be collected as hazardous waste. | [8] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling a chemical spill, which is a form of immediate disposal, is as follows:
Chemical Spill Cleanup Protocol
-
Evacuate and Ventilate : Immediately evacuate the area of the spill and ensure adequate ventilation.[3]
-
Don PPE : Wear appropriate personal protective equipment as outlined in the safety data sheet.[3]
-
Containment : For solid spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[3]
-
Collection : Place the spilled material into a sealed, labeled container for disposal as hazardous waste.[3]
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Deoxypyridoxine
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact.[1][3] |
| Body Protection | A lab coat or chemical-resistant coveralls. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially for solids, to avoid dust and aerosol formation. | Minimizes inhalation of dust or aerosols.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls and Preparation:
-
Always handle Deoxypyridoxine in a well-ventilated area. A chemical fume hood is strongly recommended, particularly when working with the solid form to prevent the generation of dust.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][3]
-
Before use, allow the container of solid this compound to equilibrate to room temperature to prevent condensation.[4]
2. Handling the Compound:
-
Wash hands thoroughly with soap and water after handling.[2]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
For long-term stability, solid this compound should be stored at -20°C.[4][5]
-
Stock solutions can also be stored at -20°C.[4] It is advisable to aliquot stock solutions into single-use tubes to avoid repeated freeze-thaw cycles.[4]
-
Keep the compound away from strong oxidizing agents, strong acids, and strong alkalis.[2][3]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined above.[2]
-
For solid spills: Carefully sweep or scoop the material, avoiding dust generation.[2]
-
For liquid spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Place the contained spilled material into a sealed and labeled container for proper disposal.[2]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][3] |
| If on Skin | Remove contaminated clothing and rinse the affected area thoroughly with plenty of soap and water. Seek medical attention if irritation develops or persists.[2][3] |
| If in Eyes | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek medical attention if respiratory symptoms develop.[2][3] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[1][2]
-
Unused Product: Dispose of in its original container if possible, ensuring the label is intact.[1]
-
Solutions: Collect solutions containing this compound in a designated liquid hazardous waste container.[1]
-
Contaminated Materials: Contaminated packaging and spill cleanup materials should be treated as hazardous waste and disposed of accordingly.[2]
-
Do not allow the chemical to enter drains or waterways.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Long-term) | -20°C | [4][5] |
| Storage Temperature (Solutions) | -20°C or -80°C | [4] |
| Melting Point | 274 °C | [3] |
| Solubility in DMSO | Approx. 10 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [6] |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
